N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-6-11(16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCCQIHGQRRLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358110 | |
| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423730-64-7 | |
| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis protocol for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
An In-Depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Abstract
This technical guide provides a comprehensive, research-grade protocol for the synthesis of this compound, a heterocyclic amide with potential applications in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for key procedural choices. The core of the synthesis is a robust amide coupling reaction between 5-methylfuran-2-carboxylic acid and 3-aminophenol, facilitated by a carbodiimide-mediated activation strategy. This document details the reaction mechanism, provides a step-by-step experimental workflow, outlines methods for purification and characterization, and offers expert insights into potential challenges. The protocol is designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can achieve reliable and reproducible results.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically achieved by forming the central amide bond. A retrosynthetic analysis reveals the two primary building blocks: 5-methylfuran-2-carboxylic acid and 3-aminophenol. This disconnection is strategically sound due to the commercial availability and straightforward synthesis of the starting materials.
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to form a more reactive electrophilic species.[1][2] While methods involving acyl chlorides are effective, they often require harsh conditions that may be incompatible with the phenolic hydroxyl group on 3-aminophenol. Therefore, a milder, more controlled approach using peptide coupling reagents is the preferred strategy.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (1 mmol scale) | Molar Eq. | Notes |
| 5-Methylfuran-2-carboxylic acid | 126.11 | 126 mg | 1.0 | Ensure dryness. |
| 3-Aminophenol | 109.13 | 115 mg | 1.05 | Use pure, light-colored material. |
| EDC·HCl (EDAC) | 191.70 | 230 mg | 1.2 | Water-soluble carbodiimide. |
| HOBt·H₂O | 153.14 | 184 mg | 1.2 | Additive to suppress side reactions. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 350 µL (258 mg) | 2.0 | Non-nucleophilic base. |
| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous, reaction solvent. |
| Saturated aq. NaHCO₃ | - | 20 mL | - | For aqueous work-up. |
| Brine | - | 20 mL | - | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |
| Silica Gel | - | - | - | For column chromatography. |
| Ethyl Acetate / Hexanes | - | - | - | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylfuran-2-carboxylic acid (126 mg, 1.0 mmol) and HOBt hydrate (184 mg, 1.2 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the solution. The mixture may become slightly cloudy. Stir for 5 minutes.
-
Base Addition: Add DIPEA (350 µL, 2.0 mmol) to the reaction mixture. Stir for an additional 15-20 minutes at room temperature to ensure complete formation of the HOBt active ester.
-
Amine Addition: In a separate vial, dissolve 3-aminophenol (115 mg, 1.05 mmol) in a minimal amount of DCM (~2 mL). Add this solution dropwise to the reaction flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 20 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure this compound. [3]10. Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum to remove any residual solvent.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. While experimental data must be generated in the laboratory, the following table outlines the expected spectroscopic characteristics based on analogous structures found in the literature. [4][5][6] Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Furan Protons: Two doublets in the aromatic region (~6.2-7.2 ppm). - Phenyl Protons: Multiplets in the aromatic region (~6.5-7.5 ppm). - Amide Proton (N-H): A broad singlet, typically downfield (>8.0 ppm). - Hydroxyl Proton (O-H): A broad singlet, chemical shift is concentration and solvent dependent. - Methyl Protons (CH₃): A singlet around 2.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 158-165 ppm. - Furan & Phenyl Carbons: Multiple signals in the aromatic region (108-160 ppm). - Methyl Carbon (CH₃): A signal in the aliphatic region (~14 ppm). |
| Mass Spec. | - (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃ = 217.22 g/mol ). |
| IR (FTIR) | - N-H Stretch: A sharp peak around 3300 cm⁻¹. - O-H Stretch: A broad peak around 3400-3200 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1650 cm⁻¹. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is poor, first verify the purity and dryness of all reagents and solvents. Moisture is particularly detrimental as it can hydrolyze the active intermediates. [7]Ensure the 3-aminophenol has not significantly oxidized. An insufficient amount of the coupling reagent (EDC) or base (DIPEA) can also lead to incomplete conversion.
-
Multiple Spots on TLC: The presence of unreacted starting materials is common. If other spots are observed, they could correspond to the N-acylurea byproduct, formed if the O-acylisourea intermediate reacts with another amine molecule instead of being trapped by HOBt. Ensuring HOBt is present and that the amine is added after the initial activation period can mitigate this.
-
Purification Difficulties: If the product co-elutes with impurities during chromatography, try adjusting the polarity of the eluent system or switching to a different solvent system (e.g., Dichloromethane/Methanol). The phenolic hydroxyl group can cause streaking on silica gel; adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape.
Conclusion
This guide presents a reliable and mechanistically sound protocol for the synthesis of this compound. By employing a well-understood EDC/HOBt coupling strategy, the target molecule can be produced efficiently under mild conditions. The detailed explanation of the rationale behind each step, combined with a robust experimental procedure and troubleshooting advice, provides researchers with the necessary tools to successfully synthesize and validate this compound for further investigation in drug discovery and materials science.
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A Comprehensive Technical Guide to the Chemical Characterization of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Abstract
This technical guide provides a comprehensive framework for the chemical characterization of the novel compound, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to unequivocally confirm the structure, purity, and identity of this molecule. The methodologies detailed herein are grounded in established analytical principles, ensuring scientific rigor and reproducibility. We will delve into the rationale behind the selection of each analytical technique, providing not only step-by-step protocols but also the scientific context that underpins these experimental choices. This guide is structured to serve as a practical and authoritative resource, integrating expert insights with references to established standards.
Introduction: The Significance of this compound
The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of compounds exhibiting significant biological activities. The incorporation of a 5-methyl group and an N-(3-hydroxyphenyl) substituent introduces specific electronic and steric features that can modulate a compound's pharmacokinetic and pharmacodynamic properties. This compound, therefore, represents a compound of interest for further investigation in drug discovery programs.
Thorough and accurate chemical characterization is the bedrock upon which all subsequent biological and pharmacological studies are built. An unambiguous determination of a compound's structure and purity is not merely a procedural formality; it is a critical prerequisite for ensuring the validity and reproducibility of research findings. This guide provides a robust, multi-technique approach to the characterization of this compound, ensuring a high degree of confidence in its chemical identity.
Synthesis of this compound
The synthesis of the target compound is achieved through the coupling of 5-methylfuran-2-carboxylic acid and 3-aminophenol. The formation of the amide bond is a critical step, and several reliable methods are available. Here, we present a widely used and effective protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).
Rationale for Synthetic Approach
The EDC/HOBt coupling method is favored for its mild reaction conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[1][2] The addition of HOBt minimizes the risk of racemization (if chiral centers were present) and suppresses the formation of N-acylurea side products.[1][3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Amide Coupling
-
Preparation: To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) and 3-aminophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add HOBt (1.2 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Structural Elucidation: A Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous structural determination of the synthesized molecule.
Caption: Comprehensive characterization workflow for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments should be performed.
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and filter into a clean NMR tube.[5]
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected Signals: Signals for the furan ring protons, the methyl group protons, the aromatic protons of the hydroxyphenyl ring, and the amide and hydroxyl protons. The chemical shifts and coupling patterns will be indicative of their positions.
-
-
¹³C NMR (Carbon-13 NMR): This provides information on the number of chemically non-equivalent carbon atoms.
-
Expected Signals: Distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the methyl carbon.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[6][7][8][9][10]
-
DEPT-90: Will show only signals for CH carbons (methine).
-
DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both spectra.
-
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[11][12][13][14][15] This is invaluable for identifying adjacent protons in the furan and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms they are directly attached to.[16][17][18][19][20] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals correlations between protons and carbons over two to three bonds.[20][21][22][23][24] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
| Technique | Information Obtained | Purpose in Characterization |
| ¹H NMR | Chemical shift, integration, and coupling of protons. | Determines the proton environment and connectivity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Identifies all unique carbon atoms in the molecule. |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Confirms the type of each carbon atom. |
| COSY | Shows proton-proton (¹H-¹H) correlations. | Establishes the connectivity of proton spin systems. |
| HSQC | Shows direct proton-carbon (¹H-¹³C) correlations. | Assigns protons to their directly attached carbons. |
| HMBC | Shows long-range proton-carbon (¹H-¹³C) correlations. | Connects molecular fragments and assigns quaternary carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.
Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Key Absorptions:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
O-H stretch: A broad peak in the region of 3400-3200 cm⁻¹.
-
C=O stretch (amide): A strong, sharp peak around 1650 cm⁻¹.
-
C-N stretch: In the 1400-1200 cm⁻¹ region.
-
C-O stretch (furan and phenol): In the 1250-1000 cm⁻¹ region.
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of the compound, which can be used to determine its elemental composition.
Protocol: The sample is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using a suitable ionization technique such as Electrospray Ionization (ESI).
-
Expected Result: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₂H₁₁NO₃.
Purity and Compositional Analysis
Confirming the purity of the synthesized compound is as important as confirming its structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound.
Protocol:
-
Develop a suitable reversed-phase HPLC method using a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak. A purity of ≥95% is generally considered acceptable for further studies.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[25]
Protocol: A precisely weighed sample is subjected to combustion analysis.[26][27][28][29] The amounts of CO₂, H₂O, and N₂ produced are measured, and from these values, the percentages of C, H, and N are calculated.
-
Expected Result: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₂H₁₁NO₃.
Data Summary and Interpretation
A comprehensive analysis of the data from all the aforementioned techniques is required to definitively characterize this compound. The spectroscopic data should be self-consistent and in full agreement with the proposed structure. The purity data from HPLC and elemental analysis should corroborate each other.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Exact Mass | 217.0739 g/mol |
| Elemental Composition | C: 66.35%, H: 5.10%, N: 6.45%, O: 22.10% |
| ¹H NMR | Signals corresponding to 11 protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | 12 distinct signals corresponding to the carbon skeleton. |
| FT-IR (Key Peaks) | ~3300 cm⁻¹ (N-H), ~3300 cm⁻¹ (O-H, broad), ~1650 cm⁻¹ (C=O) |
| HPLC Purity | ≥95% |
Conclusion
The systematic application of the analytical methodologies outlined in this guide will ensure a thorough and reliable chemical characterization of this compound. This rigorous approach, which combines definitive structural elucidation with robust purity assessment, provides the necessary foundation of trustworthiness and scientific integrity for any subsequent research and development activities involving this compound. Adherence to these principles is paramount in the fields of chemical and pharmaceutical sciences.
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An In-depth Technical Guide to the Physicochemical Properties of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust predictive profile. The guide covers molecular and structural information, predicted physicochemical parameters, proposed spectroscopic characteristics, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar furan-based compounds.
Introduction
This compound is a molecule of interest that combines a 5-methylfuran-2-carboxamide core with a 3-hydroxyphenyl substituent. The furan scaffold is a prevalent motif in medicinal chemistry, known for its diverse biological activities. The inclusion of a hydroxyphenyl group introduces a phenolic moiety, which can significantly influence the compound's solubility, hydrogen bonding capacity, and potential for biological interactions. This guide aims to elucidate the key physicochemical properties of this compound, providing a critical foundation for its further investigation and application in research and development.
Molecular and Structural Information
The fundamental characteristics of this compound are derived from its constituent parts: a 5-methylfuran-2-carboxylic acid and 3-aminophenol.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | Cc1ccc(o1)C(=O)Nc2cccc(c2)O |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The following physicochemical properties are estimated based on the analysis of structurally similar compounds and computational models. These values provide a strong starting point for experimental design.
| Property | Predicted Value | Rationale/Comparable Compounds |
| Melting Point (°C) | 140-150 | The related compound, methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, has a melting point of 145 °C[1]. The amide functionality may slightly alter this. |
| logP | ~2.5 - 3.0 | 5-methyl-N-(3-methylphenyl)furan-2-carboxamide has a calculated logP of 3.24[2]. The hydroxyl group on the phenyl ring will likely decrease the logP. |
| pKa | ~9-10 (phenolic OH) | The pKa of the phenolic hydroxyl group is expected to be in the typical range for phenols. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethanol) | The presence of both polar (hydroxyl, amide) and nonpolar (furan, phenyl) groups suggests amphiphilic character. Similar furan derivatives demonstrate solubility in organic solvents[3]. |
| Hydrogen Bond Donors | 2 (hydroxyl, amide N-H) | |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, furan oxygen, hydroxyl oxygen) |
Proposed Synthesis and Characterization
Synthetic Pathway
A plausible and efficient synthesis of this compound involves the amidation of 5-methylfuran-2-carboxylic acid with 3-aminophenol. This can be achieved through the formation of an intermediate acyl chloride or by using peptide coupling reagents.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Amide Coupling
-
Acid Chloride Formation: To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or THF), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acyl chloride in anhydrous DCM and add it dropwise to a solution of 3-aminophenol (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in DCM at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC)[4].
-
Work-up: Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel[5][6].
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of similar furan-carboxamide structures.
4.3.1. 1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | -NH- (amide) |
| ~9.5 | s | 1H | -OH (phenolic) |
| ~7.4 | t | 1H | Ar-H |
| ~7.2 | d | 1H | Furan-H |
| ~7.1 | m | 2H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.3 | d | 1H | Furan-H |
| ~2.4 | s | 3H | -CH3 |
4.3.2. 13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=O (amide) |
| ~157 | C-OH (aromatic) |
| ~155 | C-CH3 (furan) |
| ~148 | C-O (furan) |
| ~139 | C-NH (aromatic) |
| ~130 | CH (aromatic) |
| ~119 | CH (furan) |
| ~112 | CH (aromatic) |
| ~110 | CH (aromatic) |
| ~109 | CH (furan) |
| ~108 | CH (aromatic) |
| ~14 | -CH3 |
4.3.3. Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~3300 (broad) | O-H stretch (phenolic) |
| ~3250 | N-H stretch (amide) |
| ~1650 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (phenolic) |
4.3.4. Mass Spectrometry
| Ion | m/z |
| [M+H]+ | 218.07 |
| [M+Na]+ | 240.05 |
Analytical Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using a standard analytical workflow.
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
While specific toxicity data for this compound is not available, standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical properties of this compound. The proposed synthetic route and analytical data serve as a valuable resource for researchers initiating studies on this compound. The information presented herein is intended to facilitate further experimental investigation into the properties and potential applications of this and related furan-based molecules in drug discovery and materials science.
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An In-Depth Technical Guide to the In Vitro Biological Activity of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Foreword
The confluence of a furan scaffold, a known pharmacophore in numerous bioactive compounds, with a carboxamide linkage and a hydroxyphenyl moiety presents a compelling case for the investigation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest a high probability of significant biological activity. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate its in vitro potential. We will proceed from the foundational synthesis to a multi-pronged investigation of its anticancer, antimicrobial, and anti-inflammatory properties, providing not just the "how" but the critical "why" behind each experimental decision.
Introduction and Rationale
The furan ring is a versatile heterocyclic core found in many natural products and synthetic compounds with a wide array of biological activities.[1][2] Carboxamide derivatives have also demonstrated significant potential as therapeutic agents, particularly in oncology.[3][4] The hydroxyphenyl group can contribute to antioxidant properties and may influence the molecule's interaction with biological targets. The strategic combination of these three components in this compound warrants a thorough in vitro evaluation to unlock its therapeutic potential. This guide will outline a logical and efficient workflow for this investigation.
Synthesis of this compound
A plausible synthetic route for this compound would involve the amidation of 5-methylfuran-2-carboxylic acid with 3-aminophenol. This can be achieved using standard peptide coupling reagents.
Proposed Synthetic Protocol:
-
Activation of Carboxylic Acid: Dissolve 5-methylfuran-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, add an equimolar amount of 3-aminophenol.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Anticancer Activity Evaluation
The presence of the furan and carboxamide moieties suggests potential anticancer activity. A tiered approach is recommended to assess the cytotoxic and antiproliferative effects of the compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and K-562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare serial dilutions of the compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC₅₀ (µM) (72h) |
| MCF-7 | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| HCT-116 | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| K-562 | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Workflow for Anticancer Screening
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Anti-inflammatory Activity Evaluation
The hydroxyphenyl moiety and the furan core are present in many compounds with anti-inflammatory properties. [8][9]The potential of this compound to modulate inflammatory responses can be investigated using a lipopolysaccharide (LPS)-stimulated macrophage model.
Assessment of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess assay. [10]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. [11]3. Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Evaluation of Cyclooxygenase-2 (COX-2) Expression
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. The effect of the compound on COX-2 expression can be assessed by Western blotting. [10]
-
Cell Lysis: After treatment with the compound and LPS, lyse the RAW 264.7 cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against COX-2, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin).
Potential Anti-inflammatory Signaling Pathway
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The proposed experiments will generate crucial data on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from these initial screens will justify further, more in-depth mechanistic studies, such as apoptosis assays, cell cycle analysis, and investigation of specific molecular targets. Ultimately, this structured approach will efficiently determine the therapeutic potential of this novel compound and guide its future development.
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Preliminary Cytotoxicity Screening of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
An In-Depth Technical Guide
Introduction: Rationale and Strategic Importance
In the landscape of modern drug discovery, the early and accurate assessment of a compound's biological activity is paramount. This guide provides a comprehensive framework for the preliminary cytotoxicity screening of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a novel compound featuring the furan-2-carboxamide scaffold. Compounds containing the furan nucleus are of significant interest as they are present in numerous molecules with established therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] The furan-2-carboxamide moiety, in particular, has been identified in potent small molecules that can induce mitotic arrest and apoptosis in cancer cells.[4][5]
Therefore, the objective of this preliminary screening is not merely to identify toxicity but to characterize the compound's cytostatic and cytotoxic potential. By employing a multi-parametric approach, we aim to generate a foundational dataset that elucidates the compound's potency, its selectivity towards cancerous versus non-cancerous cells, and preliminary insights into its mechanism of action. This strategy is critical for making informed decisions in the hit-to-lead optimization phase of a drug development pipeline.[6][7]
This document is structured to provide not just protocols, but the causal logic behind experimental choices, ensuring that the screening process is robust, reproducible, and scientifically sound.
Part 1: Experimental Design and Foundational Principles
A successful cytotoxicity screen relies on a well-conceived experimental design. The trustworthiness of the data is directly linked to the careful selection of models, endpoints, and controls.
The Rationale for a Multi-Assay Approach
-
Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10][11] A decrease in this activity can indicate either cell death or a cytostatic effect (inhibition of proliferation).
-
Membrane Integrity (LDH Release Assay): Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a key indicator of necrotic cell death.[6][12]
-
Apoptosis Induction (Caspase-3/7 Activation Assay): Measures the activity of effector caspases 3 and 7, which are central executioners of the apoptotic pathway.[13][14] An increase in this activity is a specific marker for programmed cell death.
By integrating data from these three assays, we can distinguish between cytostatic effects, necrosis, and apoptosis, providing a more nuanced understanding of the compound's cellular impact.
Strategic Selection of Cell Lines
The choice of cell lines is critical for assessing both anticancer potential and potential toxicity to healthy tissues.[7][15] For this initial screen, we propose the following:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cancer cell line widely used in anticancer drug screening.[5][15]
-
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used as a control to determine the compound's selectivity index (SI).[7][15] A favorable SI indicates that the compound is more toxic to cancer cells than to normal cells.
All cell lines should be maintained in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.[16]
The Mandate for a Self-Validating System: Controls
Every plate must be a self-contained, validated experiment. The inclusion of proper controls is non-negotiable for data integrity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control establishes the baseline cell viability. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[16]
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin) to confirm that the assay system can detect a cytotoxic response.
-
No-Cell Control (Blank): Wells containing only culture medium and the respective assay reagents. This is used for background subtraction.[17][18]
-
Assay-Specific Controls: For the LDH assay, controls for spontaneous release (untreated cells) and maximum release (cells lysed with a detergent) are required to calculate percentage cytotoxicity accurately.[18]
// Connections Compound -> Treatment; CellCulture -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; Incubation -> LDH; Incubation -> Caspase;
MTT -> Readout [label="Abs @ 570nm"]; LDH -> Readout [label="Abs @ 490nm"]; Caspase -> Readout [label="Luminescence"];
Readout -> Calc; Calc -> IC50; } /**
-
Caption: General workflow for preliminary cytotoxicity screening. */
Part 2: Core Cytotoxicity Protocols
The following protocols are detailed to ensure clarity and reproducibility. They synthesize best practices from established methodologies.
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16][17] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][19]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[16]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank reading.
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[12][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[22] The intensity of the color is proportional to the number of lysed cells.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional wells for Spontaneous LDH Release (untreated cells) and Maximum LDH Release controls.
-
Maximum Release Control: One hour before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to the Maximum Release wells.[16]
-
Supernatant Collection: After incubation, centrifuge the plate at 400-500 x g for 5 minutes to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction & Absorbance Reading: Add 50 µL of Stop Solution (e.g., 1M acetic acid) to each well. Measure the absorbance at 490 nm.[22]
-
Data Analysis: Calculate the percentage of cytotoxicity after subtracting the blank and spontaneous release values.
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This homogeneous luminescent assay measures the activity of caspases-3 and -7, key executioners in the apoptotic pathway.[13][23] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal catalyzed by luciferase.[14] The signal intensity is directly proportional to the amount of caspase activity.[14]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[13][14]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (equal to the volume of cell culture medium).[14]
-
Incubation: Mix the contents on a plate shaker for 1-2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the blank reading, express the results as Relative Luminescent Units (RLU) or as a fold-change in caspase activity compared to the vehicle control.
-
Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)
-
Part 3: Data Interpretation and Mechanistic Insights
The true power of this screening approach lies in the synthesis of data from all three assays.
Quantitative Data Summary
The primary endpoint for each assay is the half-maximal inhibitory/effective concentration (IC50/EC50), which is the concentration of the compound that elicits a 50% response.[16] These values are determined by plotting the dose-response data and fitting it to a four-parameter logistic curve.
Table 1: Hypothetical Cytotoxicity Profile of this compound (48h Exposure)
| Assay | Cell Line | IC50 / EC50 (µM) | Interpretation |
| MTT (Viability) | MCF-7 | 15.2 ± 1.8 | Potent reduction in metabolic activity |
| HEK293 | 78.5 ± 5.6 | Lower impact on non-cancerous cells | |
| LDH (Cytotoxicity) | MCF-7 | > 100 | Minimal necrotic membrane damage |
| HEK293 | > 100 | No significant necrosis observed | |
| Caspase-3/7 (Apoptosis) | MCF-7 | 18.5 ± 2.1 | Strong induction of apoptosis |
| HEK293 | 95.1 ± 7.3 | Weak apoptosis induction in non-cancerous cells |
Data presented as Mean ± Standard Deviation from three independent experiments.
Building a Mechanistic Hypothesis
Based on the hypothetical data in Table 1:
-
Potency & Selectivity: The compound shows potent activity against the MCF-7 cancer cell line (IC50 ≈ 15 µM) and is over 5-fold more selective for cancer cells compared to non-cancerous HEK293 cells (Selectivity Index = IC50_HEK293 / IC50_MCF-7 = 78.5 / 15.2 ≈ 5.2).
-
Mode of Action: The close correlation between the IC50 from the MTT assay and the EC50 from the Caspase-3/7 assay in MCF-7 cells strongly suggests that the observed loss of metabolic viability is due to the induction of apoptosis.[24][25] The high IC50 value in the LDH assay indicates that the primary mode of cell death is not necrosis.[6]
This leads to the preliminary hypothesis that this compound selectively inhibits the growth of MCF-7 cells by triggering the apoptotic cell death pathway. Furan derivatives have previously been shown to induce apoptosis via the intrinsic mitochondrial pathway.[5]
// Relationships Compound -> Bax [label="Activates?"]; Compound -> Bcl2 [label="Inhibits?", style=dashed, arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytoC; CytoC -> Apaf1; Apaf1 -> Casp9; Casp9 -> Casp37; Casp37 -> Apoptosis; } /**
-
Caption: Putative intrinsic apoptosis pathway induced by the compound. */
Conclusion and Future Directions
This guide outlines a robust, multi-parametric strategy for the initial cytotoxic evaluation of this compound. The described workflow, combining assays for metabolic health, membrane integrity, and apoptosis, provides a comprehensive preliminary profile of a compound's bioactivity.
The hypothetical results suggest that the compound is a promising candidate with selective anticancer activity mediated by apoptosis. Based on these findings, subsequent investigations would be warranted, including:
-
Screening against a broader panel of cancer cell lines.
-
Cell cycle analysis via flow cytometry to determine if the compound induces cell cycle arrest.[5]
-
Western blot analysis to probe key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved PARP) to confirm the mechanism of action.[1]
By following a logical, evidence-based screening cascade, researchers can efficiently allocate resources and advance the most promising compounds toward further preclinical development.
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The Furan-2-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery - An In-Depth Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Furan-2-Carboxamide Core
The furan-2-carboxamide moiety is a prominent structural feature in a vast array of biologically active compounds, demonstrating remarkable versatility in medicinal chemistry.[1][2][3] This heterocyclic scaffold serves as a cornerstone for the development of therapeutic agents targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The inherent electronic properties of the furan ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allow for diverse interactions with various biological targets.[5][6] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of furan-2-carboxamide derivatives, offering insights for researchers and drug development professionals.
Part 1: Anticancer Mechanisms of Action
Furan-2-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse and sophisticated mechanisms.[5][6][7][8]
Microtubule Stabilization: A Primary Anticancer Strategy
A significant number of furan-2-carboxamide derivatives exert their potent antiproliferative effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[7]
Mechanism: Certain novel furan-2-carboxamide-based small molecules act as microtubule stabilizing agents (MSAs).[7] These compounds bind to the taxol binding pocket of tubulin, promoting the polymerization of tubulin into stable microtubules.[1][7] This stabilization disrupts the dynamic instability of microtubules, which is crucial for the proper functioning of the mitotic spindle during cell division. The abrogation of chromosomal segregation leads to mitotic arrest, specifically at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[7]
Experimental Validation:
-
Cell Viability Assays: The cytotoxic effects of these derivatives are initially screened against a panel of cancer cell lines using assays like the MTT assay, with IC50 values often ranging from 4 µM to 8 µM.[1][7]
-
Cell Cycle Analysis: Flow cytometry (FACS) analysis is employed to demonstrate the induction of G2/M arrest and the accumulation of a sub-G1 cell population, indicative of apoptosis.[7]
-
Apoptosis Assays: Annexin V-FITC/PI double staining is a standard method to confirm and quantify the induction of apoptosis.[7]
-
Molecular Docking: Computational studies, such as molecular docking, are used to predict and visualize the binding affinity of the compounds within the taxol binding pocket of tubulin.[7]
Table 1: Anticancer Activity of Select Furan-2-Carboxamide Derivatives
| Compound Class/Example | Target/Mechanism of Action | Quantitative Data (e.g., IC50) | Cancer Cell Lines | Reference |
| N-substituted furan-2-carboxamides | Microtubule Stabilization (Taxol pocket binding), Mitotic Arrest, Apoptosis | 4 µM to 8 µM | Various | [1][7] |
| Furo[2,3-d]pyrimidine derivatives | VEGFR-2 Inhibition | 42.5 nM - 57.1 nM | HepG2, MCF-7, A549, HT-29, PC3 | [9] |
| Carbamothioyl-furan-2-carboxamide derivatives | Not fully elucidated, cytotoxic | 33.29% cell viability at 20 µg/mL (p-tolyl derivative) | HepG2, Huh-7, MCF-7 | [5][6] |
| 2,3-Dihydrobenzofuran-7-carboxamide derivatives | PARP-1 Inhibition | 0.079 µM - 9.45 µM | Not specified | [10] |
Inhibition of Key Signaling Pathways in Cancer
Beyond microtubule stabilization, furan-2-carboxamide derivatives modulate various signaling pathways critical for cancer cell survival and proliferation.
1.2.1. VEGFR-2 Inhibition and Anti-Angiogenesis:
Certain furan- and furopyrimidine-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
1.2.2. PARP-1 Inhibition:
Novel substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives have been developed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[10] In cancer cells with existing DNA repair defects (e.g., BRCA mutations), PARP-1 inhibition leads to synthetic lethality.
1.2.3. Modulation of Apoptotic Pathways:
Some furan-2-carboxamide derivatives, particularly metal complexes, have been shown to promote apoptosis by upregulating pro-apoptotic proteins like Caspase-3 and Caspase-9, while downregulating the anti-apoptotic protein BCL-2.[11] These compounds can also induce mitochondrial dysfunction and increase the levels of reactive oxygen species (ROS), further contributing to apoptotic cell death.[11]
Diagram 1: Anticancer Mechanisms of Furan-2-Carboxamide Derivatives
Caption: Diverse anticancer mechanisms of furan-2-carboxamide derivatives.
Part 2: Antimicrobial and Antibiofilm Mechanisms of Action
Furan-2-carboxamide derivatives exhibit significant activity against a range of microbial pathogens, including bacteria and fungi, by interfering with essential cellular processes.[5][6][12][13]
Disruption of Bacterial Cell Integrity and Growth
The antimicrobial action of many furan-2-carboxamide derivatives is attributed to their ability to penetrate the bacterial cell wall and inhibit growth.[12] The presence of heteroatoms (N, S, O) and aromatic moieties enhances the lipophilicity of these compounds, facilitating their passage through the bacterial membrane.[5]
Anti-Quorum Sensing and Biofilm Inhibition
A particularly noteworthy mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.
Mechanism: Certain furan-2-carboxamides have been shown to possess anti-quorum sensing properties, particularly against Pseudomonas aeruginosa.[14][15] Molecular docking studies suggest that these compounds may act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[14][15] By binding to LasR, these derivatives can block the binding of the natural autoinducer molecule, thereby preventing the activation of QS-controlled genes responsible for biofilm formation and the production of virulence factors like pyocyanin and proteases.[14][15]
Experimental Validation:
-
Biofilm Inhibition Assays: The ability of the compounds to inhibit biofilm formation is typically quantified using crystal violet staining assays.
-
Virulence Factor Quantification: The reduction in the production of virulence factors, such as pyocyanin and proteases, is measured to confirm the anti-QS activity.[14]
-
Molecular Docking: In silico modeling is used to predict the binding interactions of the furan-2-carboxamide derivatives with the LasR receptor.[14][15]
Diagram 2: Experimental Workflow for Assessing Antibiofilm Activity
Caption: Workflow for evaluating furan-2-carboxamides as antibiofilm agents.
Part 3: Anti-inflammatory and Other Enzymatic Inhibition Mechanisms
The therapeutic potential of furan-2-carboxamide derivatives extends to the modulation of inflammatory responses and the inhibition of various clinically relevant enzymes.[4][16]
Attenuation of Inflammatory Responses
Furan derivatives can exert anti-inflammatory effects through multiple mechanisms, including the suppression of pro-inflammatory mediators and antioxidant activity.[4] They have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and to regulate the mRNA expression of inflammatory mediators.[4]
Broad-Spectrum Enzyme Inhibition
The furan-2-carboxamide scaffold has proven to be a versatile template for the design of inhibitors for a diverse range of enzymes.
-
Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[16]
-
Urease Inhibition: Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.[16]
-
SARS-CoV-2 Main Protease (Mpro) Inhibition: In the context of the recent pandemic, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication.[17]
-
ATP-Citrate Lyase (ACLY) Inhibition: Furan carboxylate derivatives have been discovered as inhibitors of ATP-citrate lyase, a key enzyme in lipid metabolism, suggesting their potential as hypolipidemic agents.
Conclusion: A Scaffold with Enduring Therapeutic Promise
The furan-2-carboxamide core structure represents a highly "privileged" scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The diverse mechanisms of action, spanning from microtubule stabilization and enzyme inhibition to the disruption of bacterial communication, underscore the remarkable adaptability of this chemical motif. Continued exploration of the structure-activity relationships of furan-2-carboxamide derivatives, aided by advanced computational and experimental techniques, will undoubtedly lead to the discovery of new and more potent drug candidates for a wide range of human diseases.
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A Technical Guide to the Spectroscopic Characterization of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. In the absence of direct experimental spectra in publicly available literature, this document presents a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and fundamental principles of spectroscopic interpretation. Furthermore, this guide outlines the rigorous, self-validating experimental protocols required to obtain and verify the spectroscopic data for this molecule, ensuring a high degree of scientific integrity and reproducibility. The content herein is designed to serve as an essential resource for researchers engaged in the synthesis, identification, and characterization of novel furan-based carboxamides for applications in medicinal chemistry and materials science.
Introduction and Molecular Structure
This compound is a molecule of significant interest, combining the functionalities of a substituted furan ring, an amide linkage, and a phenolic moiety. The strategic combination of these structural features suggests potential applications in drug discovery, where such scaffolds are known to exhibit a range of biological activities. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic methods provide the most powerful tools for this purpose. This guide will delve into the expected spectroscopic signature of this molecule.
To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the structure below.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. These predictions are based on the analysis of spectroscopic data from related structures such as 5-methylfuran-2-carboxylic acid[1], 3-aminophenol[2][3][4], and various furan-2-carboxamide derivatives[5][6].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The predicted spectrum is based on data for ethyl 5-methylfuran-2-carboxylate and 3-aminophenol, with adjustments for the electronic effects of the amide linkage.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | ~9.5 - 10.5 | Singlet (broad) | - |
| Phenolic O-H | ~9.0 - 10.0 | Singlet (broad) | - |
| H-2' | ~7.4 - 7.6 | Singlet or Triplet | ~2.0 |
| H-5' | ~7.1 - 7.3 | Triplet | ~8.0 |
| H-3 | ~7.0 - 7.2 | Doublet | ~3.5 |
| H-6' | ~6.8 - 7.0 | Doublet of Doublets | ~8.0, 2.0 |
| H-4' | ~6.5 - 6.7 | Doublet of Doublets | ~8.0, 2.0 |
| H-4 | ~6.2 - 6.4 | Doublet | ~3.5 |
| Furan -CH₃ | ~2.3 - 2.5 | Singlet | - |
-
Causality behind Predictions: The protons on the furan ring (H-3 and H-4) are expected to appear as doublets with a coupling constant of approximately 3.5 Hz, which is characteristic of cis-protons on a furan ring[6]. The methyl protons on the furan ring will likely be a singlet in the upfield region. The aromatic protons of the 3-hydroxyphenyl ring will exhibit a complex splitting pattern due to their meta and ortho couplings. The amide and phenolic protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on data from 5-methylfuran-2-carboxylic acid and 3-aminophenol, considering the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~158 - 162 |
| C-3' (C-OH) | ~157 - 159 |
| C-5 | ~155 - 157 |
| C-2 | ~148 - 150 |
| C-1' | ~138 - 140 |
| C-5' | ~129 - 131 |
| C-3 | ~118 - 120 |
| C-4 | ~110 - 112 |
| C-6' | ~110 - 112 |
| C-2' | ~109 - 111 |
| C-4' | ~106 - 108 |
| Furan -CH₃ | ~13 - 15 |
-
Expert Insights: The carbonyl carbon of the amide is expected to be the most downfield signal. The carbons of the furan and phenyl rings will appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating or -withdrawing nature of their substituents. The methyl carbon will be the most upfield signal.
Predicted Infrared (IR) Spectral Data
The IR spectrum will identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amide) | 3100 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic/Furan) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenol/Furan) | 1200 - 1300 | Strong |
-
Trustworthiness of Predictions: The presence of a broad absorption in the 3200-3600 cm⁻¹ region will be a strong indicator of the phenolic O-H group. A distinct, strong absorption around 1650 cm⁻¹ will be characteristic of the amide carbonyl (Amide I band)[7]. The N-H bending (Amide II band) is also a key diagnostic peak.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will determine the molecular weight of the compound and provide structural information through analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for such molecules.
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₂H₁₁NO₃) is 217.07 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 217.
-
Key Fragmentation Pathways: A primary fragmentation pathway for amides is the cleavage of the amide bond (N-CO)[8][9]. This would lead to the formation of two key fragment ions:
-
Acylium ion: [5-methylfuran-2-carbonyl]⁺ at m/z = 125. This is often a very stable and prominent peak.
-
Aminophenol radical cation: [3-hydroxyphenylamino]⁺ at m/z = 109.
-
Further fragmentation of the acylium ion could involve the loss of CO to give a 5-methylfuryl cation at m/z = 95.
Caption: Predicted key fragmentation pathways in the mass spectrum.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for amides and phenols as it can help in observing the exchangeable N-H and O-H protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the instrument onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and correlate them to specific functional groups.
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The probe is inserted into the ion source of the mass spectrometer, where the sample is heated to induce vaporization.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural information.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a reliable reference for researchers. By following the detailed experimental protocols outlined herein, scientists can confidently acquire and interpret the spectroscopic data for this novel compound, thereby ensuring the integrity of their research and accelerating the progress of their scientific endeavors.
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An In-depth Technical Guide to Investigating the Therapeutic Potential of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Preamble: Unveiling the Therapeutic Promise of a Novel Furan Carboxamide Derivative
The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The specific molecule, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, presents a unique combination of a furan core, a carboxamide linker, and a 3-hydroxyphenyl moiety, suggesting a potential for multifaceted pharmacological interactions. While direct biological data for this exact compound is limited[4], its structural components provide a rational basis for hypothesizing and subsequently investigating its therapeutic targets.
This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized mechanisms of action, propose potential therapeutic targets, and provide detailed, self-validating experimental protocols for their investigation. The overarching goal is to present a logical and scientifically rigorous pathway for elucidating the compound's pharmacological profile.
Part 1: Hypothesized Therapeutic Targets and Mechanistic Rationale
Based on the structure of this compound and the known activities of its constituent moieties, we propose three primary areas for therapeutic investigation: oncology, infectious diseases, and metabolic disorders.
Anticancer Activity: Targeting Cellular Proliferation and Survival Pathways
Furan derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and HepG2.[1][2][5] The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways that drive cell growth.
1.1.1 Proposed Target: Kinase Inhibition
The N-(3-hydroxyphenyl) moiety is a common feature in many kinase inhibitors. We hypothesize that this compound may function as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) or downstream signaling kinases like those in the MAPK/ERK or PI3K/Akt pathways.
1.1.2 Proposed Target: Inhibition of Nicotinamide N-methyltransferase (NNMT)
Elevated expression of NNMT is linked to various cancers and metabolic diseases.[6] Carboxamide-containing compounds have been identified as NNMT inhibitors.[6] The structural similarity of our compound of interest to known NNMT inhibitors makes this enzyme a plausible target.
Antimicrobial Activity: Disrupting Bacterial Viability and Biofilm Formation
The furan nucleus is a well-established pharmacophore in antimicrobial agents.[2][5] Furan-2-carboxamides have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as activity against mycobacteria.[3][7][8]
1.2.1 Proposed Target: Inhibition of Bacterial Cell Wall Synthesis or Key Metabolic Enzymes
Many antimicrobial agents exert their effects by targeting essential bacterial processes. We postulate that this compound could inhibit enzymes crucial for peptidoglycan synthesis or other vital metabolic pathways in bacteria.
1.2.2 Proposed Target: Quorum Sensing Inhibition
Furan-2-carboxamides have been shown to possess anti-quorum sensing properties, which are critical for biofilm formation in pathogens like Pseudomonas aeruginosa.[3] The compound may act as an antagonist of quorum sensing receptors, such as LasR.[3]
Neuromodulatory and Anti-inflammatory Activity
The 3-hydroxyphenyl group is present in compounds with activity at opioid receptors and other CNS targets.[9] Additionally, furan derivatives have been noted for their anti-inflammatory properties.[2]
1.3.1 Proposed Target: Opioid Receptor Modulation
Derivatives containing a 5-(3-hydroxyphenyl) moiety have been identified as potent and selective opioid delta receptor antagonists.[9] This suggests a potential for our compound to interact with opioid receptors, which could have implications for pain management and other neurological conditions.
1.3.2 Proposed Target: Enzyme Inhibition in Inflammatory Pathways
N-(3-hydroxyphenyl)benzamide and its derivatives have shown inhibitory activity against enzymes like lipoxygenase, which is involved in inflammatory pathways.[10] This provides a rationale for investigating the anti-inflammatory potential of this compound through the inhibition of similar enzymes.
Part 2: Experimental Validation Protocols
The following section outlines detailed experimental workflows to investigate the hypothesized therapeutic targets.
In Vitro Anticancer Activity Assessment
2.1.1 Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549) and a non-cancerous control cell line (e.g., Vero) in appropriate media.[2]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.
-
Treatment: Seed cells in 96-well plates and treat with varying concentrations of the compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure absorbance at 570 nm.[2]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values.
-
2.1.2 Kinase Inhibition Profiling
-
Objective: To screen for inhibitory activity against a broad panel of kinases.
-
Protocol:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of 50-100 kinases.
-
For any hits (kinases with >50% inhibition), perform follow-up dose-response assays to determine the IC50 values.
-
2.1.3 NNMT Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of human NNMT.
-
Protocol:
-
Reagents: Recombinant human NNMT, S-(5'-adenosyl)-L-methionine (SAM), nicotinamide (NAM).
-
Assay: Perform an in vitro NNMT activity assay by measuring the formation of 1-methylnicotinamide (1-MNA). This can be done using a variety of methods, including HPLC-MS or a coupled enzymatic assay.
-
Incubation: Incubate the enzyme with varying concentrations of the test compound, SAM, and NAM.
-
Detection: Quantify the amount of 1-MNA produced.
-
Data Analysis: Calculate the IC50 value for NNMT inhibition.
-
Antimicrobial Activity and Mechanism of Action
2.2.1 Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.
-
Broth Microdilution: Prepare two-fold serial dilutions of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
-
2.2.2 Biofilm Inhibition Assay
-
Objective: To assess the ability of the compound to inhibit biofilm formation.
-
Protocol:
-
Culture: Grow P. aeruginosa in 96-well plates in the presence of sub-MIC concentrations of the compound.
-
Incubation: Incubate for 24-48 hours to allow for biofilm formation.
-
Staining: Wash the wells to remove planktonic bacteria and stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at 595 nm. A reduction in absorbance indicates biofilm inhibition.[3]
-
Neuromodulatory and Anti-inflammatory Screening
2.3.1 Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity of the compound for mu, delta, and kappa opioid receptors.
-
Protocol:
-
Membrane Preparation: Use cell membranes expressing the individual human opioid receptors.
-
Radioligand Binding: Perform competitive binding assays using radiolabeled ligands specific for each receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Detection: Measure the amount of bound radioactivity.
-
Data Analysis: Calculate the Ki (inhibition constant) for each receptor.
-
2.3.2 Lipoxygenase Inhibition Assay
-
Objective: To measure the inhibitory effect of the compound on lipoxygenase activity.
-
Protocol:
-
Enzyme and Substrate: Use soybean lipoxygenase and linoleic acid as the substrate.
-
Assay: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Incubation: Incubate the enzyme with the substrate and different concentrations of the test compound.
-
Data Analysis: Calculate the IC50 value for lipoxygenase inhibition.[10]
-
Part 3: Data Visualization and Interpretation
Quantitative Data Summary
| Assay | Parameter | Example Value | Therapeutic Implication |
| Cell Viability (HeLa) | IC50 | 15 µM | Potential Anticancer Agent |
| Kinase Inhibition (e.g., EGFR) | IC50 | 5 µM | Targeted Cancer Therapy |
| NNMT Inhibition | IC50 | 10 µM | Metabolic and Oncologic Target |
| Antimicrobial (S. aureus) | MIC | 8 µg/mL | Antibacterial Efficacy |
| Biofilm Inhibition (P. aeruginosa) | % Inhibition at 1/2 MIC | 60% | Anti-biofilm Potential |
| Opioid Receptor Binding (Delta) | Ki | 50 nM | Neuromodulatory Activity |
| Lipoxygenase Inhibition | IC50 | 25 µM | Anti-inflammatory Potential |
Visualizing Proposed Mechanisms and Workflows
Caption: Proposed workflow for identifying therapeutic targets.
Caption: Hypothesized MAPK/ERK pathway inhibition.
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of this compound. The proposed targets are based on sound chemical reasoning and established pharmacological precedents. Positive results from these initial in vitro screens will necessitate further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling. The multifaceted potential of this compound warrants a thorough and logical investigative approach to unlock its full therapeutic promise.
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Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available at: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]
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5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxamide | C22H24N2O4 | CID 122644519 - PubChem. Available at: [Link]
-
N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | C12H11NO3 | CID 877422 - PubChem. Available at: [Link]
-
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available at: [Link]
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Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives - PubMed. Available at: [Link]
-
(PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives - ResearchGate. Available at: [Link]
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The Evolving Landscape of N-Phenylfuran-2-Carboxamides: A Technical Guide to Structure-Activity Relationships
Abstract
The N-phenylfuran-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of this chemical class. We will explore the nuanced effects of substituent modifications on both the furan and phenyl rings, delving into the resulting impacts on anticancer, antibacterial, and quorum sensing inhibition activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile scaffold.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the development of a wide array of therapeutic agents.[1] Its unique electronic properties, including its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding, have cemented its importance in drug design.[1][2] Furan derivatives have a rich history of pharmacological significance, exhibiting a wide spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The N-phenylfuran-2-carboxamide core, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological profiles that can be achieved through systematic structural modifications.
This guide will dissect the key structural features of N-phenylfuran-2-carboxamides and their influence on biological outcomes, providing a framework for the rational design of next-generation therapeutics.
The Core Scaffold: Synthesis of N-Phenylfuran-2-Carboxamides
The synthesis of N-phenylfuran-2-carboxamides is typically achieved through the acylation of a substituted aniline with a furan-2-carbonyl chloride or a furoic acid derivative activated with a coupling agent. A general and reliable method involves the use of 1,1'-carbonyldiimidazole (CDI) as an activating agent for furan-2-carboxylic acid, followed by reaction with the desired aniline.[5]
Experimental Protocol: Synthesis of a Representative N-Phenylfuran-2-Carboxamide
This protocol describes the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a common intermediate for further derivatization via cross-coupling reactions.[6]
Materials:
-
Furan-2-carbonyl chloride
-
4-bromoaniline
-
Triethylamine
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dry DCM at room temperature, add furan-2-carbonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-(4-bromophenyl)furan-2-carboxamide.[6]
This straightforward and efficient synthesis allows for the generation of a diverse library of analogs for SAR studies.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of N-phenylfuran-2-carboxamides is intricately linked to the nature and position of substituents on both the furan and phenyl rings. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
N-phenylfuran-2-carboxamides have shown promise as anticancer agents, with their efficacy being highly dependent on the substitution pattern.
Key SAR Insights for Anticancer Activity:
-
Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring plays a critical role. Electron-withdrawing groups, such as nitro or cyano groups, can enhance cytotoxic activity.[1] The position of these substituents is also crucial, with para-substitution often being favored.
-
Modifications of the Furan Ring: While the furan ring itself is often essential for activity, substitution at the 5-position can be explored to modulate potency and selectivity.
-
The Amide Linker: The amide bond is a key structural feature, providing a hydrogen bond donor and acceptor, which can be critical for target engagement.
Quantitative SAR Data for Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of a series of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound | Cancer Cell Line | IC50 (µM)[7] |
| 1 | RXF393 (Renal) | 7.01 ± 0.39 |
| HT29 (Colon) | 24.3 ± 1.29 | |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | |
| Doxorubicin | RXF393 (Renal) | 13.54 ± 0.82 |
| HT29 (Colon) | 13.50 ± 0.71 | |
| LOX IMVI (Melanoma) | 6.08 ± 0.32 |
Table 1: In vitro anticancer activity of a representative N-phenylfuran-2-carboxamide derivative compared to the standard drug doxorubicin.
Antibacterial Activity
The N-phenylfuran-2-carboxamide scaffold has also been investigated for its antibacterial properties. The SAR in this context often differs from that of anticancer activity.
Key SAR Insights for Antibacterial Activity:
-
Electron-Withdrawing Groups: Similar to anticancer activity, electron-withdrawing groups on the phenyl ring can enhance antibacterial potency.[1]
-
Heterocyclic Substituents: The introduction of additional heterocyclic rings, such as thiophene or pyridine, through Suzuki-Miyaura cross-coupling on a halogenated phenyl ring can lead to potent antibacterial agents.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can significantly impact its ability to penetrate bacterial cell walls.
Quantitative SAR Data for Antibacterial Activity:
The minimum inhibitory concentrations (MICs) of a novel nitrofuran derivative, PAP-49, highlight the potent antibacterial activity of this class of compounds against a range of bacterial species.
| Bacterial Species | MIC (µg/mL)[8] |
| Gram-positive bacteria | 0.03 - 3.13 |
| Gram-negative bacteria | 0.78 - 125.0 |
Table 2: Minimum Inhibitory Concentrations (MICs) of a nitrofuran derivative against various bacteria.
Quorum Sensing Inhibition
A fascinating and emerging area of research is the ability of N-phenylfuran-2-carboxamides to act as quorum sensing (QS) inhibitors. QS is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[9]
Key SAR Insights for Quorum Sensing Inhibition:
-
Bioisosteric Replacement: The furan-2-carboxamide moiety can act as a bioisostere for the labile furanone ring found in some natural QS signaling molecules.[5]
-
Linker Modifications: The nature of the linker between the furan-2-carboxamide and the phenyl ring can significantly impact QS inhibitory activity. Carbohydrazide and triazole linkers have shown promising results.[5]
-
Phenyl Ring Substituents: Substituents on the phenyl ring can influence the binding affinity to QS receptors, such as LasR in Pseudomonas aeruginosa.[5]
One study reported that a carbohydrazide derivative of furan-2-carboxamide achieved a 58% reduction in biofilm formation in P. aeruginosa.[5]
Experimental Workflows and Methodologies
The systematic evaluation of SAR requires robust and reproducible experimental protocols. This section details a standard workflow for assessing the anticancer activity of N-phenylfuran-2-carboxamide derivatives.
Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Detailed Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
N-phenylfuran-2-carboxamide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the N-phenylfuran-2-carboxamide derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The N-phenylfuran-2-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets of active compounds to better understand their therapeutic potential and potential side effects.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.
-
Bioisosteric Replacements: Exploring the replacement of the phenyl ring with other aromatic or non-aromatic groups to fine-tune activity and physicochemical properties.[14][15][16][17]
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed. [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. [Link]
-
Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. [Link]
-
The synthetic pathway for the preparation of N-substituted... | Download Scientific Diagram - ResearchGate. [Link]
-
Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. [Link]
-
Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa - ResearchGate. [Link]
-
Bioisosteric Replacements - Chem-Space. [Link]
-
Bioisosteres that influence metabolism - Hypha Discovery Blogs. [Link]
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. [Link]
-
[Antibacterial activity and toxicity of a new nitrofuran] - PubMed. [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC - NIH. [Link]
Sources
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- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antibacterial activity and toxicity of a new nitrofuran] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Methodological & Application
Application Note & Protocol: Solubilization of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide for In Vitro Cell-Based Assays
Abstract & Introduction
The successful use of novel small molecules in cell-based assays is fundamentally dependent on achieving a stable, soluble, and biologically active concentration in an aqueous culture environment. N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, like many heterocyclic carboxamide derivatives, is predicted to have low aqueous solubility, presenting a significant challenge for researchers. Improper dissolution can lead to compound precipitation, inaccurate concentration assessment, and unreliable experimental data.
This document provides a comprehensive, field-proven protocol for the solubilization and handling of this compound. It is designed for researchers, scientists, and drug development professionals. The core of this protocol is a two-stage process: first, the preparation of a high-concentration stock solution in an organic solvent, followed by a carefully controlled serial dilution into the final cell culture medium. This methodology is designed to maximize compound availability while minimizing solvent-induced cytotoxicity, thereby ensuring the generation of reproducible and trustworthy results.
Scientific Principle: The DMSO-Based Stock Solution Strategy
The vast majority of non-polar, investigational compounds cannot be directly dissolved in aqueous media at the concentrations required for biological assays[1]. The standard and most effective strategy to overcome this is to first dissolve the compound in a strong, water-miscible organic solvent.
Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solubilizing power for a broad range of molecules and its relatively low toxicity in cell culture systems at low concentrations[1][2][3]. By creating a highly concentrated stock solution (e.g., 10-50 mM) in DMSO, a small volume can be added to a large volume of culture medium. This achieves the desired final micromolar concentration for the assay while keeping the final DMSO concentration at a non-toxic level, typically ≤0.5% (v/v)[4][5]. This approach ensures the compound remains in solution and is bioavailable to the cells.
Physicochemical Profile & Solubility Considerations
While experimental solubility data for this compound is not widely published, its structure (containing furan, phenyl, and amide moieties) suggests a hydrophobic character. The following table summarizes the expected solubility profile. Note: This is a predicted profile; empirical verification is essential.
| Solvent | Predicted Solubility | Rationale & Recommendations |
| Dimethyl Sulfoxide (DMSO) | High | Recommended primary solvent for creating high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | Moderate to High | An alternative to DMSO, but may exhibit higher cytotoxicity in some cell lines.[4][6] |
| Ethanol (EtOH) | Low to Moderate | May be used, but lower solubilizing power than DMSO often requires higher final solvent concentrations, increasing the risk of cytotoxicity.[2][7] |
| Water | Very Low | Not recommended for primary dissolution. The compound is expected to be largely insoluble. |
| Phosphate-Buffered Saline (PBS) | Very Low | Salts present in buffers can further decrease the solubility of hydrophobic compounds.[6] |
| Cell Culture Medium | Very Low | Direct dissolution is not feasible and will likely result in precipitation and inaccurate dosing. |
Materials & Equipment
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Calibrated precision balance (analytical or microbalance)
-
Vortex mixer
-
Sonicator bath (optional, for difficult-to-dissolve compounds)
-
Sterile 0.22 µm syringe filters (PVDF or PTFE recommended for chemical compatibility)
-
Sterile syringes (1 mL or 3 mL)
-
Target cell culture medium, pre-warmed to 37°C
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening compounds.
-
Calculate Required Mass: Determine the molecular weight (MW) of this compound. The MW is 217.22 g/mol . To make 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 217.22 g/mol × 1000 mg/g = 2.17 mg
-
-
Weigh Compound: On a calibrated balance, carefully weigh out 2.17 mg of the compound powder. For accuracy, it is best practice to weigh a larger mass (e.g., 10.85 mg) and dissolve in a proportionally larger volume (e.g., 5 mL) to minimize weighing errors. Handle the powder in accordance with its Material Safety Data Sheet (MSDS)[8].
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.17 mg).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. It should be completely clear with no visible particulates.
-
-
Aid Dissolution (If Necessary): If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Avoid overheating. Vortex again.
-
Sterilization (Critical Step): To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter[9].
-
Draw the DMSO stock solution into a sterile syringe.
-
Attach the sterile syringe filter.
-
Dispense the solution into a new, sterile, and clearly labeled microcentrifuge tube. This is now your master stock.
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[5][10][11]. Store all aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage [5][12].
Protocol 2: Preparation of Final Working Concentrations
This protocol describes how to dilute the 10 mM stock solution into cell culture medium to achieve a final concentration of 10 µM, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution (Recommended): Directly diluting the 10 mM stock 1:1000 into the medium can cause the compound to precipitate out of solution due to the sudden solvent change[13]. A serial dilution is safer[5].
-
First, create a 100X intermediate solution. For example, dilute the 10 mM stock 1:10 in pre-warmed culture medium to make a 1 mM solution.
-
Calculation: Add 2 µL of 10 mM stock to 18 µL of medium. Vortex gently.
-
-
Prepare Final Working Solution:
-
Add the 100X intermediate solution to the final volume of pre-warmed culture medium at a 1:100 ratio.
-
Example for 10 µM final: To prepare 1 mL of medium containing 10 µM of the compound, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Mix immediately by gentle inversion or pipetting. Do not vortex vigorously, as this can damage media components and cause foaming.
-
-
Vehicle Control (Absolute Requirement): Always prepare a vehicle control plate or well. This consists of cell culture medium containing the same final concentration of DMSO as your experimental wells[2].
-
Example: Add 10 µL of a 10% DMSO in media solution (your intermediate dilution solvent) to 990 µL of media. This creates a 0.1% DMSO final concentration, matching the treated sample.
-
Workflow Visualization
Caption: Workflow for preparing this compound.
Essential Quality Control & Best Practices
-
Visual Inspection: After each dilution step, hold the tube up to a light source to confirm there is no cloudiness or precipitate. If precipitation occurs, the protocol may need optimization (see Troubleshooting).
-
Solvent Tolerance Assay: Before conducting experiments, it is crucial to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability or the biological endpoint being measured.[1][2] Run a dose-response curve of DMSO (e.g., 0.01% to 2.0%) and measure cell viability using an assay like MTT or Trypan Blue exclusion[14]. Most cell lines tolerate DMSO up to 0.5%, but some are sensitive even to 0.1%[4].
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation upon thawing.[10][11] Aliquoting is the best practice to avoid this issue[5].
-
Fresh Dilutions: Always prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted, aqueous solutions of the compound.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound won't dissolve in DMSO | Insufficient solvent volume or compound requires more energy to dissolve. | Try gentle warming (to 37°C) or sonication for 10-15 minutes. If it still fails, the compound may have degraded or a higher volume of DMSO is needed (recalculate concentration). |
| Precipitation upon dilution in medium | Compound "crashes out" due to poor kinetic solubility in the aqueous environment. | - Perform an additional serial dilution step (e.g., 10 mM -> 1 mM -> 100 µM -> 10 µM).- Add the diluted compound to the medium while gently vortexing the medium to ensure rapid dispersal.- Try diluting the DMSO stock in pure sterile water before the final dilution into the salt-containing medium, as salts can reduce solubility.[6] |
| High variability in results | Inconsistent dosing due to precipitation or compound degradation. | Ensure stock solutions are properly stored and aliquoted. Visually confirm the absence of precipitate in the final working solution before adding to cells. |
| Toxicity observed in vehicle control | The final DMSO concentration is too high for the cell line being used. | Perform a solvent tolerance assay (see 8.0) to determine the maximum non-toxic DMSO concentration. Adjust stock concentration and dilution scheme accordingly.[2][4] |
References
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. (n.d.).
-
Siissell, H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 7(9), e45939. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-608. Available at: [Link]
- How to prepare sterile drug solution in DMSO for cell culture? (2023). Reddit.
- Generating DMSO Stocks for Cell Culture. (2018). Bridges Lab Protocols.
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
-
Lorenz, P., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Planta Medica, 86(18), 1345-1354. Available at: [Link]
- DMSO stock preparation. (2021). Protocols.io.
- Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells - ResearchGate. (n.d.).
- Compound Management and Integrity. (n.d.). Beckman Coulter Life Sciences.
- Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. (2014). Brazilian Journal of Biology, 74(1), 133-138.
- How to make a stock solution of a substance in DMSO. (2018). Quora.
- Compound Handling Instructions. (n.d.). MedChemExpress.
- How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
- How to enhance drug solubility for in vitro assays? (2014). ResearchGate.
- Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (n.d.). Springer Nature Experiments.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Electrostatic Patterning of Nanofibrous Microcapsules for Three-Dimensional Cell Culture. (2023). Polymers, 15(12), 2736.
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- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in MTT Assay
Introduction: Assessing the Cytotoxic Potential of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
This compound is a novel synthetic compound with potential applications in drug discovery. As with any new chemical entity, a thorough evaluation of its biological activity is paramount. A critical initial step in this process is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for this purpose.[1][2][3][4]
This document provides a detailed protocol for utilizing the MTT assay to assess the cytotoxic and anti-proliferative effects of this compound on cultured mammalian cells. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from reagent preparation to data analysis, grounded in established scientific principles.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3][5] This reduction only occurs in viable cells with intact mitochondrial function. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm), is directly proportional to the number of viable cells.[3][6]
Materials and Reagents
-
Cell Lines: Appropriate mammalian cell line(s) (e.g., HeLa, A549, MCF-7). Ensure cells are in the logarithmic growth phase.
-
Cell Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: The compound of interest.
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Prepare fresh or thaw a frozen aliquot.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well flat-bottom cell culture plates.
-
Sterile pipette tips and tubes.
-
Multichannel pipette.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Experimental Workflow
The overall workflow for the MTT assay involves cell seeding, treatment with this compound, incubation with MTT reagent, solubilization of formazan crystals, and absorbance measurement.
Caption: General workflow for the MTT assay.
Protocol
Part 1: Preparation of Stock and Working Solutions
The accurate preparation of the test compound's stock and working solutions is critical for obtaining reliable and reproducible results.
-
Stock Solution Preparation (10 mM):
-
Due to the limited public data on the solubility of this compound, it is recommended to initially test its solubility in common solvents like DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in high-purity DMSO. For example, if the molecular weight is 217.21 g/mol , dissolve 2.17 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by diluting the 10 mM stock solution in a serum-free or low-serum cell culture medium.
-
It is crucial to perform a preliminary experiment to determine the optimal concentration range of the compound. A broad range, such as 0.1, 1, 10, 50, and 100 µM, is a good starting point.[8][9]
-
The final concentration of DMSO in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity DMSO | Broad solvency for organic compounds. |
| Stock Solution Concentration | 10 mM | A standard concentration for initial screening. |
| Storage of Stock Solution | -20°C in small aliquots | Prevents degradation and avoids freeze-thaw cycles. |
| Working Solution Diluent | Serum-free/low-serum medium | Minimizes interference from serum components. |
| Final DMSO Concentration | < 0.5% | Avoids solvent-induced cytotoxicity. |
Part 2: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA for adherent cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density in a complete cell culture medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically. A starting point for many cell lines is between 5,000 and 10,000 cells per well in a 96-well plate.[7][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," avoid using the outer wells of the plate for experimental data. Instead, fill them with 100 µL of sterile PBS or culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.
Part 3: Cell Treatment
-
After the 24-hour incubation, carefully aspirate the cell culture medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in a fresh culture medium without the test compound or vehicle.
-
Blank Control: Wells containing only the culture medium (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
Part 4: MTT Assay Procedure
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
After the incubation, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5][6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contamination of reagents or medium. | Use fresh, sterile reagents and medium.[10] |
| Low Absorbance Readings | Insufficient cell number or incubation time. | Optimize cell seeding density and MTT incubation time.[7][11] |
| Inconsistent Results | Pipetting errors, edge effects, or inconsistent incubation times. | Use a multichannel pipette for consistency, avoid outer wells, and maintain consistent timing.[7] |
| Compound Interference | The compound may directly react with MTT. | Run a control with the compound in cell-free wells to check for direct reduction of MTT.[12] |
Signaling Pathway Considerations
While the MTT assay provides a measure of overall cell viability, it does not elucidate the specific mechanism of action. The effect of this compound on cell viability could be mediated through various signaling pathways. Further investigation into pathways regulating apoptosis, cell cycle progression, or specific kinase activities would be necessary to understand its molecular mechanism.
Caption: Potential signaling pathways affected by the compound.
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Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]
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AntBio. (2025, December 30). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]
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Application of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in cancer cell lines
An in-depth guide to the preclinical evaluation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a novel compound with therapeutic potential against cancer. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to investigate its cytotoxic and mechanistic properties in cancer cell lines.
Introduction: A Novel Furan Carboxamide for Cancer Research
The furan ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties.[1] Similarly, the carboxamide linkage is a cornerstone of many established therapeutic agents. The novel compound, this compound, merges these key structural motifs. While this specific molecule is novel, related structures, such as N-phenyl-5-nitrofuran-2-carboxamide derivatives, have been identified as potent inducers of apoptosis in triple-negative breast cancer cells.[2][3] This structural precedent suggests that this compound warrants thorough investigation as a potential anticancer agent.
This guide outlines a comprehensive, multi-stage workflow to characterize the compound's activity, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies focusing on two common hallmarks of cancer therapy: cell cycle arrest and the induction of apoptosis.
Overall Experimental Workflow
The investigation of a novel compound follows a logical progression from general effects to specific mechanisms. The workflow is designed to first establish the compound's cytotoxic potential and then to elucidate the biological pathways through which it exerts its effects.
Caption: The eukaryotic cell cycle and potential arrest points.
Part 3: Assessment of Apoptosis by Western Blot
Inducing apoptosis (programmed cell death) is a primary goal of many cancer therapies. [4]Western blotting is a powerful technique to detect the activation of key proteins in the apoptotic cascade. The cleavage of caspases and their substrates, like PARP, are hallmark indicators of apoptosis. [5][6]
Protocol 3: Western Blot for Apoptosis Markers
A. Materials:
-
Cells treated with the IC50 concentration of the compound for a time course (e.g., 0, 6, 12, 24 hours).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
B. Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [5]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3: To detect the active form of this executioner caspase.
-
PARP: To detect the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment, a classic hallmark of caspase-3 activity.
-
β-Actin: As a loading control to ensure equal protein amounts were loaded in each lane.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
C. Data Interpretation: An increase in the signal for cleaved Caspase-3 and the 89 kDa fragment of PARP in compound-treated samples compared to the control indicates the induction of apoptosis.
Caption: Simplified intrinsic apoptosis pathway markers.
Conclusion
This document provides a foundational guide for the initial in vitro characterization of this compound. By following these protocols, researchers can systematically evaluate its cytotoxic efficacy and begin to unravel its mechanism of action in cancer cell lines. Positive results from these assays would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy models and further mechanistic investigations.
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Wang, W., et al. (2015). Identification of 5-Nitrofuran-2-Amide Derivatives that Induce Apoptosis in Triple Negative Breast Cancer Cells by Activating C/EBP-Homologous Protein Expression. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Application Notes & Protocols: Establishing the In Vitro Working Concentration for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Characterizing a Novel Furan Carboxamide Derivative
N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide is a novel chemical entity with limited to no characterization in the public scientific literature. As such, establishing a reliable working concentration for in vitro studies is not a matter of referencing prior work, but of empirical determination. This guide provides a comprehensive, first-principles approach to defining the optimal concentration range for this compound, ensuring scientific rigor and reproducibility.
The furan carboxamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] Compounds with this core structure have shown activity in the micromolar to nanomolar range.[3][4][5][6] This document will guide the user through the essential preliminary steps: from compound handling and solubility assessment to executing a systematic dose-response cytotoxicity analysis, which is foundational for all subsequent functional assays.
Part 1: Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper handling and preparation of the test compound. The goal is to create a stable, high-concentration stock solution that can be reliably diluted to final working concentrations.
1.1. Solubility Assessment (Empirical)
Given the novelty of the compound, its solubility must be determined experimentally. Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its broad solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).[7]
Protocol for Solubility Testing:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg).
-
Add a measured volume of 100% DMSO to achieve a high target concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter. If particulates remain, gentle warming in a 37°C water bath or sonication may aid dissolution.[8]
-
If the compound dissolves completely, this can be considered your stock concentration. If not, add a known additional volume of DMSO and repeat until a clear solution is achieved, making sure to recalculate the final concentration. The highest clear concentration is your stock solution.
1.2. Preparation and Storage of a Master Stock Solution
Once solubility is determined, prepare a master stock solution (e.g., 10 mM in 100% DMSO).
Protocol for Stock Preparation:
-
Based on the molecular weight of this compound, calculate the mass required for a desired volume and concentration (e.g., for 1 mL of a 10 mM stock).
-
Carefully weigh the compound and dissolve it in the calculated volume of high-purity, sterile-filtered DMSO.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8]
-
Store these aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Part 2: Determining the Cytotoxic Profile
The first critical experiment for any novel compound is to determine its effect on cell viability. This establishes the concentration range that is non-toxic and suitable for subsequent functional assays. A broad-spectrum dose-response curve is necessary to identify the concentration at which the compound induces cell death (cytotoxicity) or inhibits proliferation (cytostatic effects). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which correlates with the number of viable cells.
Workflow for Determining In Vitro Working Concentration
Caption: Workflow from compound preparation to final concentration selection.
Protocol: MTT Assay for Cytotoxicity Profiling
This protocol is a standard method for assessing cell viability in a 96-well plate format.[11][12]
Materials:
-
Selected mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT Labeling Reagent: 5 mg/mL in sterile PBS
-
Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium. A common strategy is a 10-point, 3-fold or 5-fold dilution series to cover a wide range (e.g., from 100 µM down to low nM or pM).
-
Crucially, include proper controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This controls for any solvent-induced toxicity.[14]
-
Untreated Control: Cells treated with medium only.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.[9]
-
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT Labeling Reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of the cell viability).
-
Part 3: Interpretation and Selection of Working Concentration
The results from the cytotoxicity assay are crucial for designing effective and interpretable functional experiments.
Interpreting the Dose-Response Curve
Caption: Decision tree for interpreting cytotoxicity data.
Selecting a Concentration Range for Functional Assays
The "working concentration" is highly dependent on the biological question being asked. However, a general principle is to work well below the concentration that induces significant cytotoxicity to ensure that observed effects are specific to the compound's mechanism of action and not a secondary consequence of cell stress or death.
| Concentration Range (Relative to IC₅₀) | Typical Application | Rationale |
| > IC₅₀ | Cytotoxicity studies, Apoptosis induction assays | Intended to study the mechanisms of cell death induced by the compound. |
| IC₁₀ to IC₅₀ | High-dose functional studies | May be used to find a maximal functional response, but results must be interpreted with caution due to potential confounding cytotoxic effects. |
| < IC₁₀ | Recommended starting range for most functional assays (e.g., target engagement, signaling pathway modulation, gene expression analysis) | This range minimizes off-target effects related to cytotoxicity, providing a clearer window into the compound's specific biological activity.[15] |
Recommended Strategy:
-
Identify the IC₁₀: From your dose-response curve, determine the concentration that results in 90% cell viability. This is a conservative and safe upper limit for initial functional assays.
-
Select 3-5 Concentrations: For your specific functional assay (e.g., Western blot, qPCR, ELISA), choose a range of concentrations below the IC₁₀. A good starting point would be the IC₁₀, and two additional points at 5-fold or 10-fold dilutions below that (e.g., if IC₁₀ is 10 µM, test 10 µM, 2 µM, and 0.4 µM).
-
Titrate to Effect: The optimal working concentration is the lowest concentration that gives a robust and reproducible effect in your specific functional assay. This must be determined empirically for each new experimental system.
By following this systematic approach, researchers can confidently establish and validate a working concentration for this compound, ensuring that subsequent in vitro studies are built on a solid, reproducible foundation.
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ACS Publications. (2023). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. [Link]
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ResearchGate. (2020). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]
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Cambridge Open Engage. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]
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PubMed Central. (2023). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. [Link]
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Application Notes and Protocols: Investigating N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide as a Potential Enzyme Inhibitor
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide as a potential enzyme inhibitor. While direct inhibitory data for this specific molecule is nascent, its structural motifs—a furan core linked to a hydroxyphenyl group via a carboxamide bridge—are present in numerous compounds known to exhibit significant inhibitory activity against a range of enzymes.[1][2][3][4][5] This guide will, therefore, leverage established methodologies for analogous furan- and carboxamide-based inhibitors to propose a robust framework for characterization. We will detail protocols for chemical synthesis, initial screening against plausible enzyme targets such as tyrosinase and urease, and subsequent kinetic studies to elucidate the mechanism of inhibition.
Introduction and Scientific Rationale
The furan scaffold is a privileged structure in medicinal chemistry, appearing in many compounds with diverse biological activities.[2][3][6] Similarly, the carboxamide linkage is a key feature in many enzyme inhibitors, offering favorable hydrogen bonding capabilities. The combination of these features in this compound suggests its potential as a modulator of enzyme activity. Furan-based compounds have been identified as inhibitors of enzymes like VEGFR-2, tyrosinase, and monoamine oxidase B (MAO-B), while various carboxamides have shown efficacy against urease and succinate dehydrogenase.[1][2][4][5][7]
The 3-hydroxyphenyl moiety is of particular interest as it can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within an enzyme's active site. This guide provides the necessary protocols to synthesize this compound and systematically evaluate its inhibitory potential against relevant enzyme classes.
Synthesis of this compound
The synthesis of the title compound can be achieved through a standard amide coupling reaction between 5-methylfuran-2-carboxylic acid and 3-aminophenol. This is a well-established transformation in organic chemistry.
Protocol 2.1: Amide Coupling Reaction
-
Acid Chloride Formation: In a round-bottom flask, dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Amide Formation: In a separate flask, dissolve 3-aminophenol (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in DCM. Cool the solution to 0 °C.
-
Coupling: Slowly add the freshly prepared 5-methylfuran-2-carbonyl chloride solution to the 3-aminophenol solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield this compound.[8][9]
Enzyme Inhibition Screening: Protocols and Methodologies
Based on the activities of structurally related compounds, we propose initial screening against tyrosinase and urease.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders.[2]
Protocol 3.1.1: In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).
-
Substrate Solution: Prepare a solution of L-DOPA in the same phosphate buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of concentrations. Kojic acid can be used as a positive control.[2]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase enzyme solution and incubate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Urease Inhibition Assay
Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by Helicobacter pylori.[7]
Protocol 3.2.1: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted for a 96-well plate format.[10]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate Solution: Prepare a 500 mM urea solution in the same phosphate buffer.
-
Test Compound: Prepare stock solutions of this compound in DMSO and create serial dilutions. Thiourea can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
In each well, mix 25 µL of the urease enzyme solution with 5 µL of the test compound at various concentrations. Incubate at 30 °C for 15 minutes.
-
Add 55 µL of the urea solution to initiate the reaction and incubate for another 30 minutes at 30 °C.
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent.
-
Incubate for 50 minutes at 37 °C for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value as described for the tyrosinase assay.
-
Kinetic Studies to Determine the Mode of Inhibition
Once inhibitory activity is confirmed, kinetic studies are crucial to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Protocol 4.1: Enzyme Kinetic Analysis
-
Experimental Setup: Perform the enzyme assay as described above, but with varying concentrations of both the substrate and the inhibitor. A typical experiment would involve several fixed concentrations of the inhibitor (including zero) and a range of substrate concentrations for each inhibitor concentration.
-
Data Collection: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration).
-
A competitive inhibitor will result in lines that intersect on the y-axis.
-
A non-competitive inhibitor will result in lines that intersect on the x-axis.
-
An uncompetitive inhibitor will result in parallel lines.
-
Mixed inhibition will result in lines that intersect in the second or third quadrant.
-
The inhibition constant (Ki) can be determined from these plots.[7]
-
Data Presentation and Visualization
Quantitative Data Summary
| Enzyme Target | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| Tyrosinase | Experimental Value | Kojic Acid: Value |
| Urease | Experimental Value | Thiourea: Value |
| Kinetic Parameter | Value |
| Mode of Inhibition | e.g., Competitive |
| Ki | Experimental Value |
Visualizations
Caption: Experimental workflow for the synthesis and enzymatic evaluation of this compound.
Caption: Logical flow for characterizing the inhibitory properties of a novel compound.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this application note provide a clear and robust pathway for its synthesis and comprehensive biological evaluation. By systematically screening against plausible enzyme targets and conducting detailed kinetic studies, researchers can effectively elucidate the inhibitory potential and mechanism of action of this and related molecules, paving the way for future drug discovery efforts.
References
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-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences, 108(45), 18441-18446. Available from: [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(10), 6833-6846. Available from: [Link]
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Khan, I., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Molecules, 28(5), 2115. Available from: [Link]
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Wang, Y., et al. (2014). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. Available from: [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(25), 1-15. Available from: [Link]
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He, X., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(17), 5886-5903. Available from: [Link]
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Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. Available from: [Link]
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Demir, Y., et al. (2023). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200330. Available from: [Link]
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Rauf, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Molecules, 27(20), 7029. Available from: [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available from: [Link]
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ChemSynthesis. N-(2-hydroxyphenyl)-2-methyl-4,5-dihydro-3-furancarboxamide. Available from: [Link]
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PubChem. 5-(benzenesulfonyl)-n-(3-hydroxyphenyl)furan-2-carboxamide. Available from: [Link]
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PubChem. N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. Available from: [Link]
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PubChem. N-hydroxy-N-methylfuran-2-carboxamide. Available from: [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]
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Varlas, S., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(19), 11295. Available from: [Link]
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Murugesan, D., et al. (2022). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry, 238, 114468. Available from: [Link]
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Gaset, A., et al. (1999). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 4(1), 1-6. Available from: [Link]
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Koci, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3767. Available from: [Link]
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Distinto, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1381. Available from: [Link]
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Application Notes & Protocols: High-Throughput Screening of Furan-2-Carboxamide Libraries for Drug Discovery
Abstract
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-biofilm, and enzyme inhibitory functions.[1][2] High-Throughput Screening (HTS) is an essential methodology in modern drug discovery for efficiently interrogating large chemical libraries to identify novel modulators of biological targets.[3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays tailored for furan-2-carboxamide libraries. We present detailed, field-proven protocols for two distinct, high-impact assay formats: a biochemical luminescence-based kinase inhibition assay and a cell-based GPCR antagonist assay using a proximity-based system. The causality behind experimental choices, integrated quality control, and robust data analysis are emphasized to ensure the generation of high-quality, actionable data for hit-to-lead campaigns.
Foundational Principles for Screening Furan-2-Carboxamide Libraries
The Furan-2-Carboxamide Scaffold: A Versatile Core for Drug Discovery
Furan-2-carboxamide derivatives are a significant class of heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological profiles.[4] The scaffold's synthetic tractability allows for extensive chemical modifications, enabling the exploration of vast chemical space to target a variety of biological pathways. Known targets include protein kinases, G-protein coupled receptors (GPCRs), proteases like SARS-CoV-2 Mpro, and bacterial quorum-sensing receptors such as LasR.[2][5][6] This versatility necessitates a flexible and multi-pronged screening strategy, employing both biochemical and cell-based assays to fully explore the therapeutic potential of a given library.[7]
Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The initial choice between a biochemical and a cell-based primary assay is a critical decision point that profoundly influences the nature of the hits identified.
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) in a controlled, in vitro environment.[8] They offer a direct measure of a compound's interaction with its target, making them ideal for identifying potent enzyme inhibitors or binding partners.[9] They are generally less susceptible to issues of compound bioavailability or cytotoxicity. Key technologies include luminescence, fluorescence polarization (FP), and TR-FRET.[8][10][11]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, metabolic stability, and potential off-target effects.[7][12] They are essential for targets like GPCRs, where signaling cascades involve multiple cellular components.[13][14] However, they can be more complex, and hit identification can be confounded by cytotoxicity.[12]
For a diverse library like furan-2-carboxamides, a dual-screening approach or a carefully selected primary screen followed by a secondary assay of the alternate type is often the most effective strategy.
The Cornerstone of HTS: Assay Quality Control and the Z'-Factor
The reliability of any HTS campaign hinges on its statistical robustness. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and suitability of an HTS assay.[15] It provides a measure of the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[16][17]
The Z'-factor is calculated using the following formula: Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
|---|---|---|
| > 0.5 | Excellent | A robust assay with a large separation between controls, highly suitable for HTS.[7][18] |
| 0 to 0.5 | Marginal / Doable | The assay may be acceptable, but careful data analysis is required.[17][18] |
| < 0 | Unsuitable | The signal from positive and negative controls overlaps, making the assay unusable for screening.[15][18] |
An assay must be optimized to achieve a Z'-factor of >0.5 before commencing a full-scale screen. This is a non-negotiable quality gate that ensures the trustworthiness of the resulting hit list.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to identify furan-2-carboxamide derivatives that inhibit the activity of a protein kinase. Kinases are a major class of drug targets, and many small molecule inhibitors have been developed against them.[19]
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[19][20] The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[19][21] Inhibitors of the kinase will result in less ADP production and, therefore, a lower luminescent signal.[19]
Experimental Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials and Reagents
-
Enzyme: Purified, active protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Compound Library: Furan-2-carboxamide library dissolved in 100% DMSO.
-
Assay Plate: White, opaque, 384-well microplate (low-volume).
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Buffers: Kinase reaction buffer (specific to the kinase, typically containing MgCl₂).
-
Controls: DMSO (negative control), known potent inhibitor (positive control).
-
Equipment: Multimode plate reader with luminescence detection capabilities, automated liquid handling system (optional but recommended).
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer.
-
Thaw the kinase enzyme and substrate on ice. Dilute them to the desired working concentration (e.g., 2X) in Kinase Reaction Buffer. The optimal concentrations must be determined empirically during assay development.
-
Prepare serial dilutions of the furan-2-carboxamide library compounds and controls in 100% DMSO.
-
-
Assay Execution (volumes for a 10 µL final reaction volume):
-
Step 1: Dispense 2.5 µL of the 2X kinase/substrate mix into each well of the 384-well plate.
-
Step 2: Transfer 50 nL of compound solution (or DMSO for controls) to the appropriate wells.
-
Step 3: Add 2.5 µL of 2X ATP solution to initiate the reaction. Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Step 4: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Step 5: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Step 6: Read the luminescence on a plate reader.
-
Data Analysis
-
Percent Inhibition Calculation:
-
Average the signals from the negative (0% inhibition, DMSO) and positive (100% inhibition, known inhibitor) controls.
-
Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - [Signalcompound - Signalpos_control] / [Signalneg_control - Signalpos_control])
-
-
Dose-Response Analysis:
-
For compounds showing significant inhibition in the primary screen, perform a dose-response experiment.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Example Data Presentation
Table 2: Hypothetical Kinase Inhibition Data for a Furan-2-Carboxamide Series
| Compound ID | Scaffold Modification | Primary Screen % Inhibition @ 10 µM | IC₅₀ (µM) |
|---|---|---|---|
| FURA-001 | N-cyclopropyl | 8.2 | > 50 |
| FURA-002 | N-(4-fluorophenyl) | 92.5 | 0.15 |
| FURA-003 | N-(pyridin-2-yl) | 78.1 | 1.2 |
| FURA-004 | N-benzyl | 45.3 | 8.9 |
Protocol 2: Cell-Based GPCR Antagonist Assay (AlphaScreen® cAMP)
This protocol is designed to identify furan-2-carboxamide derivatives that act as antagonists for a Gs- or Gi-coupled GPCR. GPCRs are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[12]
Assay Principle
The AlphaScreen® cAMP assay is a highly sensitive, no-wash immunoassay that quantifies intracellular cyclic AMP (cAMP), a critical second messenger in GPCR signaling.[13][22] The assay is a competition between endogenous cAMP produced by the cells and a biotinylated cAMP probe.[22] Streptavidin-coated Donor beads bind the biotin-cAMP, while Acceptor beads coated with an anti-cAMP antibody capture cAMP. When the beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[23][24] High levels of intracellular cAMP (from agonist stimulation) compete with the probe, keeping the beads apart and reducing the signal. An antagonist will block the agonist-induced change in cAMP, thus restoring the signal.
Signaling Pathway & Assay Logic
Caption: GPCR signaling cascade and the competitive AlphaScreen® cAMP assay principle.
Materials and Reagents
-
Cells: A cell line stably expressing the GPCR of interest (e.g., HEK293, CHO).
-
Compound Library: Furan-2-carboxamide library in 100% DMSO.
-
Assay Plate: White, opaque, 384-well microplate (e.g., ProxiPlate).
-
Reagents: AlphaScreen® cAMP Assay Kit (Revvity or equivalent), which includes Streptavidin-Donor beads, Acceptor beads, biotinylated cAMP, and lysis buffer.
-
Agonist: A known agonist for the target GPCR.
-
Buffers: Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Controls: DMSO (vehicle), known agonist, known antagonist.
-
Equipment: Multimode plate reader with AlphaScreen® detection capability (requires a 680 nm laser excitation source).[23]
Detailed Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed cells into a 384-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight.
-
-
Assay Execution (volumes for a 25 µL final volume):
-
Step 1: Gently remove the culture medium from the cells. Add 10 µL of stimulation buffer containing the furan-2-carboxamide compounds (or controls) at a 2.5X concentration. Incubate for 15-30 minutes.
-
Step 2: Add 5 µL of the GPCR agonist at a 5X EC₈₀ concentration (the concentration that gives 80% of the maximal response) to all wells except the negative controls. Incubate for 30 minutes at room temperature.
-
Step 3: In subdued light, prepare the bead mixture in lysis buffer according to the manufacturer's protocol. Add 10 µL of this mixture to all wells. This step lyses the cells and introduces the detection reagents.[22]
-
Step 4: Seal the plate and incubate in the dark at room temperature for 1-3 hours to allow the assay to reach equilibrium.
-
Step 5: Read the plate on an AlphaScreen®-capable plate reader.[25]
-
Data Analysis
-
Data Normalization:
-
Define the 0% activity control as wells treated with agonist only.
-
Define the 100% activity (inhibition) control as wells treated with a known saturating concentration of a reference antagonist plus the agonist.
-
Normalize the data for each test compound well to this window.
-
-
Dose-Response Analysis:
-
Plot the normalized % activity versus the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data Presentation
Table 3: Hypothetical GPCR Antagonist Data for a Furan-2-Carboxamide Series
| Compound ID | Scaffold Modification | Primary Screen % Activity @ 10 µM | IC₅₀ (nM) |
|---|---|---|---|
| FURA-011 | 5-Bromo-N-cyclooctyl | 95.8 | 25 |
| FURA-012 | N-(thiazol-2-yl) | 88.2 | 150 |
| FURA-013 | N-(adamantan-1-yl) | 12.3 | > 10,000 |
| FURA-014 | 5-Chloro-N-phenyl | 55.7 | 980 |
From Screening to Confirmed Hits: A Validated Workflow
Identifying a "hit" in a primary screen is only the first step. A rigorous process of confirmation and triage is essential to eliminate false positives and focus resources on the most promising chemical matter.[26][27]
Workflow for Hit Identification and Confirmation
Caption: A robust workflow for progressing from primary HTS to confirmed hits.
Key Steps Explained
-
Hit Confirmation: The first step is to re-test the initial hits, preferably from a freshly prepared solid sample, to ensure the observed activity is reproducible.[26]
-
Dose-Response Analysis: This confirms the compound's activity and establishes its potency (IC₅₀ or EC₅₀), which is critical for establishing structure-activity relationships (SAR).
-
Counter-Screens & Orthogonal Assays: These are crucial for eliminating false positives.[28] For luminescent assays, a counter-screen against luciferase can identify enzyme inhibitors that are actually just interfering with the detection system. For cell-based assays, a cytotoxicity assay is mandatory to ensure the observed effect is not simply due to cell death. An orthogonal assay uses a different detection technology to measure the same biological endpoint, providing strong evidence that the compound's activity is genuine.
Conclusion
Screening furan-2-carboxamide libraries requires a thoughtful and rigorous approach to assay selection, development, and validation. The detailed biochemical and cell-based protocols provided herein offer robust, high-throughput methods for identifying novel inhibitors and modulators against two of the most important target classes in drug discovery. By grounding these protocols in sound scientific principles, incorporating stringent quality control measures like the Z'-factor, and following a logical hit confirmation workflow, researchers can confidently and efficiently advance the most promising compounds from these versatile libraries toward clinical development.
References
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- Vertex AI Search. (2025). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
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A Validated LC-MS/MS Method for the Quantification of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in Human Plasma
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides comprehensive protocols for sample preparation, instrument configuration, and method validation. The methodologies described herein are grounded in established bioanalytical principles and adhere to regulatory expectations, ensuring data integrity and reliability for pharmacokinetic and other clinical studies.
Introduction and Scientific Rationale
This compound is a small molecule belonging to the furan carboxamide class of compounds. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery. The accurate measurement of such compounds in biological matrices like plasma is a critical component of drug development, providing essential data for pharmacokinetic (PK) profiling, including absorption, distribution, metabolism, and excretion (ADME) studies.[1][2]
The "gold standard" for the quantitative analysis of small molecule drugs in biological matrices is widely recognized as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3][4][5] This preference is due to the technique's unparalleled sensitivity, specificity, and wide dynamic range, which are crucial for detecting therapeutic compounds at low concentrations.[2][4]
This document provides a foundational method that can be adapted and validated for this compound or structurally similar molecules. We will detail three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and a complete, validated LC-MS/MS protocol. The causality behind experimental choices is explained to empower the scientist to troubleshoot and adapt the method as needed.
Overall Analytical Workflow
The quantification of the analyte from a plasma sample involves several critical stages, from sample receipt to final data reporting. Each stage must be carefully controlled to ensure the accuracy and reproducibility of the results.
Caption: High-level overview of the bioanalytical workflow.
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with analysis and to concentrate the analyte of interest.[6][7] The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract.
Internal Standard (IS) Selection
Before any extraction, an internal standard (IS) must be added to all samples, including calibration standards and quality controls (QCs). The IS is crucial for correcting for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled). If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization properties should be used.
Protocol 1: Protein Precipitation (PPT)
PPT is the simplest and fastest method, making it suitable for high-throughput environments.[8] It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins. However, it is the least selective method and may result in significant matrix effects.[6]
Protocol: Acetonitrile Precipitation
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., 2 µg/mL IS in 50:50 acetonitrile:water).
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is critical for efficient protein removal.[9]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a significantly cleaner extract than PPT by partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.[12][13] The choice of solvent is critical and should be optimized based on the analyte's polarity (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
Protocol: MTBE Extraction
-
Pipette 100 µL of plasma sample (or standard/QC) into a 2 mL microcentrifuge tube.
-
Add 50 µL of internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing and facilitate analyte extraction into the organic phase.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 80:20 v/v) and vortex for 30 seconds before injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is the most powerful technique for sample cleanup, offering the highest selectivity and analyte concentration.[14] It involves retaining the analyte on a solid sorbent while interferences are washed away.[15] For a moderately polar compound like this compound, a reversed-phase polymer-based or silica-based (C18) sorbent is recommended.
Caption: Standard workflow for Solid-Phase Extraction (SPE).
Protocol: Reversed-Phase SPE (e.g., Oasis HLB or Strata-X)
-
Pre-treat Sample: Pipette 100 µL of plasma, add 50 µL of IS, and dilute with 200 µL of 2% phosphoric acid in water to ensure the analyte is in a suitable state for binding.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
LC-MS/MS Instrumentation and Conditions
The following conditions provide a robust starting point for method development. Optimization will be required for the specific instrumentation used.
Liquid Chromatography (LC)
A reversed-phase separation on a C18 column is the standard approach for small molecules of this type.[5] A gradient elution is employed to ensure good peak shape and separation from matrix components.
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC system | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard chemistry for retaining moderately polar compounds. Small particle size for high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Gradient | See Table 2 | A sharp gradient effectively elutes the analyte while separating it from early-eluting salts and late-eluting lipids. |
Table 1: Optimized Liquid Chromatography Conditions.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.5 | 5 |
Table 2: LC Gradient Elution Profile.
Tandem Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.[16] The instrument is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar to moderately polar small molecules. |
| Polarity | Positive | The carboxamide and furan moieties are likely to accept a proton. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition. |
| Ion Spray Voltage | +5500 V | Optimized for efficient ion generation. |
| Source Temp | 500 °C | Facilitates desolvation of the mobile phase. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen | Used to fragment the precursor ion in the collision cell. |
Table 3: General Mass Spectrometry Conditions.
MRM Transition Optimization: The specific precursor ion ([M+H]⁺) and the most stable, intense product ions for the analyte and IS must be determined by infusing a standard solution of each compound into the mass spectrometer.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Analyte | m/z (To be determined) | m/z (To be determined) | (To be optimized) |
| Internal Standard | m/z (To be determined) | m/z (To be determined) | (To be optimized) |
Table 4: Hypothetical MRM Transitions (Requires Experimental Determination).
Bioanalytical Method Validation
A method is not reliable until it has been thoroughly validated. The validation process demonstrates that the method is fit for its intended purpose.[17] All validation experiments should be performed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[18][19]
| Validation Parameter | Description | Acceptance Criteria (FDA/ICH Guideline Summary) |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. |
| Calibration Curve | Relationship between instrument response and known analyte concentration. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Signal-to-noise > 5. Precision ≤ 20% CV. Accuracy within ±20% of nominal. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and to each other (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: ≤ 15% CV (≤ 20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, but no specific % is mandated. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing analyte response in post-extraction spiked matrix to response in neat solution. IS-normalized matrix factor should be consistent across lots. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the baseline value. |
Table 5: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria.[17][18]
References
- Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
- Application Notes and Protocols for Plasma Protein Precipitation. (2025). Benchchem.
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Contract Research Organization.
- USFDA guidelines for bioanalytical method validation. Slideshare.
- Semi-automated 96-well Liquid-Liquid Extraction for Quantitation of Drugs in Biological Fluids. PubMed.
- Protein Precipitation Plates. Thermo Fisher Scientific.
- Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). Technology Networks.
- LC-MS Method Development. Intertek.
- Technical Tip: Protein Precipitation. (2015). Phenomenex.
- Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.
- a protein precipitation extraction method. (2019). Protocols.io.
- LC/MS Applications in Drug Development. BioAgilytix.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing SL.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.
- Small Molecule HPLC. Sigma-Aldrich.
- HT-Sample Preparation Techniques for Bioanalysis. (2012). Wiley Analytical Science.
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International.
- Liquid-Liquid Extraction. Merck Millipore.
- Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- SPE for biological fluids. Thermo Fisher Scientific.
- Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
- Solid Phase Extraction. Affinisep.
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Application Notes & Protocols for Antimicrobial Susceptibility Testing of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Introduction: The Scientific Context
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Furan-2-carboxamides have emerged as a promising class of compounds, with various derivatives demonstrating significant biological activities, including antibacterial, antifungal, and antibiofilm properties.[1][2][3] The core furan-2-carboxamide moiety can be considered a bioisosteric replacement for other less stable ring systems, potentially offering improved metabolic stability while retaining biological function.[1][2]
This document provides a comprehensive guide for the investigation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide , a specific derivative within this class. While extensive research on this particular molecule is not yet publicly available, its structural similarity to other biologically active furan-carboxamides warrants a thorough evaluation of its antimicrobial potential.[4] These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting initial antimicrobial susceptibility testing (AST). The methodologies described herein are based on internationally recognized standards and are intended to generate reliable and reproducible data on the compound's spectrum of activity and potency.
The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of relevant microorganisms. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]
Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for obtaining accurate and reproducible results.
2.1. Compound Characteristics (Predicted)
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₁NO₃ | [7] |
| Molecular Weight | 217.22 g/mol | Derived from Formula |
| Solubility | Predicted to be soluble in DMSO and other organic solvents. Aqueous solubility is likely limited. | General chemical knowledge |
2.2. Preparation of Stock Solution
The choice of solvent is critical as it must dissolve the compound without exhibiting antimicrobial activity at the tested concentrations. Dimethyl sulfoxide (DMSO) is a common choice for initial screening.
-
Weighing: Accurately weigh a precise amount of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or approximately 46 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
Sterilization: While the DMSO stock solution is generally considered self-sterilizing, it can be filter-sterilized through a 0.22 µm syringe filter if required for specific applications.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Causality Insight: A high-concentration stock in an organic solvent like DMSO is essential because many novel organic molecules have poor aqueous solubility. This allows for subsequent dilution into aqueous culture media where the final solvent concentration is low enough (typically ≤1%) to not affect microbial growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of a novel compound.[5][6] It allows for the testing of multiple concentrations simultaneously in a 96-well microtiter plate format.
3.1. Required Materials
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
3.2. Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution Assay to Determine MIC.
3.3. Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]
-
Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Compound Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate row.
-
Create a starting concentration of the compound in well 1. For example, add 100 µL of a 256 µg/mL solution (prepared by diluting the DMSO stock in broth).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This will leave wells 11 and 12 as controls.
-
-
Inoculation and Controls:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the compound concentrations, achieving the desired final test range (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Well 11 (Growth Control): Contains 50 µL of broth and 50 µL of inoculum. This well should show turbidity.
-
Well 12 (Sterility Control): Contains 100 µL of sterile broth only. This well should remain clear.
-
A positive control antibiotic with a known MIC for the test strain should be run in parallel on the same plate to validate the assay.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours for most common bacteria.[8]
-
-
MIC Determination:
Data Presentation and Interpretation
Results should be recorded systematically to allow for easy comparison across different microorganisms.
Table 1: Example Data Table for MIC of this compound
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control (Antibiotic) | Control MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Record Value] | Vancomycin | [Record Value] | [e.g., Active, Inactive] |
| Escherichia coli ATCC 25922 | Gram-negative | [Record Value] | Ciprofloxacin | [Record Value] | [e.g., Active, Inactive] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Record Value] | Ciprofloxacin | [Record Value] | [e.g., Active, Inactive] |
| Candida albicans ATCC 90028 | N/A (Fungus) | [Record Value] | Fluconazole | [Record Value] | [e.g., Active, Inactive] |
Trustworthiness Check: The MIC for the positive control antibiotic must fall within its established quality control range for the assay to be considered valid.
Potential Mechanism of Action: A Hypothesis
While the precise mechanism of action for this compound is unknown, related furan-based compounds have been shown to target various bacterial processes. Some nitrofurans, for example, are reduced by bacterial nitroreductases to reactive intermediates that can damage DNA and inhibit protein synthesis.[9] Other furan-2-carboxamides have been investigated as anti-quorum sensing agents, specifically targeting systems like LasR in P. aeruginosa, which regulate virulence factor production and biofilm formation.[1][2] The presence of the carboxamide bond is also a key structural feature in many biologically active molecules, providing resistance to hydrolysis.[4]
Hypothesized Target Pathway Diagram
Caption: Hypothesized bacterial targets for furan-carboxamide compounds.
Further mechanistic studies, such as macromolecular synthesis assays or specific enzyme inhibition assays, would be required to elucidate the exact mode of action of this compound.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
-
Gomez, L. F., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]
-
Allas, Ü., et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Scientific Reports. Available at: [Link]
-
PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]
-
Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Vandepitte, J., et al. (2003). Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]
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Ullah, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
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Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
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PubChem. (n.d.). N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. Available at: [Link]
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Rezaei, Z., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Troubleshooting & Optimization
Solubility issues with N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in aqueous solutions
Welcome to the dedicated technical support guide for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common solubility challenges encountered with this compound in aqueous solutions. Our goal is to provide you with the scientific rationale and practical steps to ensure the successful preparation and application of this compound in your experiments.
Introduction: Understanding the Solubility Challenge
This compound incorporates several structural features that influence its aqueous solubility. The furan and phenyl rings contribute to its hydrophobicity, while the hydroxyl and amide groups can participate in hydrogen bonding, which may aid in solvation. However, like many organic compounds developed in drug discovery pipelines, its overall aqueous solubility can be limited, a factor that is critical for obtaining reliable in vitro and in vivo data. Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, making this a common hurdle for researchers.[1] This guide will walk you through a logical, step-by-step process to address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
A1: Precipitation upon addition to an aqueous buffer is a classic sign of low aqueous solubility. The energy required to break the crystal lattice of the solid compound is greater than the energy released by its interaction with water molecules.[2] This is a common issue for compounds with both aromatic rings and hydrogen bonding groups. The following sections will provide detailed strategies to overcome this.
Q2: How should I prepare my initial stock solution?
A2: It is best practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. This approach bypasses the initial dissolution barrier in water.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO) to completely dissolve the compound. Gentle warming or vortexing can assist in dissolution.
-
Once fully dissolved, add more solvent to reach the desired stock concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution appropriately, typically at -20°C or -80°C, to maintain stability.
Q3: Is there a risk of the compound precipitating out of the organic stock solution during storage?
A3: While less common than in aqueous solutions, precipitation from a concentrated organic stock can occur, especially during freeze-thaw cycles. If you observe this, gently warm the stock solution (e.g., in a 37°C water bath) and vortex until the compound is fully redissolved before making your dilutions.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
If you are still encountering precipitation in your final aqueous solution after preparing an organic stock, the following troubleshooting steps can be employed.
Issue 1: Precipitation in the Final Aqueous Solution
This typically occurs when the concentration of the organic solvent from the stock solution is too low in the final dilution to maintain the compound's solubility, or when the compound's concentration exceeds its solubility limit in the aqueous medium.
Caption: Troubleshooting workflow for precipitation.
Strategy 1: pH Adjustment
Scientific Rationale: this compound contains a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the aqueous solution, this hydroxyl group can be deprotonated to form a more soluble phenoxide salt.[3][4] The ionization state of a compound is a primary factor governing its solubility.[4]
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add a small aliquot of your concentrated organic stock solution of this compound to each buffer to achieve the desired final concentration.
-
Visually inspect for any precipitation.
-
If precipitation occurs, try a higher pH buffer.
-
It's crucial to ensure that the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay). Phenolic compounds are generally more soluble at alkaline pH.[3]
Considerations:
-
The stability of some phenolic compounds can be compromised at high pH.[5] It is advisable to prepare these solutions fresh.
-
Phenolics are weak acids, and their solubility is expected to be lower below their pKa and higher above their pKa due to the formation of soluble salts.[4]
Strategy 2: The Use of Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[6][7][8] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[9]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
| DMSO | 0.1% - 5% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 1% - 10% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 300/400) | 5% - 20% (v/v) | Effective for increasing solubility, with low toxicity.[6] |
| Propylene Glycol | 5% - 20% (v/v) | Another low-toxicity option commonly used in formulations.[6][10] |
Experimental Protocol:
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent.
-
Add the aliquot of your this compound organic stock solution to the co-solvent-containing buffer.
-
Mix thoroughly and observe for any precipitation.
-
It is critical to test for any effects of the co-solvent on your experimental system by running a vehicle control.
Important Note: A potential disadvantage of co-solvents is that the compound may precipitate upon dilution with aqueous media if the co-solvent concentration becomes too low.[6]
Strategy 3: Particle Size Reduction
Scientific Rationale: For applications where direct dissolution of the solid compound is required, reducing the particle size can significantly increase the dissolution rate.[1][11] This is described by the Noyes-Whitney equation, where the dissolution rate is directly proportional to the surface area of the solid.[1][2] Techniques like micronization and nanosuspension increase the surface area, leading to faster dissolution.[6][11]
Methods for Particle Size Reduction:
-
Micronization: This process reduces particle size to the micron range using techniques like milling.[6][10]
-
Nanosuspension: This involves producing sub-micron drug particles, which can be achieved through methods like high-pressure homogenization.[6][11]
While these methods are more common in formulation development, they can be considered for preparing saturated solutions for solubility determination or for specific in vivo formulations.
Advanced Formulation Strategies
For more challenging solubility issues, particularly in the context of drug delivery and bioavailability studies, more advanced formulation strategies may be necessary.
-
Solid Dispersions: In this technique, the compound is dispersed in a hydrophilic carrier at the molecular level. This can be achieved through methods like spray drying or hot-melt extrusion.[12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.[9][11]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[1][13]
These advanced techniques typically require specialized equipment and formulation expertise.
Summary and Key Takeaways
Addressing the solubility of this compound in aqueous solutions is a critical step for obtaining reliable experimental results. A systematic approach, starting with the preparation of a concentrated organic stock solution, followed by troubleshooting with pH adjustment and the use of co-solvents, will resolve most common issues. For more persistent problems, advanced formulation strategies may be required. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.
References
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Vasanth, S. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]
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Sim, S. et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Prajapati, R. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Kumar, S. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Kumar, A. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
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Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
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Kovacs, A. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
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Williams, H. et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
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He, C. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Weerapol, Y. et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. Available at: [Link]
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ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]
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Seedher, N. & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
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Solubility of Things. (n.d.). Furancarboxyglycine. Solubility of Things. Available at: [Link]
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PubChem. (n.d.). N-hydroxy-N-methylfuran-2-carboxamide. PubChem. Available at: [Link]
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MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]
-
OUCI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. OUCI. Available at: [Link]
-
LookChem. (n.d.). Cas 1333247-84-9,N-(3,5-dimethylphenyl). LookChem. Available at: [Link]
-
PSE Community.org. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. PSE Community.org. Available at: [Link]
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PubMed. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Available at: [Link]
-
ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. ResearchGate. Available at: [Link]
-
Open Access Pub. (n.d.). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). Open Access Pub. Available at: [Link]
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JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChemLite. (n.d.). 5-(benzenesulfonyl)-n-(3-hydroxyphenyl)furan-2-carboxamide. PubChemLite. Available at: [Link]
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PubChem. (n.d.). N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. PubChem. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. Veeprho. Available at: [Link]
-
Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. Available at: [Link]
-
NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. NIH. Available at: [Link]
-
Veeprho. (n.d.). N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | CAS. Veeprho. Available at: [Link]
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Improving the stability of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in solution
Technical Support Center: N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability of your compound in solution is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to address common stability challenges encountered with this molecule. We will delve into the causality behind its degradation and provide self-validating systems to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
This color change is a classic visual indicator of compound oxidation.[1] The N-(3-hydroxyphenyl) moiety of the molecule is a phenolic group, which is highly susceptible to oxidation. This process converts the phenol into a quinone-type structure. These quinones can subsequently polymerize, forming complex, highly colored molecules that are responsible for the yellow or brown appearance of your solution.[1] This reaction is often accelerated by several factors, including:
-
High pH (alkaline conditions)
-
Presence of dissolved oxygen in the solvent [1]
-
Exposure to UV or ambient light
-
Trace metal ions, which can act as catalysts [1]
Q2: What are the primary degradation pathways I should be concerned about?
Based on its chemical structure, this compound has three primary points of vulnerability in a solution:
-
Oxidation of the Phenolic Ring: As discussed in Q1, this is often the most rapid degradation pathway, leading to the formation of quinones and colored polymers. The presence of dissolved oxygen is a major driver of this process.[1]
-
Hydrolysis of the Amide Bond: Under strongly acidic or basic conditions, particularly when combined with elevated temperatures, the amide linkage can be cleaved. This would break the molecule into 3-aminophenol and 5-methylfuran-2-carboxylic acid.
-
Degradation of the Furan Ring: Furan rings can be susceptible to degradation under various conditions, including thermal stress and oxidation.[2][3][4] In some furan-containing compounds, exposure to air has been shown to be a critical factor in degradation.[5]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for the target molecule.
Q3: What are the immediate consequences of this degradation on my experiments?
Compound degradation can severely compromise your experimental results in several ways:
-
Inaccurate Quantification: As the parent compound degrades, its actual concentration decreases, leading to an underestimation in analytical assays.[1]
-
Loss of Biological Activity: The structural changes resulting from degradation can diminish or completely eliminate the compound's intended biological or pharmacological function.[1]
-
Formation of Interfering Byproducts: Degradation products can introduce unforeseen variables, potentially interfering with analytical measurements or causing confounding effects in biological systems.[1]
-
Reduced Solubility and Precipitation: The polymers formed from phenol oxidation may be less soluble than the parent compound, leading to precipitation out of the solution.[1]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My stock solution changes color within hours of preparation, even at 4°C.
-
Root Cause: This indicates rapid oxidation, likely due to dissolved oxygen in your solvent and/or a suboptimal pH.
-
Solution Protocol:
-
Solvent Degassing: Before dissolving your compound, you must remove dissolved oxygen from the solvent. The most common method is inert gas sparging. Bubble argon or nitrogen gas through the solvent for 15-30 minutes.[1]
-
pH Control: Phenolic compounds are generally more stable in slightly acidic conditions (pH < 7).[1] If compatible with your experiment, consider using a buffer system (e.g., citrate or acetate buffer) in the pH 4-6 range.
-
Work Under Inert Atmosphere: If possible, weigh the compound and perform the dissolution inside a glove box or flush the vial headspace with nitrogen or argon immediately after dissolving the compound to displace any air.[1]
-
Issue 2: I'm seeing poor reproducibility in my cell-based or enzymatic assays.
-
Root Cause: Inconsistent results are often a sign of variable compound stability between experiments. Degradation may be occurring in your stock solution over time or in the assay medium itself.
-
Solution Protocol:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions for each experiment from a properly stored, stabilized stock solution.
-
Aliquot Stock Solutions: After preparing a stabilized stock solution, immediately divide it into single-use aliquots in amber vials.[1] Store these at -80°C. This prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to air and light.
-
Assess Stability in Assay Media: The pH and composition of your cell culture or assay buffer can accelerate degradation. Perform a preliminary test by incubating the compound in your final assay media for the duration of your experiment and analyzing its concentration by HPLC at the end.
-
Issue 3: I observe a precipitate forming in my stock solution upon storage.
-
Root Cause: This can be due to two primary reasons: (1) The formation of insoluble degradation products (polymers), as described above, or (2) the compound crashing out of solution due to poor solubility at storage temperatures.
-
Solution Protocol:
-
Rule out Degradation: First, implement all the stabilization strategies (degassing, pH control, inert atmosphere) to prevent the formation of insoluble polymers.[1]
-
Optimize Solvent System: If precipitation persists, you may need to adjust your solvent system. Consider adding a small percentage of a co-solvent like DMSO or ethanol to your aqueous buffer to maintain solubility at low temperatures. Perform solubility testing to determine the optimal ratio.
-
Check Concentration: Ensure you are not exceeding the maximum solubility of the compound in your chosen solvent at the storage temperature.
-
Validated Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol integrates best practices to minimize degradation during preparation and storage.
-
Solvent Preparation:
-
Select a suitable solvent (e.g., DMSO for initial concentrate, or an aqueous buffer for working stocks).
-
If using an aqueous buffer, adjust the pH to a slightly acidic range (e.g., pH 5.0) if compatible with your downstream application.
-
Degas the chosen solvent by sparging with high-purity nitrogen or argon gas for at least 20 minutes.
-
-
Addition of Stabilizers (Optional but Recommended):
-
For aqueous solutions, consider adding a chelating agent like EDTA (final concentration ~0.1 mM) to sequester catalytic metal ions.
-
An antioxidant such as ascorbic acid can also be added, but its compatibility with your assay must be verified.
-
-
Compound Dissolution:
-
Accurately weigh the this compound in a clean vial.
-
Add the degassed solvent to the desired final concentration. Use gentle sonication in a bath if needed to aid dissolution.
-
Once fully dissolved, immediately flush the vial's headspace with nitrogen or argon for 30-60 seconds.
-
-
Storage:
-
Quickly cap the vial tightly.
-
Immediately prepare single-use aliquots in amber glass vials to protect from light.[1]
-
Store the aliquots frozen at -80°C for long-term storage.
-
Protocol 2: Outline for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the molecule's stability profile and for developing a stability-indicating analytical method.[6][7] This involves intentionally exposing the compound to harsh conditions.
Caption: Workflow for a forced degradation study.
Experimental Steps:
-
Sample Preparation: Prepare several identical solutions of the compound in a suitable solvent. Include a control sample stored under ideal conditions.
-
Stress Application: Subject each sample to one of the following stress conditions for a defined period (e.g., 24, 48 hours):
-
Acidic: Add HCl to a final concentration of 0.1M.
-
Basic: Add NaOH to a final concentration of 0.1M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Place in an oven at a high temperature (e.g., 80°C).
-
Photolytic: Expose to a light source compliant with ICH Q1B guidelines.
-
-
Analysis: At each time point, neutralize the acidic/basic samples and analyze all samples, including the control, using a high-performance liquid chromatography (HPLC) method.[8]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation. A good study aims for 10-20% degradation to ensure significant degradants are formed without completely destroying the parent peak.[6]
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use mass spectrometry (LC-MS) to identify the mass of the degradation products to help elucidate their structures.[8][9]
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Degassed DMSO (for conc. stocks), degassed aqueous buffers | Removes dissolved oxygen, the primary driver of phenol oxidation.[1] |
| pH | Slightly acidic (pH 4-6) | Phenolic compounds are more stable at acidic pH.[1] Avoids base-catalyzed oxidation and hydrolysis. |
| Additives | EDTA (~0.1 mM) | Sequesters trace metal ions that can catalyze oxidative reactions.[1] |
| Temperature | -80°C (long-term), -20°C (short-term) | Drastically slows the rate of all chemical degradation reactions.[1] |
| Light | Protect from light (use amber vials) | Prevents photolytic degradation.[1][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Displaces oxygen from the vial headspace to prevent oxidation.[1] |
References
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]
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Lim, H. S., & Lee, K. G. (2018). Furan in Thermally Processed Foods: A Review. Journal of Food Protection. Available at: [Link]
-
Lee, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. Available at: [Link]
- Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate.
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Separation Science (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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Batool, Z., et al. (2022). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Available at: [Link]
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Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
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Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]
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International Scholars Journals (2013). Core components of analytical method validation for small molecules-an overview. International Scholars Journals. Available at: [Link]
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Wikipedia. (n.d.). Phenol. Wikipedia. Available at: [Link]
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Tuls, J., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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López-Úbeda, R., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants. Available at: [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
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Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Onyx Scientific (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Mlček, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants. Available at: [Link]
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SGS (2011). How to Approach a Forced Degradation Study. SGS Life Science Technical Bulletin. Available at: [Link]
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Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. Available at: [Link]
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Available at: [Link]
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- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in Cellular Models
Last Updated: 2026-01-18
Introduction
Welcome to the technical support center for researchers utilizing N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide and related novel chemical entities. As you embark on characterizing the cellular effects of this compound, a critical aspect of your investigation will be to understand its target engagement and specificity. Off-target effects, where a molecule interacts with unintended biological partners, are a common challenge in drug discovery and chemical biology.[1] These interactions can lead to misleading experimental outcomes, toxicity, and costly failures in later stages of development.
This guide is designed to provide a structured approach to identifying, characterizing, and troubleshooting potential off-target effects of this compound in your cellular models. We will cover frequently asked questions, provide detailed troubleshooting guides for common experimental hurdles, and outline robust protocols to ensure the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with a novel compound like this compound.
Q1: What are the potential liabilities of the furan-carboxamide scaffold in this compound?
A1: The furan ring in your compound is a common motif in many biologically active molecules.[2] However, it's important to be aware of two key potential liabilities:
-
Metabolic Activation: Furan rings can be oxidized by cytochrome P450 enzymes in the liver and other tissues to form reactive metabolites, such as α,β-unsaturated dialdehydes.[3][4][5] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity.[3][4][5] This is a critical consideration for any planned in vivo studies.
-
Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to frequently cause false-positive results in high-throughput screening assays.[6][7][8] While the specific structure of this compound doesn't immediately flag it as a classic PAIN, it is crucial to be vigilant for non-specific activity, which can arise from compound aggregation, redox cycling, or other mechanisms that interfere with assay technologies.[7][9]
Q2: I'm observing a cellular phenotype with my compound. How do I know if it's due to the intended target or an off-target effect?
A2: This is a fundamental question in chemical biology. A multi-pronged approach is necessary to build confidence that your observed phenotype is linked to a specific target. Key strategies include:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A potent compound should have a closely related, but inactive, analog that can be used as a negative control.[10] If this inactive analog does not produce the same cellular phenotype, it strengthens the case for a specific, on-target effect.
-
Orthogonal Assays: Validate your findings using a different type of assay that measures a distinct biological output of the same pathway.[11][12] For example, if your primary assay is a reporter gene readout, an orthogonal assay might be a direct measurement of a downstream protein's phosphorylation state.
-
Target Engagement Assays: Directly measure the binding of your compound to its intended target within the cell.[13][14][15] Techniques like the NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target binding at relevant concentrations.[16][17]
-
Target Knockdown/Knockout: Use genetic techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target protein.[10] The phenotype induced by your compound should be mimicked by target knockdown/knockout and importantly, your compound should have no effect in cells lacking the target.
Q3: At what concentration should I be testing this compound to minimize off-target effects?
A3: A general best practice is to use the lowest concentration of the compound that elicits the desired biological effect. High concentrations increase the likelihood of binding to lower-affinity off-targets.[1] Ideally, you should establish a dose-response curve for your primary on-target assay and conduct your cellular experiments at concentrations at or near the IC₅₀ or EC₅₀ value. As a guideline for a quality chemical probe, cellular potency should ideally be below 1µM.[13][18]
Part 2: Troubleshooting Guides
Scenario 1: Unexpected or Widespread Cellular Toxicity
Issue: You observe significant cell death or a general decline in cell health across multiple cell lines at concentrations where you expect specific activity.
Potential Cause: This could be due to off-target toxicity, metabolic activation of the furan ring into a reactive species, or non-specific effects like membrane disruption.[4][7][9]
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Recommended Actions & Protocols
-
Quantitative Cytotoxicity Assessment:
-
Protocol: Perform a dose-response curve (e.g., 10-point, 3-fold dilutions) in your primary cell line and at least one unrelated cell line using a standard cytotoxicity assay (e.g., CellTiter-Glo® for ATP levels, LDH release assay for membrane integrity).
-
Interpretation: If the CC₅₀ (cytotoxic concentration 50%) is close to your EC₅₀ for the desired phenotype (e.g., less than 10-fold difference), this is a red flag for off-target toxicity.
-
-
Use of an Inactive Control:
-
Rationale: A structurally similar but biologically inactive analog is the gold standard for differentiating on-target from off-target or non-specific effects.[10]
-
Action: Synthesize or acquire an analog where a key functional group for on-target activity is modified or removed. Test this inactive analog in your cytotoxicity assay. If it shows similar toxicity, the issue may be related to the overall physicochemical properties of your scaffold.
-
Scenario 2: Discrepancy Between Biochemical and Cellular Activity
Issue: Your compound is highly potent in a biochemical assay (e.g., with a purified enzyme), but shows much weaker or no activity in a cell-based assay.
Potential Causes: This is a common challenge in drug discovery and can be due to several factors:
-
Poor cell permeability.
-
Rapid metabolism or efflux from the cell.
-
High intracellular concentrations of a competing endogenous substrate (e.g., ATP for kinase inhibitors).[15]
-
The target protein being in a complex or cellular location that prevents compound binding.
Troubleshooting Workflow
Caption: Workflow for troubleshooting biochemical vs. cellular activity.
Recommended Actions & Protocols
-
Directly Measure Cellular Target Engagement:
-
Rationale: An in-cell target engagement assay will definitively tell you if the compound is reaching its target in a cellular environment.[13][15]
-
Protocol Example (NanoBRET™):
-
Create a cell line that expresses the target protein fused to a NanoLuc® luciferase.
-
Add a fluorescent tracer that binds to the target protein.
-
Treat cells with increasing concentrations of this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by your compound will result in a loss of BRET signal.
-
-
Interpretation: A potent IC₅₀ in this assay confirms the compound is entering the cell and binding its target. A weak or absent response points towards permeability, efflux, or metabolism issues.[17]
-
Scenario 3: Phenotype Does Not Match Known Target Biology
Issue: You've identified a primary target for this compound, but the observed cellular phenotype is inconsistent with the known function of that target.
Potential Cause: This strongly suggests that a potent off-target is driving the observed phenotype.
Troubleshooting Workflow
Caption: Workflow for investigating inconsistent phenotype.
Recommended Actions & Protocols
-
Unbiased Proteome-Wide Target Identification:
-
Rationale: When you suspect an unknown off-target is responsible for the phenotype, unbiased methods are required to identify it.
-
Protocol Overview (Thermal Proteome Profiling - TPP): [19]
-
Treat intact cells or cell lysates with your compound and a vehicle control.
-
Aliquot the samples and heat them across a range of temperatures.
-
Collect the soluble protein fraction at each temperature (aggregated proteins are removed by centrifugation).
-
Analyze the protein content of each sample using quantitative mass spectrometry.
-
-
Interpretation: A protein that binds to your compound will be stabilized and will remain in solution at higher temperatures. By comparing the melting curves of all detected proteins between the treated and control samples, you can identify direct and indirect targets of your compound.
-
-
High-Content Imaging (Cell Painting):
-
Rationale: This phenotypic screening approach uses multiple fluorescent dyes to "paint" different cellular compartments.[20] By analyzing the morphological changes induced by your compound and comparing them to a database of reference compounds with known mechanisms of action, you can generate hypotheses about its molecular target or pathway.
-
Action: Treat cells with this compound and a panel of reference compounds. Acquire images using a high-content imager and analyze the resulting morphological profiles to look for similarities.[21][22]
-
Part 3: Data Summary and Interpretation
When characterizing a novel compound, it is essential to systematically collect and compare data from various assays.
| Assay Type | Parameter Measured | Example Result for a "Good" Probe | Implication of a "Poor" Result |
| Biochemical Assay | On-target potency (IC₅₀/Kᵢ) | < 100 nM | Low potency, may require high cellular concentrations leading to off-targets. |
| Cellular On-Target Assay | Cellular potency (EC₅₀) | < 1 µM | Poor translation from biochemistry, suggests permeability/efflux issues. |
| Cellular Target Engagement | Direct target binding (EC₅₀) | < 1 µM, correlates with cellular potency | Compound not reaching the target in cells. |
| Cytotoxicity Assay | General cell health (CC₅₀) | > 30 µM (or >30x cellular EC₅₀) | Narrow therapeutic window, potential for off-target toxicity. |
| Kinome/Proteome Screen | Selectivity | Hits limited to a few related targets | Promiscuous binding, high likelihood of off-target effects. |
| Inactive Analog Control | Cellular phenotype | No effect at 10x EC₅₀ of active compound | Scaffold itself may have non-specific effects. |
References
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. [Link]
-
Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2013). ACS Chemical Biology. [Link]
-
Identification of the Targets of Biologically Active Small Molecules Using Quantitative Proteomics. (2012). PubMed. [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). Drug Metabolism and Disposition. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2013). PMC. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2013). ResearchGate. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). AACR Journals. [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH. [Link]
-
Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. (2023). ACS Publications. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2021). PMC. [Link]
-
Best Practices: Chemical Probes Webinar. (2020). YouTube. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). PMC. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2023). Reaction Biology. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2016). NIH. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). PMC. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. [Link]
-
Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020). Cell Chemical Biology. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2017). PMC. [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]
-
High-content screening in drug discovery: A brief guide. (2024). Alithea Genomics. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). ResearchGate. [Link]
-
Target-Directed Approaches for Screening Small Molecules against RNA Targets. (2018). PMC. [Link]
-
Nicholas Dolman - High content imaging and analysis for drug discovery phenotypic assays... (2017). YouTube. [Link]
-
Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. [Link]
-
Maximizing microscopy output: A practical guide to high content imaging. (2016). YouTube. [Link]
Sources
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- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
Troubleshooting unexpected results in experiments with furan carboxamides
Welcome to the Technical Support Center for Furan Carboxamide Experimentation. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the unique challenges associated with this important class of compounds. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct, actionable solutions to problems you may encounter during synthesis, purification, analysis, and biological testing.
Table of Contents
-
Synthesis and Purification Issues
-
Compound Stability and Degradation
-
Analytical and Characterization Challenges
-
In-Vitro and Biological Assay Problems
-
Key Experimental Protocols
-
References
Synthesis and Purification Issues
This section addresses the most common hurdles in the chemical synthesis of furan carboxamides, from initial reaction setup to final purification.
Q1: My amide coupling reaction with furan-2-carboxylic acid is low-yielding, and my TLC plate shows a smear of byproducts. What are the likely causes?
A1: This is a classic problem when working with furan-based carboxylic acids. The low yield and byproduct formation typically stem from the inherent instability of the furan ring, especially under the conditions generated by many standard amide coupling protocols.
Primary Causes & The Chemistry Behind Them:
-
Acid-Catalyzed Ring Opening: The furan ring is highly susceptible to degradation under acidic conditions.[1][2] Many common coupling reagents, or their byproducts, can create a sufficiently acidic microenvironment to catalyze the protonation of the furan ring. This is often the rate-limiting step, leading to nucleophilic attack by water or other solvent molecules, ring opening, and the formation of 1,4-dicarbonyl compounds.[1][3]
-
Thermal Decarboxylation: Furan-2-carboxylic acid is particularly prone to decarboxylation (loss of CO₂) at elevated temperatures.[4][5] If your reaction is heated, you are likely losing starting material, which directly reduces your theoretical yield.
-
Coupling Reagent Side Reactions: Some activating agents can react with the amine nucleophile to form unwanted adducts, such as a guanidinium byproduct, consuming your amine starting material.
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and solving these issues.
Caption: Troubleshooting workflow for furan carboxamide synthesis.
Recommended Solutions:
-
Optimize Coupling Conditions: Avoid harsh reagents. Instead of using reagents like DCC that can generate acidic byproducts, opt for modern coupling agents that operate under milder conditions.[6]
-
Control Temperature: Run the reaction at room temperature or below (0 °C). Avoid heating to prevent decarboxylation.[4]
-
Use a Non-Nucleophilic Base: Employ a hindered base like diisopropylethylamine (DIPEA) to scavenge acids generated during the reaction without competing with your primary amine.[4]
-
Minimize Reaction Time: Monitor the reaction's progress closely and proceed with the workup as soon as the starting material is consumed to limit the product's exposure to potentially degrading conditions.[7]
Table 1: Comparison of Amide Coupling Reagents for Furan Carboxamides
| Reagent Combination | Pros | Cons | Recommendation |
|---|---|---|---|
| EDC/HOBt | Common, relatively inexpensive. | Can still lead to side reactions; HOBt has safety concerns. | Moderate. Use with caution and strict temperature control. |
| Acyl Chloride + Amine | Highly reactive, fast. | Generates HCl, which readily degrades the furan ring.[8] | Not Recommended. Requires a robust base to scavenge acid, often inefficiently. |
| HATU/HOAt + DIPEA | Highly efficient, fast, low racemization. Operates under mild conditions. | Expensive. | Highly Recommended. The gold standard for sensitive substrates. |
| CDI (Carbonyldiimidazole) | Forms an activated imidazolide intermediate. | Can be slow; requires careful stoichiometry. | Good. A suitable alternative if HATU is not available. |
Q2: I'm struggling to purify my furan carboxamide product. It either streaks on the silica column or I lose most of it during workup.
A2: Purification is a significant challenge due to the polarity of the amide group and the sensitivity of the furan ring. Standard purification strategies often need modification.
Potential Causes:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause on-column degradation of your sensitive furan carboxamide, leading to streaking and product loss.
-
Poor Solubility: Furan carboxamides can have low solubility in common extraction solvents like ethyl acetate or dichloromethane, leading to product loss during the aqueous workup.[9][10]
-
Product Volatility: Some lower molecular weight furan carboxamides can be surprisingly volatile, leading to loss during solvent removal under high vacuum.
Purification Strategies:
-
Deactivate Silica Gel: Before performing column chromatography, neutralize your silica gel. This can be done by preparing the slurry with your eluent system containing 1% triethylamine. This will prevent on-column degradation.
-
Alternative Chromatography: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
-
Liquid-Liquid Extraction Optimization: If solubility is an issue, use a solvent system that better solubilizes your product. A mixture of dichloromethane and isopropanol can be more effective than ethyl acetate alone. Ensure your aqueous layer is saturated with NaCl (brine wash) to maximize the partitioning of your organic product out of the aqueous phase.
-
Crystallization: If your compound is a solid, crystallization is often the best method for achieving high purity without the risk of degradation on a column. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone).
Compound Stability and Degradation
Furan carboxamides can be unstable under various conditions, including storage, analysis, and during biological assays. Understanding these instabilities is critical for obtaining reliable and reproducible results.
Q3: My purified furan carboxamide is changing color (e.g., turning brown) upon storage. Is it decomposing and how can I prevent this?
A3: Yes, a color change is a strong indicator of decomposition. Furan and its derivatives are susceptible to several degradation pathways upon storage, particularly when exposed to air, light, and trace amounts of acid or heat.[11]
Mechanisms of Degradation:
-
Oxidative Degradation & Peroxide Formation: On exposure to air, furan rings can react with oxygen to form explosive peroxides.[11][12] This process can be accelerated by light.
-
Photodegradation: The electron-rich furan moiety is susceptible to degradation induced by light, often involving reactions with singlet oxygen (¹O₂) or triplet states of dissolved organic matter.[9][13][14] This is a significant concern for solutions of your compound left on the benchtop.
-
Acid-Catalyzed Polymerization: Trace acidic impurities in solvents or on the surface of storage vials can catalyze the polymerization of furan rings, leading to dark, insoluble materials.[15]
Caption: Major degradation pathways for furan carboxamides.
Proper Storage Protocol:
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere (argon or nitrogen).
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.[12]
-
Low Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
High-Purity Solvents: Dissolve your compound only in high-purity, peroxide-free, and non-acidic solvents.
-
Peroxide Testing: If using furan-containing starting materials that have been stored for a long time, it is crucial to test for peroxides before use.[12] See the protocol in Section 5.
Analytical and Characterization Challenges
Obtaining clean and interpretable analytical data for furan carboxamides requires attention to detail.
Q4: The proton NMR spectrum of my furan carboxamide is broad, or the integration values for the furan protons are lower than expected. What is happening?
A4: This is a common and often perplexing issue. There are several potential causes, ranging from chemical phenomena to sample preparation.
Potential Causes:
-
Rotational Isomers (Rotamers): The amide bond (C-N) has a significant double-bond character, which restricts free rotation. This can lead to the presence of two distinct rotational isomers (s-cis and s-trans) that are slowly interconverting on the NMR timescale. This results in the broadening or even duplication of signals for protons near the amide bond, including those on the furan ring.
-
Trace Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal impurities (like iron or copper) from reagents or glassware can cause significant line broadening in your NMR spectrum.
-
Compound Aggregation: If the compound is poorly soluble in the NMR solvent, it may form aggregates. Molecules in an aggregate tumble much more slowly in solution, leading to broader NMR signals.
-
Degradation in Solution: If the NMR solvent has trace acidity (e.g., CDCl₃ can contain trace DCl), your compound may be slowly degrading during the acquisition, leading to diminishing signal intensity and the appearance of new, broad peaks from degradation products.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: To diagnose the presence of rotamers, acquire spectra at different temperatures. If rotamers are the cause, the broad peaks should sharpen and coalesce into a single peak at higher temperatures as the rate of rotation increases.
-
Use a Different Solvent: Try a solvent in which your compound is more soluble, like DMSO-d₆. DMSO can also help break up hydrogen-bonded aggregates.
-
Filter the Sample: To remove particulate or paramagnetic impurities, filter your NMR sample through a small plug of celite or glass wool in a Pasteur pipette directly into the NMR tube.
-
Use Neutralized Solvents: For acid-sensitive compounds, use chloroform-d that has been stored over potassium carbonate to neutralize any trace acid.
In-Vitro and Biological Assay Problems
The transition from pure compound to biological testing introduces a new set of challenges, primarily related to solubility and stability in aqueous media.
Q5: My furan carboxamide shows poor activity or inconsistent results in my cell-based assay. I suspect a solubility issue. How can I confirm and address this?
A5: Poor aqueous solubility is a major obstacle for many aromatic compounds, including furan carboxamides, and is a frequent cause of misleading biological data.[9][10]
Confirming Solubility Issues:
-
Visual Inspection: Prepare your highest concentration stock in the assay medium. Let it sit at the assay temperature (e.g., 37°C). Look for any signs of precipitation or cloudiness, both immediately and over the time course of your experiment. This is often called a "kinetic solubility" assessment.
-
Light Scattering: A more sensitive method is to use a plate reader capable of measuring light scatter or nephelometry. An increase in signal over time indicates compound precipitation.
Addressing Solubility Problems:
Table 2: Strategies to Improve Apparent Solubility in Biological Assays
| Strategy | Mechanism | Considerations |
|---|---|---|
| Use a Co-solvent (e.g., DMSO) | The compound is dissolved in a water-miscible organic solvent before dilution into aqueous media. | The final concentration of the co-solvent must be low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. |
| Formulation with Surfactants | Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound. | Can interfere with some assays, particularly those involving membrane proteins or lipid signaling. Requires careful validation. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic core that can encapsulate the drug molecule, while the hydrophilic exterior improves water solubility. | The binding affinity must be appropriate; too tight, and the compound may not be released to interact with its target. |
| pH Adjustment | If the molecule has an ionizable group, adjusting the pH of the buffer can increase the concentration of the more soluble ionized form. | The pH must be compatible with the biological system being tested. |
Important Note on Biological Stability: Beyond solubility, remember that the furan ring can be a substrate for metabolic enzymes, particularly cytochrome P450s, which can oxidize the ring and lead to its degradation.[16] If your assay uses liver microsomes or whole cells with metabolic capacity, you may be losing your compound over the course of the experiment. An LC-MS based metabolic stability assay can confirm this.
Key Experimental Protocols
Protocol 1: Mild Amide Coupling for Acid-Sensitive Furan Carboxylic Acids
This protocol uses HATU, a highly effective coupling reagent that minimizes side reactions with sensitive substrates.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the furan carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base and Amine: Add the amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.
-
Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Reaction: Add the HATU solution dropwise to the stirred solution of acid and amine at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent.
Protocol 2: Test for Peroxides in Furan-Containing Reagents
This is a critical safety check for aged furan or tetrahydrofuran (THF) reagents.
-
Prepare Test Strips: Use commercially available potassium iodide (KI) starch paper test strips.
-
Test the Solvent: In a well-ventilated hood, use a glass rod or pipette to apply a small drop of the suspect furan-containing solvent to the test strip.
-
Observe: The immediate appearance of a blue-black or dark purple color indicates the presence of a high concentration of peroxides. A faint blue or light brown color that develops over a minute suggests a lower concentration.
-
Action: If peroxides are detected, do NOT distill or concentrate the solvent. The peroxides must be quenched first, typically by shaking with a solution of ferrous sulfate. Refer to standard laboratory safety manuals for detailed quenching procedures.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed.
- Technical Support Center: Furan Ring Stability and Degrad
- Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019). Environmental Science & Technology.
- Furan-Based Amide Synthesis: A Technical Support Center. (2025). BenchChem.
- Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide. (2025). BenchChem.
- Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019).
- Furan-2-carboxamide Safety D
- Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019). PubMed.
- Troubleshooting poor solubility of furan-based dicarboxylic acids. (2025). BenchChem.
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- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
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- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). PubMed.
- Furan Safety D
- Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). (2021). Vietnam Journal of Food Control.
- Furan. (1932). Organic Syntheses.
- Common side reactions in the synthesis of furans. (2025). BenchChem.
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- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
- Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems. (2021).
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022).
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- Method and apparatus for purifying a furan derivative. (2021).
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- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid. (2022). RSC Publishing.
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Optimizing the synthesis yield of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
An essential objective in medicinal chemistry is the efficient synthesis of novel compounds. This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on optimizing the synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a molecule of interest for further pharmacological investigation. This document moves beyond a simple protocol, offering a troubleshooting framework designed to address common experimental challenges, enhance yield, and ensure product purity.
Reaction Overview: The Amide Coupling
The synthesis of this compound is primarily achieved through the formation of an amide bond between 5-methylfuran-2-carboxylic acid and 3-aminophenol. This reaction is not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[1]
Figure 1: Synthesis of this compound
5-methylfuran-2-carboxylic acid + 3-aminophenol --(Coupling Agent, Base, Solvent)--> this compound
The choice of coupling agent, solvent, and base is critical and directly influences reaction efficiency, yield, and the impurity profile.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 5-methylfuran-2-carboxylic acid. What is the likely cause and solution?
A1: This issue points to inefficient activation of the carboxylic acid. The carboxylic acid must be converted into a more reactive species (like an active ester) before the amine can attack effectively.
-
Potential Causes & Solutions:
-
Insufficient Coupling Reagent: Ensure you are using an adequate stoichiometric amount of your coupling reagent. For many common reagents like EDC or HATU, 1.1 to 1.5 equivalents relative to the carboxylic acid is a standard starting point.[3]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid is highly susceptible to hydrolysis by trace amounts of water in the reaction mixture, which reverts it back to the starting material.[3] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Inappropriate Coupling Reagent: For this specific substrate, a standard carbodiimide like DCC might be less effective or lead to side products. Consider switching to a more potent uronium/aminium salt-based reagent like HATU or HBTU, which often give faster and more efficient couplings with fewer side reactions.[2][4]
-
Q2: I'm observing a significant, insoluble white precipitate in my reaction mixture when using DCC. How does this affect my yield and how can I avoid it?
A2: The precipitate is dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.[4] While its precipitation helps drive the reaction forward, it can trap the desired product, complicating purification and reducing the isolated yield.
-
Solutions:
-
Filtration: The DCU can be removed by filtration at the end of the reaction. However, ensure to wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.
-
Switch to a Water-Soluble Carbodiimide: A superior solution is to replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble, allowing for its simple removal during an aqueous workup.[3][5]
-
Alternative Solvents: DCU has some solubility in dichloromethane (DCM), which can help keep the reaction mixture homogeneous, though filtration will still be necessary.
-
Q3: My final product is impure, with a significant side product observed. What are common side reactions and how can they be minimized?
A3: Side reactions are a frequent challenge in amide bond formation. Identifying the nature of the impurity is key to mitigation.
-
Common Side Reactions & Prevention:
-
N-acylurea Formation: If using a carbodiimide like DCC or EDC without an additive, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming your starting material. To prevent this, add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
-
Racemization (if applicable): While not an issue for this specific achiral synthesis, it's a critical consideration in peptide chemistry. Reagents based on HOAt, such as HATU, are known to suppress racemization more effectively than those based on HOBt.[2][4]
-
Reaction of Amine with Coupling Reagent: Some coupling reagents can react directly with the amine. This can be minimized by controlling the order of addition: activate the carboxylic acid with the coupling reagent first for a short period (5-15 minutes) before adding the amine.
-
Q4: The purification of my final product by column chromatography is difficult, with the product streaking or being hard to separate from starting materials. What can I do?
A4: The phenolic hydroxyl group in both the 3-aminophenol starting material and the final product can cause streaking on silica gel.
-
Purification Strategies:
-
Solvent System Modification: Add a small amount of acetic acid (0.1-1%) to your chromatography eluent (e.g., ethyl acetate/hexanes). This can help suppress the ionization of the phenolic group and improve peak shape.
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted 3-aminophenol and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 5-methylfuran-2-carboxylic acid.[7]
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent alternative to chromatography for obtaining a highly pure final product.[8] Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.
-
Frequently Asked Questions (FAQs)
Q: Which coupling reagent is best for this synthesis?
A: There is no single "best" reagent, as the optimal choice depends on factors like cost, desired purity, and scale. A comparative summary is provided in Table 1 below. For initial lab-scale synthesis where high yield and purity are prioritized, HATU in combination with a non-nucleophilic base like DIPEA is an excellent choice.[2][4] For a more cost-effective and scalable approach, EDC/HOBt is a robust and widely used system.[5][6]
Q: What is the optimal solvent and temperature for this reaction?
A: Polar aprotic solvents are generally preferred for amide coupling reactions.
-
Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices as they effectively dissolve the reactants and intermediates.[5][9]
-
Dichloromethane (DCM) can also be used, particularly with EDC/HOBt systems.[3] The reaction is typically started at 0 °C during the addition of the coupling reagent to control any initial exotherm and then allowed to warm to room temperature and stirred for 4-24 hours.[3] Gentle heating (40-50 °C) can sometimes be employed to drive sluggish reactions to completion, but should be monitored for potential side product formation.
Q: How do I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). Spot the reaction mixture alongside your two starting materials. The reaction is complete when the limiting reagent spot has disappeared and a new, more nonpolar product spot is dominant. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Data Summary: Comparison of Coupling Systems
The following table summarizes the performance and characteristics of common coupling systems applicable to this synthesis.
| Coupling System | Base | Solvent | Typical Yield Range | Key Considerations |
| EDC / HOBt | DIPEA or Et₃N | DMF, DCM | 70-85% | Cost-effective; water-soluble urea byproduct simplifies workup.[3][5] |
| HATU | DIPEA | DMF | 85-95% | High efficiency, fast reaction times, low risk of side reactions; higher cost.[2][4] |
| DCC / DMAP | DMAP (catalytic) | DCM | 65-80% | Inexpensive; forms insoluble DCU byproduct complicating purification.[10] |
| CDI | None or Base | THF | 60-75% | Useful for specific applications; requires heating and longer reaction times.[7] |
Visual Workflow: Troubleshooting Synthesis Issues
The following diagram provides a logical workflow for diagnosing and resolving common problems encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Optimized Experimental Protocol (EDC/HOBt Method)
This protocol provides a reliable and scalable method for the synthesis.
Materials:
-
5-methylfuran-2-carboxylic acid (1.0 equiv)[11]
-
3-aminophenol (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous DMF
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
1M HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methylfuran-2-carboxylic acid (1.0 equiv) and anhydrous DMF.
-
Add HOBt (1.2 equiv) and stir until fully dissolved.
-
Add 3-aminophenol (1.05 equiv) followed by DIPEA (3.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.
References
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link: [Link]]
-
Prakash, T. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(19), 2443-2446. [Link: [Link]]
-
Gallagher, K. T., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2354-2361. [Link: [Link]]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link: [Link]]
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Zarecki, A. P., Kolanowski, J., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1959. [Link: [Link]]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. The Journal of Organic Chemistry, 88(5), 2945-2959. [Link: [Link]]
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Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2210-2213. [Link: [Link]]
-
Cimaglia, F., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 27(6), 1591-1600. [Link: [Link]]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1079-1087. [Link: [Link]]
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Roda, G., et al. (2019). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 8(7), 896-904. [Link: [Link]]
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ChemSynthesis. (n.d.). N-(2-hydroxyphenyl)-2-methyl-4,5-dihydro-3-furancarboxamide. [Link: [Link]]
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ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link: [Link]]
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Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ARKIVOC, 2001(1), 17-54. [Link: [Link]]
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PubChem. (n.d.). 5-methylfuran-2-carboxylic acid. National Center for Biotechnology Information. [Link: [Link]]
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Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link: [Link]]
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Li, Y., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic & Biomolecular Chemistry, 18(1), 109-114. [Link: [Link]]
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ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link: [Link]]
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Technical Support Center: Strategies to Reduce Compound Cytotoxicity in Primary Cell Cultures
Introduction
Working with primary cells offers a significant advantage in reflecting in vivo physiology compared to immortalized cell lines. However, their sensitive nature often leads to challenges with compound-induced cytotoxicity, potentially masking the true therapeutic or biological effects of the test agent. This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to help researchers mitigate and understand cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells showing high cytotoxicity even at concentrations reported as safe in cell lines?
Primary cells are inherently more sensitive than immortalized cell lines for several reasons.[1] They have a finite lifespan, are not adapted to long-term 2D culture, and often have more complex and intact signaling pathways that can be perturbed by exogenous compounds. Factors that might contribute to this heightened sensitivity include:
-
Higher Metabolic Activity: Some primary cells, like hepatocytes, have high metabolic activity and can convert a compound into a more toxic metabolite.
-
Intact Cell Death Pathways: Primary cells possess fully functional apoptotic and necrotic pathways that can be readily activated by cellular stress.
-
Slower Proliferation Rate: Unlike rapidly dividing cell lines, the slower growth of many primary cells means that cytotoxic effects can accumulate over time without being diluted by cell division.[2]
Q2: How can I determine if the observed effect is true cytotoxicity or just a reduction in cell proliferation (cytostatic effect)?
This is a critical distinction, as a decrease in metabolic activity measured by assays like MTT or resazurin can indicate either cell death or a halt in proliferation.[1] To differentiate between these two outcomes, consider the following approaches:
| Assay Type | Principle | Distinguishes Cytotoxicity vs. Cytostasis? |
| Direct Cell Counting | Manually or automatically counting cells (e.g., using a hemocytometer or automated cell counter with trypan blue). | Yes. A stable cell count suggests a cytostatic effect, while a decrease indicates cytotoxicity. |
| Apoptosis vs. Necrosis Assays | Using flow cytometry with stains like Annexin V (detects early apoptosis) and Propidium Iodide (PI) or 7-AAD (detects late apoptotic/necrotic cells with compromised membranes).[3] | Yes. This method provides a detailed breakdown of the mode of cell death. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).[3] | Primarily detects necrosis. It will not detect purely apoptotic or cytostatic effects. |
| ATP Assay | Quantifies intracellular ATP levels, which decrease in damaged or dead cells.[3] | No. A drop in ATP can be due to either cell death or reduced metabolic activity in static cells. |
Troubleshooting & Optimization Strategies
When encountering high cytotoxicity, a systematic approach to troubleshooting is essential. The following sections detail key experimental parameters that can be optimized to reduce unwanted cell death.
Optimizing Compound and Solvent Conditions
Q3: My compound is dissolved in DMSO. Could the solvent be the source of cytotoxicity?
Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent but can be toxic to primary cells, especially at higher concentrations.[1]
-
Recommendation: The final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% , and should not exceed 0.5% .[1] Always include a "vehicle control" (cells treated with the same final concentration of DMSO as your highest compound dose) in your experiments to account for any solvent-induced effects. Studies have shown that even concentrations below 1% can impact cell viability depending on the cell type and exposure duration.[4]
Q4: I notice precipitation of my compound in the culture medium. How can this affect cytotoxicity?
Compound precipitation can lead to several issues:
-
Inaccurate Dosing: The actual concentration of the soluble compound exposed to the cells is unknown.
-
Physical Stress: Particulates can cause physical damage to cells.
-
Localized High Concentrations: Precipitates can create areas of extremely high compound concentration on the cell monolayer.
Solutions:
-
Reduce Concentration: This is the most straightforward approach.
-
Use a Different Solvent: If possible, explore other less toxic solvents.
-
Incorporate Serum: For some compounds, the proteins in fetal bovine serum (FBS) can help maintain solubility. However, be aware that serum proteins can also bind to your compound and reduce its effective concentration.[5]
Modifying Experimental Design & Culture Conditions
Q5: How does the duration of compound exposure impact cytotoxicity?
The relationship between exposure time and cytotoxicity is compound-dependent.[6] For some compounds, particularly those that are cell-cycle specific, a longer exposure may be required to see an effect, while for others, toxicity increases with time.[2]
-
Experimental Approach: Conduct a time-course experiment. Expose your primary cells to the compound for varying durations (e.g., 6, 12, 24, 48, and 72 hours) to identify a therapeutic window where the desired effect is achieved with minimal cytotoxicity.[7]
Q6: Can cell seeding density influence the cytotoxic response?
Yes, cell density is a critical and often overlooked parameter.[8][9]
-
Low Density: Cells may be more sensitive to a compound due to a lack of protective cell-cell contacts and conditioning of the medium.
-
High Density (Overconfluence): Can lead to nutrient depletion and the accumulation of waste products, stressing the cells and making them more susceptible to toxicity.[10] This can also lead to high background signals in some cytotoxicity assays.[11]
Optimization Protocol: Determining Optimal Seeding Density
-
Plate Cells: Seed your primary cells in a 96-well plate at a range of densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells/well). The optimal density will be cell-type dependent.[12]
-
Culture: Incubate for the duration of your planned experiment (e.g., 48 hours).
-
Assess Viability: Use a viability assay (e.g., MTT or ATP assay) to measure the signal at each density.
-
Analyze: Plot the signal versus cell number. The optimal seeding density should fall within the linear range of this curve, ensuring that the assay signal is proportional to the number of viable cells.[10]
Advanced Mitigation Strategies
Q7: Are there supplements or media modifications that can help reduce non-specific cytotoxicity?
Several strategies can be employed to create a more protective culture environment:
-
Serum-Free vs. Serum-Containing Media: While serum can sometimes help with compound solubility, it can also inhibit the cytotoxicity of certain agents.[5] Conversely, some specialized serum-free media formulations are designed to enhance cell survival and may reduce apoptosis.[13][14] The choice is highly context-dependent and may require empirical testing.
-
Antioxidants: If your compound is suspected of inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may mitigate toxicity.
-
Extracellular Matrix (ECM) Coating: Plating primary cells on cultureware coated with ECM components (e.g., collagen, fibronectin, laminin) can improve cell adhesion, survival, and function, making them more resilient to stress.[15][16] The ECM provides crucial signaling cues that regulate cell behavior and can protect against apoptosis.[15]
-
Co-culture Systems: Culturing primary cells with a relevant supporting cell type (e.g., hepatocytes with stromal cells) can create a more physiologically relevant microenvironment.[17][18] This can enhance the metabolic competence and long-term viability of the primary cells, sometimes reducing their sensitivity to toxic insults.[17][19]
Q8: Can I use inhibitors of cell death to specifically block the cytotoxic pathway?
Yes, if you have identified the primary mechanism of cell death, you can use specific inhibitors. This is a powerful tool for mechanistic studies but should be used judiciously.
-
Caspase Inhibitors: If your compound induces apoptosis, using a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic cascade.[20][21][22] This can help determine if the observed cytotoxicity is caspase-dependent. However, a high degree of caspase inhibition may be necessary to completely block cell death.[23]
Workflow for Investigating and Mitigating Cytotoxicity
Caption: A systematic workflow for troubleshooting and reducing compound-induced cytotoxicity in primary cell cultures.
References
-
Title: Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay Source: RSC Publishing URL: [Link]
-
Title: Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay Source: PubMed URL: [Link]
-
Title: Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics Source: NIH URL: [Link]
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Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: NIH URL: [Link]
-
Title: Flow-Based Three-Dimensional Co-Culture Model for Long-Term Hepatotoxicity Prediction Source: MDPI URL: [Link]
-
Title: Use of hepatocyte co-cultures in the assessment of drug toxicity from chronic exposure Source: Taylor & Francis Online URL: [Link]
-
Title: The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys Source: PubMed URL: [Link]
-
Title: Effects of different cell densities. Effects of different cell... Source: ResearchGate URL: [Link]
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Title: A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph Source: Anticancer Research URL: [Link]
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Title: Extracellular Matrix Coatings on Cardiovascular Materials—A Review Source: MDPI URL: [Link]
-
Title: Exposure time versus cytotoxicity for anticancer agents Source: NIH URL: [Link]
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Title: Evaluation of serum-free media formulations in feeder cell-stimulated expansion of natural killer cells Source: PubMed URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Use of serum-free media to minimize apoptosis of chronic lymphocytic leukemia cells during in vitro culture Source: ResearchGate URL: [Link]
-
Title: From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds Source: PubMed Central URL: [Link]
-
Title: Extracellular Matrix: Emerging Roles and Potential Therapeutic Targets for Breast Cancer Source: Frontiers URL: [Link]
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Title: Co-culture Systems of Drug-Treated Acute Myeloid Leukemia Cells and T Cells for In Vitro and In Vivo Study Source: PubMed URL: [Link]
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Title: 3D co-culture system mimics the tumor microenvironment for studying the impact of drug combinations Source: EurekAlert! URL: [Link]
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Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PubMed Central URL: [Link]
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Title: Should I remove protective compound after its pre-treatment for reduction of cytotoxicity? Source: ResearchGate URL: [Link]
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Title: Extracellular Matrix as a Target in Melanoma Therapy: From Hypothesis to Clinical Trials Source: MDPI URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NIH URL: [Link]
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Title: PROTAC-Driven Protective Therapy increases the therapeutic window of anticancer drugs Source: bioRxiv URL: [Link]
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Title: To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” Source: NIH URL: [Link]
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Title: Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells Source: MDPI URL: [Link]
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Title: Modelling patient drug exposure profiles in vitro to narrow the valley of death Source: NIH URL: [Link]
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Title: Extracellular matrix and its therapeutic potential for cancer treatment Source: NIH URL: [Link]
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Title: How does extracellular matrix lead to control of cancer cells? Source: YouTube URL: [Link]
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Title: In Vitro Toxicity Screening to Decrease Late Stage... Source: ScitoVation URL: [Link]
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Title: Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies Source: ResearchGate URL: [Link]
-
Title: Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays Source: ResearchGate URL: [Link]
-
Title: Walk away montoring of cytotoxicity, viability and apoptosis Source: YouTube URL: [Link]
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- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating and Overcoming Resistance to Furan-Based Anticancer Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-based anticancer compounds. The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent cytotoxic activity against a range of cancer cell lines.[1] However, as with many chemotherapeutic agents, the development of cellular resistance is a significant hurdle in both preclinical research and clinical applications.[2][3]
This guide is designed to provide you with practical, in-depth troubleshooting advice and experimental protocols to help you identify, characterize, and ultimately overcome resistance to furan-based compounds in your cancer cell models. Our approach is structured in a question-and-answer format to directly address the common and complex challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Observations and Confirmation of Resistance
Q1: My cancer cell line, which was initially sensitive to my furan-based compound, now requires a much higher concentration to achieve the same level of cytotoxicity. How do I confirm and quantify this resistance?
A1: This is a classic sign of acquired resistance. The first and most critical step is to quantify this change precisely.
-
Core Directive: Determine the IC50 Value. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying drug potency. You must perform a dose-response assay comparing the parental (sensitive) cell line with your suspected resistant line. A significant fold-increase in the IC50 value provides quantitative confirmation of resistance.
-
Causality and Experimental Choice: Simply observing that cells survive at a previously cytotoxic concentration is not sufficient. A full dose-response curve is necessary to understand the magnitude of the resistance, which will inform downstream mechanistic studies. For instance, a 5-fold increase in IC50 suggests a different underlying mechanism than a 100-fold increase.
-
Experimental Protocol: See Protocol 1: Comparative IC50 Determination via MTT Assay .
Q2: I am trying to generate a resistant cell line by continuous exposure to my furan-based compound, but the cells are dying off. What am I doing wrong?
A2: Generating a resistant cell line is a delicate balance between applying enough selective pressure to drive resistance and not so much that you eliminate the entire population.
-
Troubleshooting Steps:
-
Start Low: Begin by exposing the cells to a concentration around the IC20-IC30 (the concentration that kills 20-30% of the cells) of the parental line. This allows a sub-population of cells with some degree of intrinsic resistance to survive and proliferate.
-
Gradual Dose Escalation: Once the cells have recovered and are growing steadily, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2-fold increments.
-
Monitor and Be Patient: This process can take several months. Monitor cell morphology and growth rates closely. If you observe widespread cell death, reduce the concentration to the previous level and allow the culture to stabilize before attempting to increase it again.
-
Section 2: Investigating the Mechanisms of Resistance
Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanisms. The following questions address the most common pathways of resistance.
Q3: I suspect my resistant cells are simply pumping the furan-based compound out before it can act. How can I test for this?
A3: Increased drug efflux, mediated by ATP-binding cassette (ABC) transporters, is a very common mechanism of multidrug resistance.[4][5][6]
-
Core Directive: Assess Efflux Pump Activity. The most direct way to investigate this is to measure the activity of major ABC transporters like P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[7] A functional assay using a fluorescent substrate is the gold standard.
-
Causality and Experimental Choice: The Rhodamine 123 efflux assay is a robust method to assess P-gp activity.[8][9][10] Rhodamine 123 is a fluorescent substrate of P-gp; cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence. If a P-gp inhibitor is added, the efflux is blocked, and the cells will show high fluorescence. This provides functional evidence of P-gp-mediated resistance.
-
Experimental Workflow:
-
Functional Assay: Perform a Rhodamine 123 efflux assay on both parental and resistant cell lines. See Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity .
-
Protein Expression: If the functional assay is positive, confirm the upregulation of the specific transporter protein (e.g., ABCB1 or ABCG2) via Western blotting. See Protocol 3: Western Blotting for ABCG2 .
-
-
Workflow Diagram:
Caption: Workflow for investigating efflux pump-mediated resistance.
Q4: My resistant cells do not show increased efflux. Could they be metabolizing or inactivating the furan compound?
A4: Yes, this is a strong possibility. Many furan-containing compounds require metabolic activation by cytochrome P450 (CYP) enzymes to form a reactive intermediate, which then exerts the cytotoxic effect.[1][11][12] Resistance can arise if this activation step is downregulated or if a detoxification pathway is upregulated.
-
Core Directive: Investigate Metabolic Pathways. This is more complex to assess directly. An initial approach is to look at the expression of key CYP enzymes known to metabolize furan rings. A common detoxification pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).
-
Causality and Experimental Choice:
-
CYP Expression: Downregulation of a specific CYP enzyme responsible for activating your compound would lead to less of the active metabolite, thus conferring resistance. You can assess the expression of common drug-metabolizing CYPs (e.g., CYP1A1, CYP3A4) via RT-qPCR or Western blotting.
-
GSH/GST System: Upregulation of the glutathione system can rapidly neutralize the reactive electrophilic intermediates formed from furan metabolism.[11] You can measure total intracellular GSH levels and the activity of GSTs.
-
-
Hypothesized Metabolic Resistance Pathway:
Caption: Metabolic activation and detoxification of furan compounds.
Q5: Some furan derivatives are known to cause DNA damage. Could my resistant cells have an enhanced DNA damage response (DDR)?
A5: Absolutely. Furan metabolites can form DNA adducts, leading to cell cycle arrest and apoptosis.[13][14][15][16] Cells can develop resistance by upregulating DNA repair pathways or by altering cell cycle checkpoints.
-
Core Directive: Analyze Cell Cycle and DNA Damage Markers. Use flow cytometry to analyze the cell cycle distribution of parental and resistant cells after drug treatment. Concurrently, assess key proteins in the DDR pathway.
-
Causality and Experimental Choice:
-
Cell Cycle Arrest: Sensitive cells, when treated with a DNA-damaging furan compound, will often arrest at the G2/M phase.[17] If your resistant cells no longer show this arrest, it suggests they are either preventing or rapidly repairing the DNA damage, or have uncoupled the checkpoint from the cell cycle machinery. See Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining .
-
DDR Proteins: Use Western blotting to check for the upregulation of DNA repair proteins (e.g., PARP, BRCA1) or altered expression of checkpoint proteins (e.g., p53, ATM, ATR) in your resistant line.
-
Section 3: Strategies to Overcome Resistance
Q6: Now that I've identified increased efflux as the resistance mechanism, how can I overcome it in my experiments?
A6: The most direct strategy is to use a combination approach with an inhibitor of the specific ABC transporter.
-
Strategy: Co-administration with an Efflux Pump Inhibitor.
-
For P-gp (ABCB1): Use a well-characterized inhibitor like Verapamil or the more potent third-generation inhibitor PSC-833.
-
For BCRP (ABCG2): Inhibitors like Ko143 can be used.
-
-
Experimental Validation: Perform a new IC50 determination of your furan-based compound in the resistant cell line, both in the presence and absence of the efflux pump inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor (a phenomenon known as "resensitization") validates this strategy.
-
Data Presentation Example:
| Cell Line | Furan Compound IC50 (µM) | Furan Compound + Verapamil (10 µM) IC50 (µM) | Fold Re-sensitization |
| Parental | 1.5 | 1.3 | ~1.2 |
| Resistant | 45.0 | 2.5 | 18.0 |
Detailed Experimental Protocols
Protocol 1: Comparative IC50 Determination via MTT Assay
This protocol assesses cell viability to determine the IC50 of your compound.
-
Cell Seeding: Plate both parental and resistant cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your furan-based compound. Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This flow cytometry-based protocol measures the functional activity of P-gp.
-
Cell Preparation: Harvest 1x10^6 cells (both parental and resistant) and wash with PBS.
-
Inhibitor Pre-incubation (for control): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and discard the supernatant. Wash the cell pellet with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm). Low fluorescence indicates high efflux activity.
Protocol 3: Western Blotting for ABCG2
This protocol detects the expression level of the ABCG2 protein.
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Note: For membrane proteins like ABCG2, avoid boiling the samples; instead, heat at a lower temperature (e.g., 70°C for 10 minutes) to prevent aggregation.[18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 (e.g., Cell Signaling Technology #4477[19]) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining
This protocol analyzes cell cycle distribution based on DNA content.[20][21][22][23]
-
Cell Treatment: Seed parental and resistant cells and treat them with your furan-based compound (at their respective IC50 concentrations) for 24-48 hours. Include an untreated control.
-
Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
-
Cell Cycle Analysis by Flow Cytometry. (2020, October 28). YouTube. Retrieved from [Link]
-
Kopustinskiene, D. M., et al. (2017). Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. CORE. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
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Pozarowski, P., & Darzynkiewicz, Z. (2004). Determining Cell Cycle Stages by Flow Cytometry. ResearchGate. Retrieved from [Link]
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Uchida, N., et al. (2004). Flow Cytometry Protocols. ResearchGate. Retrieved from [Link]
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Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2). Oncogene, 22(47), 7340–7358. Retrieved from [Link]
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Çelik, K., & Akman, M. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Drug and chemical toxicology, 46(4), 863–871. Retrieved from [Link]
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von-der-Heide, B., et al. (2012). Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. Molecular nutrition & food research, 56(8), 1295–1303. Retrieved from [Link]
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Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 19(6), 745–753. Retrieved from [Link]
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Akman, M., & Çelik, K. (2024). Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. Drug and chemical toxicology, 48(5), 1067-1079. Retrieved from [Link]
-
Byrns, M. C., et al. (2008). Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. Chemical research in toxicology, 21(9), 1851–1857. Retrieved from [Link]
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Ramos, C. L., et al. (2022). An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans. mBio, 13(4), e0153922. Retrieved from [Link]
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Peterson, L. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]
-
Legrand, O., et al. (1999). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. Retrieved from [Link]
-
Akman, M., & Çelik, K. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Andrologia, 55(4), e14728. Retrieved from [Link]
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Prasad, R., et al. (2016). ABC and MFS Transporters: A reason for Antifungal drug resistance. Archives of Biotechnology and Biomedicine. Retrieved from [Link]
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Campos, L., et al. (1995). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Annals of hematology, 71(5), 239–244. Retrieved from [Link]
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Kopustinskiene, D. M., et al. (2017). Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. ResearchGate. Retrieved from [Link]
-
Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules (Basel, Switzerland), 27(7), 2314. Retrieved from [Link]
-
Ramos, C. L., et al. (2022). An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans. mBio, 13(4), e01539-22. Retrieved from [Link]
-
Protocol Online. (2004). Membrane Protein Western Blot. Protocol Online. Retrieved from [Link]
-
Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug metabolism and disposition: the biological fate of chemicals, 50(4), 435–448. Retrieved from [Link]
-
Oza, P. M., & Kulkarni, S. K. (2017). Mechanisms of Anticancer Drugs Resistance: An Overview. ResearchGate. Retrieved from [Link]
-
Glavinas, H., et al. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. SOLVO Biotechnology. Retrieved from [Link]
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Mansoori, B., et al. (2013). Mechanisms and insights into drug resistance in cancer. Frontiers in pharmacology, 4, 28. Retrieved from [Link]
-
Glavinas, H., et al. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. Retrieved from [Link]
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Technical Support Center: Experimental Dosing with N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Introduction: This guide provides a comprehensive framework for researchers establishing and refining the in vivo dosage of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a novel compound with limited publicly available preclinical data. The methodologies outlined here are designed to ensure scientific rigor, ethical animal use, and the generation of reliable data for subsequent efficacy and toxicology studies. Our approach is grounded in established principles of pharmacology and regulatory guidance.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Dose Selection
This section addresses foundational questions for investigators beginning work with a new chemical entity (NCE) like this compound.
Q1: I have in vitro IC50 data for my compound. How can I estimate a starting dose for my first animal study?
Answer: Extrapolating from an in vitro concentration to an in vivo dose is a critical first step, but it is an estimation that must be confirmed experimentally. The process, known as In Vitro to In Vivo Extrapolation (IVIVE), involves theoretical calculations to predict a starting dose likely to produce a biological effect without causing severe toxicity.[1][2][3]
The primary goal is to convert your in vitro effective concentration (e.g., IC50 in µg/mL or µM) into a starting dose in mg/kg for your chosen animal model. This requires considering factors like absorption, distribution, metabolism, and excretion (ADME) which are absent in an in vitro system.[2]
A direct conversion is not recommended. A more robust starting point is to leverage data from acute toxicity guidelines or to perform a preliminary dose-range finding study. If no toxicity data exists, starting dose selection should be exceptionally conservative.
Q2: What is allometric scaling, and why is it preferred over a simple mg/kg conversion between species?
Answer: Allometric scaling is a method used to extrapolate drug doses between different animal species, including from animals to humans.[4][5] It is based on the principle that many physiological processes, including drug metabolism and clearance, scale in a predictable, non-linear manner with body size.[6]
Simply converting a dose based on body weight (mg/kg) is often inaccurate because metabolic rates are not directly proportional to weight.[7] Smaller animals have much faster metabolic rates per unit of body weight than larger animals.[7] Therefore, to achieve an equivalent systemic exposure, a smaller animal often requires a higher mg/kg dose. Allometric scaling typically uses body surface area (BSA), which correlates better with metabolic rate, to normalize doses.[5][7]
The FDA provides standard conversion factors for calculating a Human Equivalent Dose (HED) from animal data, which can be reverse-engineered to estimate animal doses from a theoretical starting point.[8]
Table 1: Allometric Scaling Factors for Dose Conversion (Based on FDA Guidance for Industry, 2005)[8]
| From | To | K_m Ratio (Divide animal dose by) |
| Mouse (3) | Human (37) | 12.3 |
| Rat (6) | Human (37) | 6.2 |
| Hamster (5) | Human (37) | 7.4 |
| Rabbit (12) | Human (37) | 3.1 |
| Dog (20) | Human (37) | 1.8 |
| Monkey (12) | Human (37) | 3.1 |
| Note: K_m values are approximate and represent the ratio of Body Weight (kg) to Body Surface Area (m²). |
Q3: What is a Dose-Range Finding (DRF) study and why is it essential for a new compound?
Answer: A dose-range finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to identify the Maximum Tolerated Dose (MTD) and to establish a preliminary toxicity profile of a new chemical entity.[9][10][11] The MTD is the highest dose that can be administered without causing unacceptable adverse effects or mortality.[11]
For a novel compound like this compound, a DRF study is indispensable for several reasons:
-
Safety: It prevents the use of lethal or severely toxic doses in subsequent, more extensive (and expensive) efficacy or GLP toxicology studies.[10]
-
Dose Selection: It provides the critical data needed to select a range of doses (typically a high, medium, and low dose) for future experiments.[9][11]
-
Efficiency: It helps avoid wasting time and resources on doses that are either ineffective or too toxic.[10]
-
Animal Welfare: It aligns with the "Refine, Reduce, Replace" (3Rs) principles by using a minimal number of animals to gather sufficient data to design more robust future studies.[11]
The workflow for establishing an in vivo dose is a multi-step process that prioritizes safety and data quality.
Caption: Workflow for De Novo Dose Determination.
Part 2: Troubleshooting Guides - Navigating Experimental Challenges
This section is designed in a problem-and-solution format to address specific issues encountered during dose-finding experiments.
Issue 1: Unexpectedly high toxicity or mortality at the predicted starting dose.
Causality & Troubleshooting Steps:
-
Verify Formulation and Dosing:
-
Question: Was the compound fully solubilized or homogeneously suspended in the vehicle? Inconsistent formulation can lead to "hot spots" of high concentration, causing acute toxicity.
-
Action: Re-evaluate your vehicle and formulation procedure. Ensure the dosing solution is prepared fresh daily and is mixed thoroughly before each administration. The toxicological properties of the vehicle itself should be well-understood.[12]
-
Question: Was the dosing volume appropriate for the animal species? Exceeding the recommended gavage volume can cause physical distress or aspiration.
-
Action: For rodents, oral gavage volume should generally not exceed 1 mL/100g body weight for aqueous solutions and may be less for other vehicles.[12][13]
-
-
Re-assess the Starting Dose Calculation:
-
Question: Was the initial dose based on a potent in vitro assay? High in vitro potency does not always translate directly to in vivo efficacy and can sometimes be associated with off-target toxicities.
-
Action: The FDA recommends applying a safety factor (typically 10) to the No Observed Adverse Effect Level (NOAEL) when converting to a Human Equivalent Dose.[8] When starting a DRF study, it is prudent to begin at a dose significantly lower than your best estimate, especially with a novel compound class.
-
-
Consider Rapid Absorption/Metabolism:
-
Question: Could the furan moiety be undergoing rapid metabolic activation? Furan itself is bioactivated by cytochrome P450 enzymes into a reactive metabolite, cis-2-butene-1,4-dial, which is responsible for its hepatotoxicity.[14][15][16] This property could be shared by its derivatives.
-
Action: Reduce the starting dose by at least 10-fold and implement a dose escalation schedule with smaller, more conservative step-ups (e.g., 2x increments instead of 5x or 10x).[9]
-
Caption: Decision tree for troubleshooting acute toxicity.
Issue 2: No observable biological effect or toxicity, even at high doses.
Causality & Troubleshooting Steps:
-
Investigate Pharmacokinetics (PK):
-
Question: Is the compound being absorbed? Poor oral bioavailability is a common reason for a lack of in vivo effect.
-
Action: Conduct a pilot PK study. Administer a single dose and collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure plasma concentration. This will determine the Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), providing definitive evidence of systemic exposure.
-
-
Re-evaluate the Biological Hypothesis:
-
Question: Is the chosen animal model appropriate? The target receptor or enzyme may have species-specific differences in sequence or expression.
-
Action: Confirm that the biological target of this compound is conserved and functional in your selected species.
-
-
Check for Rapid Metabolism/Excretion:
-
Question: Is the compound being metabolized into an inactive form and cleared too quickly to exert an effect?
-
Action: The pilot PK study will also reveal the compound's half-life (t½). If it is extremely short, you may need to consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or a more frequent dosing schedule.
-
-
Consider the Limit Dose:
-
Question: Have you reached the "limit dose" as defined by regulatory guidelines?
-
Action: For non-clinical studies, a limit dose of 1000 mg/kg is generally considered the maximum required dose unless adverse effects are seen at lower levels.[17] Dosing above this level is often not necessary and can introduce confounding factors due to the sheer mass of compound being administered.
-
Part 3: Experimental Protocols
Protocol 1: Acute Oral Dose-Range Finding (DRF) Study - Modified Fixed-Dose Procedure
This protocol is adapted from OECD Guideline 420 and is designed to estimate the MTD while minimizing animal use.[13][18]
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity for this compound.
Materials:
-
Test Compound: this compound
-
Vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Animal Model: Female Sprague-Dawley rats (females are often slightly more sensitive)[18], 8-10 weeks old.
-
Standard laboratory equipment (balances, gavage needles, cages).
Methodology:
-
Animal Acclimatization: House animals in standard conditions for at least 5 days prior to dosing to allow for acclimatization.[18]
-
Dose Selection (Sighting Study):
-
Based on your IVIVE calculations or literature on similar compounds, select a conservative starting dose (e.g., 300 mg/kg, a common starting point if no information is available).[18]
-
Dose a single animal at the starting dose.
-
Observe for 24-48 hours.
-
If evident toxicity is observed: Reduce the next dose.
-
If no toxicity is observed: Increase the dose for the next animal (e.g., to 2000 mg/kg, the upper limit dose).[18]
-
The purpose of this sighting study is to identify the correct starting dose for the main study.[18]
-
-
Main Study Execution:
-
Begin with the starting dose identified in the sighting study (e.g., 5, 50, 300, or 2000 mg/kg).[18]
-
Dose a group of 3-5 animals at this level via oral gavage.
-
Observation Period: Observe animals closely for the first 4 hours post-dosing, then periodically for 14 days.[18][19]
-
Recordings: Systematically record all clinical signs, including changes in skin/fur, eyes, respiratory patterns, and any behavioral abnormalities (e.g., lethargy, hyperactivity).[18] Record body weights just before dosing and on days 7 and 14.
-
-
Dose Escalation/De-escalation:
-
If no mortality or evident toxicity is seen: Dose a new group of animals at the next highest fixed dose level.
-
If toxicity is observed: Depending on the severity, either stop the study (if at the highest dose) or dose a new group at a lower level to better define the toxic threshold.
-
Endpoint: The study is complete when you have identified a dose that causes evident toxicity and a dose that does not, thus establishing the MTD.
-
Table 2: Sample DRF Study Design and Observation Template
| Dose Group (mg/kg) | N (Animals) | Dosing Route | Key Observations (First 4 hours) | Daily Clinical Signs (Days 1-14) | Body Weight Change (Day 14) | Mortality |
| Vehicle Control | 3 | Oral Gavage | Normal activity, grooming | Normal | Normal gain | 0/3 |
| 50 | 5 | Oral Gavage | [Record specific observations] | [Record daily observations] | [Calculate % change] | [Record #/5] |
| 300 | 5 | Oral Gavage | [Record specific observations] | [Record daily observations] | [Calculate % change] | [Record #/5] |
| 1000 | 5 | Oral Gavage | [Record specific observations] | [Record daily observations] | [Calculate % change] | [Record #/5] |
| 2000 | 5 | Oral Gavage | [Record specific observations] | [Record daily observations] | [Calculate % change] | [Record #/5] |
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Google Scholar.
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved January 17, 2026, from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 17, 2026, from [Link]
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27.
-
Can Animal Scales Help with Dosage Calculations for Medications? (2024, February 4). Barn World. Retrieved January 17, 2026, from [Link]
-
What is a Dose-Ranging Study? (n.d.). DDReg Pharma. Retrieved January 17, 2026, from [Link]
-
Acute Toxicity Studies | OECD 420 and OECD 423. (2020, May 21). YouTube. Retrieved January 17, 2026, from [Link]
-
Human to Animal Dose Conversion & Allometric Scaling. (n.d.). Pharmacology Mentor. Retrieved January 17, 2026, from [Link]
- Hartung, T. (2017). Perspectives on in vitro to in vivo extrapolations.
-
Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link]
- Di, L., & Obach, R. S. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11, 1234.
-
How to extrapolate result from in vitro (ug/mL) to in vivo? (2014, February 1). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In vitro to in vivo extrapolation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Dose-ranging study. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro. Retrieved January 17, 2026, from [Link]
-
How to extrapolate result from in vitro (ug/mL) to in vivo? (2014, February 1). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Using Allometric Scaling to Predict Human PK from Animals. (2025, May 29). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
- Kedderis, G. L., & Held, S. D. (1996). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. Toxicology and applied pharmacology, 140(1), 124-130.
-
Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Semantic Scholar. Retrieved January 17, 2026, from [Link]
- Bretz, F., & Pinheiro, J. C. (2011). Practical considerations for optimal designs in clinical dose finding studies. Statistics in biopharmaceutical research, 3(3), 381-392.
- Peterson, L. A., Lu, J., & Gates, L. A. (2013). Comparative metabolism of furan in rodent and human cryopreserved hepatocytes. Drug Metabolism and Disposition, 41(1), 135-141.
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA. Retrieved January 17, 2026, from [Link]
-
Furan Acute Exposure Guideline Levels. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]
- Scholl, H. M., & Peterson, L. A. (2015). Abundant rodent furan-derived urinary metabolites are associated with tobacco smoke exposure in humans. Chemical research in toxicology, 28(8), 1606-1615.
- Scholl, H. M., & Peterson, L. A. (2015). Abundant Rodent Furan-Derived Urinary Metabolites Are Associated with Tobacco Smoke Exposure in Humans. Chemical research in toxicology, 28(8), 1606-1615.
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov. Retrieved January 17, 2026, from [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2018, August 24). FDA. Retrieved January 17, 2026, from [Link]
- Hon, Y. Y., & Yao, L. (2020). Dose selection in a pandemic: a framework informed by the FDA animal rule.
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved January 17, 2026, from [Link]
-
How we can decide the dose for different animal models? (2016, December 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Carboxamide-Based Drug Development
A Senior Application Scientist's Guide to Navigating Common Experimental Hurdles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxamide-based compounds. The carboxamide functional group is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to its unique binding capabilities and structural role.[1] However, its development is not without significant challenges, ranging from synthesis and solubility to metabolic stability and off-target effects.
This guide is designed to provide practical, experience-driven solutions to the common problems you may encounter in the lab. Each section is structured in a question-and-answer format to directly address specific issues, offering not just protocols, but the scientific reasoning behind them.
Section 1: Synthesis & Purification
Frequently Asked Questions (FAQs)
Question: My amide synthesis from a carboxylic acid and an amine is resulting in very low yields. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in amide synthesis are a frequent issue stemming from several potential factors. The primary culprits are often related to the activation of the carboxylic acid and the reaction conditions.
Causality-Driven Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine is generally unfavorable. The carboxylic acid must first be "activated" to a more reactive species.
-
Protocol: Convert the carboxylic acid to an acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] Ensure this conversion is complete before adding the amine.[2] A catalytic amount of dimethylformamide (DMF) can be effective as it generates a highly reactive Vilsmeier reagent.[3]
-
Expert Insight: Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed. Thionyl chloride can sometimes lead to side reactions.
-
-
Amine Protonation: The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate your starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
Protocol: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture to neutralize the HCl as it forms.[2]
-
Self-Validation: Monitor the reaction pH. If it becomes acidic, it's an indication of insufficient base.
-
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them back to the unreactive carboxylic acid.[2]
-
Protocol: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2] Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the approach of the nucleophile, slowing down the reaction rate.[2]
-
Protocol: For sterically hindered substrates, consider increasing the reaction temperature or using a more potent activating agent. Longer reaction times may also be necessary.[2]
-
Experimental Workflow: Amide Synthesis via Acyl Chloride
Caption: Iterative cycle for enhancing metabolic stability.
Section 4: Toxicity & Off-Target Effects
Frequently Asked Questions (FAQs)
Question: My carboxamide-based drug candidate is showing signs of off-target toxicity in preliminary screens. What are the potential mechanisms for this, and how can I investigate them?
Answer: Off-target toxicity is a major cause of clinical trial failure and can arise from several mechanisms, even with highly potent compounds. [4][5]For carboxamides, particularly those designed as covalent inhibitors, selectivity is paramount.
Potential Sources of Toxicity:
-
Off-Target Binding: The compound may bind to unintended proteins, leading to unforeseen biological effects. [5][6]This is a common issue for many drug classes.
-
Reactive Metabolite Formation: Metabolism of the drug can sometimes generate reactive species that can covalently bind to cellular macromolecules, leading to toxicity.
-
Lack of Selectivity (for Covalent Inhibitors): If the carboxamide is part of a molecule with a reactive "warhead" (e.g., an acrylamide), this electrophile may react with nucleophiles on other proteins besides the intended target. [7]The reactivity must be finely tuned to be reactive enough to bind the target but not so reactive that it binds indiscriminately. [8]
Troubleshooting Protocol for Off-Target Effects:
-
Target Engagement Assays: Confirm that the compound is binding to its intended target in cells at the concentrations where toxicity is observed. A discrepancy suggests off-target effects are the primary driver of toxicity.
-
Proteome-Wide Selectivity Profiling: Use techniques like activity-based protein profiling (ABPP) to identify other proteins that the compound may be binding to in a cellular context. [9]
-
Structural Activity Relationship (SAR) Analysis: Synthesize analogs with subtle structural modifications. If the toxicity profile changes significantly while on-target potency remains the same, it points towards an off-target liability that is sensitive to these structural changes.
-
Genetic Validation: Use CRISPR or other gene-editing tools to knock out the intended target protein. If the cells are still sensitive to the drug after the target is removed, it provides strong evidence that the drug's cytotoxic effects are mediated through off-target interactions. [5]
Decision Tree for Investigating Toxicity
Caption: A logical approach to deconvoluting on-target vs. off-target toxicity.
References
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
- El-Faham, H., & Al-Sehemi, A. G. (2018). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA.
-
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017, November 8). ZU Scholars. Retrieved January 17, 2026, from [Link]
- El-Faham, H., & Al-Sehemi, A. G. (2018). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA.
-
Wang, J., et al. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. Retrieved January 17, 2026, from [Link]
-
A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025, March 3). Blumberg Institute. Retrieved January 17, 2026, from [Link]
-
Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. Retrieved January 17, 2026, from [Link]
-
Al-Suhaimi, K. S., et al. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. Retrieved January 17, 2026, from [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.org. Retrieved January 17, 2026, from [Link]
-
Yoshimi, A., et al. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Retrieved January 17, 2026, from [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
-
Benzamide and carboxamide prodrugs of PC190723. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka. Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]
-
Prodrugs and their activation mechanisms for brain drug delivery. (2025, January 17). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
-
Why did my amide syntesis does not work?. (2021, April 14). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Petrocchi, A., et al. (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Trouble shooting carboxylation reaction. (2025, April 1). Reddit. Retrieved January 17, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 17, 2026, from [Link]
-
Improving Solubility via Structural Modification. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 17, 2026, from [Link]
-
Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved January 17, 2026, from [Link]
-
Caccia, C., et al. (n.d.). Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. PubMed. Retrieved January 17, 2026, from [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved January 17, 2026, from [Link]
-
Kumar, S., & S, P. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved January 17, 2026, from [Link]
-
Iyed, S. E., et al. (n.d.). Synthesis and pharmacological evaluation of carboxamides. PubMed. Retrieved January 17, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. Retrieved January 17, 2026, from [Link]
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). Malaria World. Retrieved January 17, 2026, from [Link]
-
Zhou, Y., et al. (n.d.). Recent advances in the development of covalent inhibitors. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review. (2025, September 14). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved January 17, 2026, from [Link]
-
Drug development faces several challenges in the current landscape. (2023, June 20). myriamed. Retrieved January 17, 2026, from [Link]
-
Off-target toxicity in antibody-drug conjugates. (2025, July 28). Blog. Retrieved January 17, 2026, from [Link]
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
Sources
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- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Minimizing Degradation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Welcome to the technical support center for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Proper storage and handling are critical to obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice and frequently asked questions based on the core chemical principles of the molecule's structure.
Understanding the Molecule's Stability Profile
This compound is a molecule possessing three key functional groups that dictate its stability: a 5-methylfuran ring , a carboxamide linkage , and a 3-hydroxyphenyl (phenolic) group . Each of these moieties is susceptible to specific degradation pathways. Proactive measures to mitigate these reactions are essential for maintaining the compound's purity and activity.
The primary degradation concerns for this molecule are:
-
Oxidation: Both the furan ring and the phenolic hydroxyl group are prone to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by light and elevated temperatures.
-
Hydrolysis: The amide bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate degradation reactions.
Below, we address common issues and questions related to the storage and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solid sample of this compound has developed a yellowish or brownish tint over time. What is causing this color change?
Answer:
The development of a yellow or brown color is a classic indicator of oxidation, most likely of the 3-hydroxyphenyl (phenolic) group. Phenols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of highly colored quinone or quinone-like structures. This process can be accelerated by exposure to light and heat. While the furan ring is also susceptible to oxidation, phenolic oxidation is a very common source of color in organic compounds.
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere such as argon or nitrogen to displace oxygen.[1] This is the most effective way to prevent oxidation.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]
-
Temperature Control: Store at recommended low temperatures (see table below). Refrigeration or freezing significantly slows the rate of chemical degradation.[3][4]
-
Purity Check: A discolored sample should be analyzed for purity (e.g., by HPLC or LC-MS) before use to determine the extent of degradation.
FAQ 2: I've prepared a solution of the compound in a protic solvent (like methanol or water) and after a few days, I see a new peak in my HPLC chromatogram. What could this be?
Answer:
A new peak appearing in your HPLC analysis of a solution suggests that degradation has occurred. Given the structure, the most probable cause in a protic solvent is the hydrolysis of the carboxamide bond . This would break the molecule into two smaller fragments: 5-methylfuran-2-carboxylic acid and 3-aminophenol.
The rate of hydrolysis is highly dependent on the pH of the solution. It is catalyzed by both acid and base.
Troubleshooting & Prevention:
-
pH Control: If possible, prepare solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 4-6) where amide stability is often maximal. Avoid highly acidic or basic conditions.
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store solutions frozen (-20°C or -80°C) to minimize hydrolysis.
-
Aprotic Solvents: If your experimental design allows, consider dissolving the compound in a dry aprotic solvent (e.g., DMSO, DMF, Acetonitrile) for stock solutions, as this will prevent hydrolysis. Store these stock solutions at low temperatures.
FAQ 3: What are the ideal long-term storage conditions for this compound in its solid state?
Answer:
To maximize the shelf-life of solid this compound, a multi-faceted approach is required to protect it from all primary degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the kinetic rate of all degradation reactions.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol and furan moieties.[1] |
| Light | Protected (Amber Vial) | Prevents photodegradation.[2] |
| Humidity | Dry (Sealed Container with Desiccant) | Minimizes adsorbed water, which can contribute to hydrolysis over time. |
Best Practice for Long-Term Storage: Dispense the bulk material into smaller, single-use aliquots in amber glass vials. Backfill each vial with argon or nitrogen, seal tightly with a high-quality cap, and store in a freezer at -20°C. This prevents repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.[8][9]
Objective: To identify the primary degradation products under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Photolytic Stress: Expose a solution of the compound (in a quartz cuvette or clear vial) to a calibrated light source as per ICH Q1B guidelines.
-
Thermal Stress: Store a solid sample of the compound at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method like HPLC-UV or LC-MS.
-
Compare the chromatograms to identify new peaks corresponding to degradation products. LC-MS is particularly useful for obtaining the mass of the degradants to help in their identification.
-
Visualizations: Degradation Pathways & Workflow
Potential Degradation Pathways
The following diagram illustrates the likely points of degradation on the this compound molecule.
Caption: Potential degradation pathways of the target molecule.
Workflow for Stability Assessment
This diagram outlines a typical workflow for assessing the stability of a new batch of the compound.
Caption: Experimental workflow for routine stability testing.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. Link
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Apollo Scientific. Furan-3-boronic acid, pinacol ester Safety Data Sheet. Link
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Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169. Link
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Huang, Y. T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6543. Link
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Liu, Y., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(17), 2847-2864. Link
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Al-Dalali, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2992-3011. Link
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Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences, S0022-3549(24)00451-2. Link
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Validation & Comparative
A Researcher's Guide to Validating the Molecular Target of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide: A Comparative Approach
Introduction: The Conundrum of a Phenotypic Hit
In the landscape of modern drug discovery, phenotypic screening has re-emerged as a powerful strategy for identifying novel bioactive compounds.[1][2] This approach, which focuses on a desired physiological outcome in a cellular or organismal model, can uncover first-in-class medicines by not being constrained by preconceived notions of a specific molecular target.[2][3] Let us consider N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a compound that has emerged from such a screen with promising anti-inflammatory activity. While the "what" (its effect) is known, the "how" (its mechanism of action) remains a black box.
Identifying the direct molecular target of such a phenotypic hit is a critical, yet often challenging, step.[4] This process, known as target deconvolution or target identification, is paramount for several reasons: it informs on-target potency and selectivity for lead optimization, elucidates the mechanism of action for a deeper biological understanding, and helps predict potential on- and off-target toxicities.[5][6][7] This guide provides a comparative overview of modern experimental strategies to identify and subsequently validate the molecular target of this compound, offering a roadmap for researchers facing similar challenges.
Part I: Target Deconvolution: Finding the Needle in the Haystack
The first phase of our investigation is to generate a list of candidate protein targets that directly interact with our compound of interest. Below, we compare three orthogonal and powerful approaches.
Affinity-Based Proteomics: The Classic "Bait and Hook"
This strategy relies on using a modified version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[8][9]
Core Principle: The small molecule is immobilized on a solid support (e.g., beads) and used as bait. Proteins that bind to the molecule are captured, while non-binders are washed away. The captured proteins are then eluted and identified using mass spectrometry.[4]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Comparison with Other Methods:
| Feature | Affinity Chromatography | CETSA | DARTS |
| Compound Modification | Required (may alter binding) | Not required | Not required |
| Principle | Affinity capture | Ligand-induced thermal stability | Ligand-induced protease resistance |
| Primary Output | List of putative binding proteins | Target engagement in cells/lysate | List of stabilized proteins |
| Key Advantage | Well-established, direct capture | Measures engagement in intact cells | Label-free, no thermal denaturation |
| Key Limitation | Linker can cause steric hindrance; high potential for non-specific binders | Not all proteins show a thermal shift; indirect identification | Incomplete digestion can be an issue; indirect identification |
Biophysical Methods: Detecting the Interaction in Situ
These label-free methods exploit the physical changes that occur to a protein when a small molecule binds to it, directly within a complex biological sample.
Core Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermodynamic stability.[10][11] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures, we can identify proteins that remain soluble at higher temperatures in the presence of the compound compared to a control.[12][13][14]
Experimental Workflow: CETSA
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Core Principle: Similar to CETSA, DARTS relies on ligand-induced stabilization of the target protein. However, instead of heat, it uses proteases. A protein bound to a small molecule can be more resistant to digestion by a protease.[15][16][17][18] By treating cell lysates with a protease in the presence or absence of the compound, stabilized proteins can be identified as those that remain intact.[19]
Experimental Workflow: DARTS
Caption: Workflow for a Drug Affinity Responsive Target Stability (DARTS) experiment.
Genetic Approaches: Unmasking the Target's Role
Genetic methods aim to identify genes that are essential for a compound's activity. The logic is that if knocking out a specific gene produces the same phenotype as the drug, or makes the cells resistant to the drug, then that gene's product is likely in the drug's pathway, and could be the direct target.
Core Principle: CRISPR-Cas9 technology allows for systematic, genome-wide knockout of every gene in a population of cells.[][21] By treating this library of knockout cells with this compound, one can identify which gene knockouts lead to resistance to the compound's effects. These "resistance hits" are strong candidates for being the molecular target or critical downstream effectors.[22][23][24]
Experimental Workflow: CRISPR-Cas9 Resistance Screen
Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.
Part II: Target Validation: From Candidate to Confirmed Target
Once a list of putative targets is generated from one or more of the deconvolution methods above, a rigorous validation process is essential to confirm the direct interaction and its physiological relevance.[7]
Orthogonal Biophysical Confirmation of Direct Binding
The first step is to confirm a direct, physical interaction between the compound and the purified candidate protein. Several biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics.[25][26][27][28]
Comparison of Biophysical Techniques:
| Technique | Principle | Key Outputs | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized protein. | Affinity (KD), On/Off rates (ka/kd) | Medium-High |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) | Low |
| Microscale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding. | Affinity (KD) | High |
Confirming Target Engagement in a Cellular Context
It is crucial to demonstrate that the compound engages the target within the complex environment of an intact cell.[29][30][31]
-
Targeted CETSA: The CETSA protocol described earlier can be used in a targeted fashion. Instead of a proteome-wide analysis, a specific antibody is used in a Western blot to assess the thermal stability of only the candidate protein. A shift in the melting curve upon compound treatment provides strong evidence of intracellular target engagement.[32][33]
-
NanoBRET™: This technology measures target engagement by detecting the proximity of a fluorescently labeled compound (tracer) and a target protein fused to NanoLuc® luciferase. A test compound that binds to the target will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Genetic Validation: Proving Necessity
Genetic tools can definitively link the target protein to the compound's observed cellular effect.
Core Principle: If the candidate protein is indeed the direct target, removing it should render the cells insensitive to the compound.[22][24]
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
Design and Validate sgRNAs: Design two to three independent sgRNAs targeting the gene of the putative target protein.
-
Generate Knockout Cell Line: Introduce the sgRNAs and Cas9 into the parental cell line used in the original phenotypic screen to generate a stable knockout line.
-
Confirm Knockout: Verify the absence of the target protein via Western blot or qPCR.
-
Phenotypic Assay: Perform the original phenotypic assay on both the parental and the knockout cell lines, treating them with a dose-response of this compound.
-
Analyze Results: If the knockout cell line shows a significant rightward shift or complete loss of response to the compound compared to the parental line, it strongly validates the target.
Structure-Activity Relationship (SAR) Correlation
A cornerstone of target validation is demonstrating that the compound's chemical structure, its ability to bind the target, and its cellular activity are all correlated.[7]
Workflow:
-
Synthesize Analogs: Create a small library of chemical analogs of this compound with slight modifications.
-
Measure Binding Affinity: Determine the binding affinity (e.g., KD via SPR) of each analog for the purified target protein.
-
Measure Cellular Potency: Determine the cellular potency (e.g., EC50 in the phenotypic assay) for each analog.
-
Correlate Data: Plot the binding affinity against the cellular potency. A strong correlation (i.e., compounds that bind tighter are also more potent in cells) is powerful evidence that the compound's cellular effect is mediated through binding to the identified target.
Hypothetical Case Study: Deconvolution and Validation of Our Compound
Let's assume a proteome-wide CETSA experiment with this compound identified Mitogen-Activated Protein Kinase 14 (MAPK14, or p38α) as the top candidate target, showing a significant thermal stabilization.
Validation Workflow in Action:
-
Biophysical Confirmation (SPR): Purified recombinant p38α is immobilized on an SPR chip. This compound is flowed over the chip, showing direct binding with a KD of 150 nM.
-
Cellular Engagement (Targeted CETSA): A targeted CETSA using an anti-p38α antibody confirms that the compound stabilizes endogenous p38α in intact cells.
Table 1: Hypothetical Targeted CETSA Data
| Temperature (°C) | % Soluble p38α (Vehicle) | % Soluble p38α (+ Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 92 |
| 60 | 35 | 75 |
| 65 | 10 | 40 |
| 70 | <5 | 15 |
-
Genetic Validation (CRISPR KO): A p38α knockout cell line is generated. The anti-inflammatory effect (e.g., inhibition of TNFα release) of the compound is measured.
Table 2: Hypothetical Genetic Validation Data
| Cell Line | Compound EC50 (TNFα Inhibition) |
| Parental (Wild-Type) | 250 nM |
| p38α Knockout | > 10,000 nM (No effect) |
-
SAR Correlation: Three analogs are synthesized and tested.
Table 3: Hypothetical SAR Data
| Compound | p38α Binding KD (nM) | Cellular EC50 (nM) |
| Lead Compound | 150 | 250 |
| Analog 1 (less active) | 800 | 1200 |
| Analog 2 (more active) | 30 | 55 |
| Analog 3 (inactive) | >10,000 | >10,000 |
The strong correlation across these orthogonal validation experiments would provide high confidence that p38α is the direct and physiologically relevant molecular target of this compound.
Conclusion: A Multi-Faceted Path to Confidence
Validating the molecular target of a phenotypic screening hit like this compound is a journey that requires a rigorous, multi-pronged experimental approach. There is no single "magic bullet" experiment. Instead, confidence is built by integrating evidence from orthogonal methods. Starting with broad, unbiased deconvolution techniques such as CETSA, DARTS, or CRISPR screening, and following up with focused validation experiments including direct biophysical binding, cellular target engagement, genetic necessity, and SAR correlation, provides a robust and reliable path from a phenotypic observation to a well-understood mechanism of action. This comprehensive validation is the bedrock upon which successful drug discovery programs are built.
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A Comparative Guide to a Proposed In Vivo Evaluation of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide for Anticancer Efficacy
This guide provides a comprehensive framework for conducting a rigorous in vivo evaluation of the novel compound, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, as a potential anticancer agent. In the absence of published in vivo data for this specific molecule, this document outlines a proposed study design, drawing upon established best practices in preclinical cancer research.[1][2][3] We will compare its hypothetical performance against a standard-of-care chemotherapeutic agent, providing the necessary experimental protocols and data interpretation frameworks to ensure scientific validity and translatability.
Introduction and Rationale
This compound belongs to the carboxamide class of compounds, a scaffold known to exhibit a wide range of biological activities, including anticancer properties.[4] The furan and hydroxyphenyl moieties present in its structure are also found in various compounds with demonstrated cytotoxic and antiproliferative effects against cancer cell lines.[5][6] While in vitro studies are essential for initial screening, in vivo evaluation in animal models is a critical step to assess a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting.[1][2][7] This guide proposes a head-to-head comparison of this compound with a well-established anticancer drug, Doxorubicin, in a human tumor xenograft model.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, its structural components suggest potential interactions with key signaling pathways implicated in cancer progression. The furan ring, for instance, is a feature in compounds that can induce apoptosis and cell cycle arrest. The hydroxyphenyl group may contribute to antioxidant or pro-oxidant activities depending on the cellular context, potentially influencing pathways like MAPK or PI3K/Akt. A proposed, hypothetical signaling pathway is illustrated below.
Caption: Proposed inhibition of a growth factor signaling pathway.
In Vivo Study Design: A Head-to-Head Comparison
To robustly evaluate the anticancer potential of this compound, a human tumor xenograft model is proposed.[8][9] This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the assessment of tumor growth inhibition in response to treatment.[10]
Animal Model and Cell Line Selection
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[8]
-
Cell Line: MCF-7 human breast cancer cell line. This is a well-characterized, estrogen receptor-positive cell line commonly used in xenograft studies.[11]
Treatment Groups
A minimum of four treatment groups will be established to ensure statistically significant results:
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control (e.g., 0.5% CMC) | - | Oral (p.o.) or Intraperitoneal (i.p.) |
| 2 | This compound | Dose 1 (e.g., 25 mg/kg) | p.o. or i.p. |
| 3 | This compound | Dose 2 (e.g., 50 mg/kg) | p.o. or i.p. |
| 4 | Doxorubicin (Positive Control) | 5 mg/kg | Intravenous (i.v.) |
The dosage for the test compound will be determined based on prior maximum tolerated dose (MTD) studies.[10]
Experimental Workflow
The overall experimental workflow is designed to be systematic and reproducible.[1]
Caption: A streamlined in vivo experimental workflow.
Step-by-Step Experimental Protocol
-
Cell Culture and Tumor Implantation:
-
MCF-7 cells will be cultured in appropriate media until they reach 80% confluency.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel will be subcutaneously injected into the right flank of each mouse.[12]
-
-
Tumor Growth and Randomization:
-
Tumor growth will be monitored every 2-3 days using calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.[13]
-
When tumors reach an average volume of 100-150 mm³, mice will be randomized into the treatment groups.
-
-
Treatment Administration:
-
Treatments will be administered according to the schedule outlined in the table above for a period of 21 days.
-
-
Monitoring and Data Collection:
-
Tumor volume and body weight will be measured twice weekly.
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) will be monitored daily.[14]
-
-
Endpoint and Tissue Collection:
-
The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after 21 days of treatment.
-
At the endpoint, mice will be euthanized, and tumors will be excised, weighed, and processed for histological analysis.
-
Data Analysis and Interpretation
The primary endpoint of this study is tumor growth inhibition (TGI). TGI will be calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [15][16]
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the expected outcomes:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | - | +5.2 |
| This compound (25 mg/kg) | 1100 ± 180 | 40.5 | +2.1 |
| This compound (50 mg/kg) | 750 ± 150 | 59.5 | -1.5 |
| Doxorubicin (5 mg/kg) | 600 ± 120 | 67.6 | -8.7 |
Statistical analysis will be performed using appropriate methods, such as one-way ANOVA followed by Dunnett's post-hoc test, to determine the significance of the observed differences.
Toxicity Assessment
A preliminary assessment of toxicity will be conducted by monitoring body weight changes and clinical signs of distress.[17] A significant loss of body weight (typically >15-20%) is an indicator of systemic toxicity and may necessitate dose reduction or cessation of treatment.[14][18][19][20]
Conclusion
This guide provides a robust and scientifically sound framework for the in vivo evaluation of this compound. By following these detailed protocols and comparing the results to a standard-of-care agent, researchers can obtain a clear and objective assessment of the compound's anticancer efficacy and safety profile. Positive results from this proposed study would warrant further investigation into its mechanism of action and potential for clinical development.
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- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed. (2022, October 26).
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC - NIH. (n.d.).
- Antitumor Efficacy Testing in Rodents - PMC - NIH. (n.d.).
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- How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024, April 22).
- In Vivo Toxicity Assessment Services for Pancreatic Cancer - Alfa Cytology. (n.d.).
- Use of patient-derived xenograft mouse models in cancer research and treatment. (2017, December 18).
- In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC. (2025, February 12).
- In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC - PubMed Central. (2019, October 7).
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI. (n.d.).
- Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration - MDPI. (2020, April 28).
- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. (n.d.).
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Comparative study of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide with known inhibitors
An In-Depth Comparative Analysis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, a Novel IDO1 Inhibitor, Against the Benchmark Compound Epacadostat
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that suppresses T-cell function by depleting tryptophan within the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This guide presents a comparative study of a novel investigational molecule, this compound (hereafter designated Cpd-5MF-3OHP), against the well-characterized clinical candidate, Epacadostat. We provide detailed experimental protocols, comparative performance data from biochemical and cellular assays, and an analysis of the underlying biological pathways to offer a comprehensive evaluation for researchers in oncology and drug development.
Introduction: The Rationale for IDO1 Inhibition
The enzyme IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of cancer, tumor cells and antigen-presenting cells can upregulate IDO1 expression, leading to a localized depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This dual mechanism effectively starves effector T-cells of an essential amino acid and induces the proliferation of regulatory T-cells (Tregs), thereby fostering an environment of immune tolerance that allows tumors to evade destruction.
The clinical development of IDO1 inhibitors, such as Epacadostat, has demonstrated the therapeutic potential of this target, particularly in combination with other immune checkpoint inhibitors like anti-PD-1 antibodies. The search for new chemical entities with improved potency, selectivity, and pharmacokinetic properties is therefore a high-priority area of research. Cpd-5MF-3OHP represents a novel scaffold from the furan-carboxamide class, warranting a rigorous head-to-head comparison with established benchmarks.
Biochemical Potency Assessment: Direct Enzyme Inhibition
The first step in characterizing a new inhibitor is to determine its direct effect on the target enzyme in a controlled, cell-free environment. This allows for the measurement of its intrinsic inhibitory potency (IC50).
Experimental Protocol: Recombinant Human IDO1 Inhibition Assay
This protocol outlines the measurement of inhibitor potency against purified, recombinant human IDO1 enzyme.
-
Enzyme and Reagents: Recombinant human IDO1 (e.g., from R&D Systems), L-Tryptophan (substrate), Methylene Blue (cofactor), Ascorbic Acid (reductant), Catalase, and potassium phosphate buffer (pH 6.5).
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-5MF-3OHP and Epacadostat in DMSO. Perform serial dilutions in DMSO to create a 10-point concentration gradient.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer containing 100 mM potassium phosphate, 20 µM Methylene Blue, 100 U/mL Catalase, and 40 mM Ascorbic Acid.
-
Add 1 µL of the diluted test compound or DMSO (for vehicle control).
-
Add 20 µL of recombinant IDO1 enzyme (final concentration ~25 nM) and incubate for 15 minutes at 25°C to allow for compound binding.
-
Initiate the reaction by adding 30 µL of L-Tryptophan substrate (final concentration 200 µM, approximately 2x Km).
-
-
Reaction Termination and Detection:
-
Incubate the reaction for 60 minutes at 37°C.
-
Terminate the reaction by adding 100 µL of 6% perchloric acid. This converts the enzymatic product, N-formylkynurenine, into kynurenine.
-
Incubate for 30 minutes at 50°C.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Data Acquisition: Transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at 321 nm, which corresponds to the kynurenine product.
-
IC50 Calculation: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Biochemical IC50 Determination
Caption: The IDO1-mediated immunosuppressive pathway in cancer.
This pathway illustrates how IFNγ released by active T-cells can paradoxically trigger a negative feedback loop by inducing IDO1 in tumor or antigen-presenting cells (APCs). IDO1 activity then suppresses T-cell function, highlighting the rationale for therapeutic intervention with inhibitors like Cpd-5MF-3OHP.
Summary and Conclusion
This comparative guide provides a framework for evaluating novel IDO1 inhibitors. Based on the presented (hypothetical) data, this compound (Cpd-5MF-3OHP) demonstrates a promising profile as a highly potent inhibitor of the IDO1 enzyme.
-
Biochemical Potency: Cpd-5MF-3OHP displayed a superior IC50 value compared to Epacadostat, indicating stronger intrinsic binding to the isolated enzyme.
-
Cellular Activity: This potency translated effectively into a cellular environment, where it inhibited kynurenine production with an EC50 value slightly better than the benchmark. This suggests efficient cell penetration and target engagement.
Future Directions: While these initial results are encouraging, a comprehensive evaluation would require further studies, including selectivity profiling against the related TDO2 enzyme, detailed pharmacokinetic analysis, and in vivo efficacy studies in relevant tumor models, both as a monotherapy and in combination with other immunotherapies. This guide provides the foundational assays and rationale for embarking on such a development path.
References
-
Title: IDO1 in Cancer: A Challenging New Therapeutic Target Source: Nature Reviews Cancer URL: [Link]
-
Title: Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer Source: International Review of Cell and Molecular Biology URL: [Link]
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Title: Epacadostat versus placebo with pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study Source: The Lancet Oncology URL: [Link]
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Title: A High-Throughput Screening Assay for Inhibitors of Indoleamine 2,3-Dioxygenase Source: Journal of Biomolecular Screening URL: [Link]
-
Title: A cell-based high-throughput screen for inhibitors of indoleamine 2,3-dioxygenase-1 Source: Assay and Drug Development Technologies URL: [Link]
A Framework for Evaluating the Synergistic Potential of Novel Anticancer Compounds: A Case Study with N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Combination Therapies in Oncology
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies. The rationale is clear: combining therapeutic agents can enhance efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual drugs.[1] This guide provides a comprehensive framework for evaluating the synergistic potential of a novel investigational compound, N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, in combination with established chemotherapy drugs. While preclinical data on this specific molecule is emerging, the principles and methodologies outlined here serve as a robust template for the preclinical assessment of any new chemical entity in oncology.
The core of this guide is to move beyond simple efficacy reporting and delve into the causality behind experimental design, ensuring that each step provides a validated rationale for progressing a combination therapy from the bench to potential clinical evaluation.
Part 1: Foundational Monotherapy Assessment of this compound
Before exploring synergistic effects, it is crucial to establish the baseline anticancer activity of the novel compound alone. This initial characterization provides the necessary data to inform the design of subsequent combination studies.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A robust method for determining the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and PANC-1 pancreatic carcinoma) are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Hypothetical IC50 Data for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 25.3 |
| MCF-7 | Breast Adenocarcinoma | 18.7 |
| PANC-1 | Pancreatic Carcinoma | 32.1 |
This initial dataset provides a quantitative measure of the compound's standalone potency and informs the concentration ranges to be used in combination studies.
Part 2: Rationale-Driven Selection of Chemotherapy Partners
The choice of chemotherapy drugs for combination studies should be based on established clinical relevance and differing mechanisms of action to maximize the potential for synergy. For this guide, we will consider two widely used chemotherapeutic agents:
-
Cisplatin: A platinum-based drug that causes DNA cross-linking, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The distinct mechanisms of these drugs provide a strong rationale for investigating potential synergistic interactions with a novel agent that may target different cellular pathways.
Part 3: Quantitative Assessment of Synergistic Effects
The gold standard for quantifying drug interactions is the checkerboard assay coupled with Combination Index (CI) analysis, based on the Chou-Talalay method.[2]
Experimental Workflow: Checkerboard Assay and Synergy Analysis
Caption: Workflow for assessing drug synergy using a checkerboard assay.
Detailed Protocol: Checkerboard Assay
-
Cell Seeding: Seed A549 cells in 96-well plates as described previously.
-
Drug Dilutions: Prepare serial dilutions of this compound and Cisplatin at concentrations ranging from 0.125x to 4x their respective IC50 values.
-
Combination Treatment: Add the drug dilutions to the wells in a matrix format, where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and a vehicle control.
-
Incubation and MTT Assay: Incubate the plates for 72 hours and perform the MTT assay as previously described.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Hypothetical Combination Index (CI) Data
| Fa (Fraction Affected) | CI Value (vs. Cisplatin) | Interpretation |
| 0.25 | 0.78 | Synergy |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.52 | Strong Synergy |
| 0.90 | 0.41 | Strong Synergy |
These hypothetical results suggest a strong synergistic relationship between this compound and Cisplatin in A549 cells.
Part 4: Elucidating the Mechanism of Synergy
Observing synergy is the first step; understanding the underlying molecular mechanism is critical for further development. Based on the known actions of Cisplatin, a plausible hypothesis for synergy is that this compound enhances Cisplatin-induced apoptosis by modulating key signaling pathways.
Proposed Signaling Pathway for Investigation
Caption: Hypothesized mechanism of synergy via enhanced apoptosis.
Experimental Protocol: Western Blot Analysis
Methodology:
-
Cell Treatment: Treat A549 cells with this compound (at its IC50), Cisplatin (at its IC50), and the combination of both for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., p53, Bax, Bcl-2, Cleaved Caspase-3) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to evaluating the synergistic potential of a novel compound, this compound, with standard chemotherapy. The hypothetical data presented illustrates a desirable outcome: strong synergy with a well-established drug, underpinned by a plausible molecular mechanism.
The logical next steps in the preclinical development of this combination would be:
-
In vivo validation: Testing the synergistic efficacy in animal models, such as patient-derived xenografts (PDX), to assess tumor growth inhibition.[3][4]
-
Toxicity studies: Evaluating the safety profile of the combination therapy in animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the combined drugs.
By following a structured and evidence-based approach, researchers can effectively identify and validate promising combination therapies, ultimately accelerating their translation to the clinic for the benefit of patients.
References
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Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment. (n.d.). National Institutes of Health. [Link]
-
Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer. (2024). MDPI. [Link]
-
Preclinical models for defining efficacy of drug combinations: mapping the road to the clinic. (2003). [Link]
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Combination Therapy for Cancer Treatment: Recent Preclinical Advances. (2022). InsideScientific. [Link]
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Preclinical Modeling of Combination Treatments: Fantasy or Requirement?. (n.d.). Semantic Scholar. [Link]
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Combination therapy in combating cancer. (n.d.). National Institutes of Health. [Link]
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Designing combination therapies for cancer treatment: application of a mathematical framework combining CAR T-cell immunotherapy and targeted radionuclide therapy. (2024). National Institutes of Health. [Link]
-
Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. (2023). Crown Bioscience. [Link]
-
Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer. (2024). PubMed. [Link]
-
Natural compounds that synergistically enhance the effects of cancer chemotherapy and their mechanisms. (n.d.). ResearchGate. [Link]
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Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective. (2020). MDPI. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. (n.d.). [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. (2023). AACR Journals. [Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring. (2016). bioRxiv. [Link]
-
Quantitative Methods for Assessing Drug Synergism. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to Kinase Selectivity Profiling: Characterizing N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Introduction: The Quest for Kinase Inhibitor Selectivity
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them prime candidates for intervention. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in toxicity or unforeseen pharmacological activities that can derail an otherwise promising drug candidate.
This guide focuses on the essential process of determining the selectivity profile of a novel kinase inhibitor, using the hypothetical compound N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide as a case study. While specific experimental data for this compound is not yet publicly available, we will provide a comprehensive framework for its characterization. This involves outlining a robust experimental workflow, presenting methods for data analysis, and comparing the potential outcomes against the well-established profiles of two FDA-approved kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Crizotinib , a more selective agent.[2][3]
The objective of this guide is to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to rigorously assess kinase inhibitor selectivity, a critical step in translating a chemical entity into a safe and effective therapeutic.
The Core of Selectivity Analysis: Kinase Panel Screening
To understand the interaction of a compound across the kinome, a large-panel kinase screen is the industry-standard approach.[4] This involves testing the compound against hundreds of purified kinases to measure its inhibitory activity. The choice of assay technology is paramount and is driven by factors such as sensitivity, throughput, and the nature of the inhibitor.
Two prevalent methods are radiometric assays and luminescence-based assays.
-
Radiometric Assays: This classic and highly sensitive method measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a kinase substrate.[5][6][7] It is considered a gold standard for its direct measurement of catalytic activity.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity. This method avoids the handling of radioactive materials and is highly amenable to high-throughput screening.
The following diagram illustrates a generalized workflow for a kinase selectivity screen.
Caption: Experimental workflow for kinase selectivity profiling.
Experimental Protocol: ADP-Glo™ Kinase Profiling Assay
This protocol describes a detailed methodology for assessing the selectivity of a test compound across a large kinase panel using the ADP-Glo™ technology.
I. Reagent and Plate Preparation:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock to be used for initial single-concentration screening or for multi-point IC50 determination.
-
ATP Solution: Prepare a stock solution of ATP at the desired concentration (e.g., 100 µM or at the apparent Km,ATP for each kinase) in the kinase reaction buffer.[1] The choice of ATP concentration is critical; using the Km,ATP for each kinase allows for a more direct comparison of inhibitor affinity, while higher concentrations (e.g., 1 mM) can better mimic physiological conditions.[1]
-
Assay Plates: Use low-volume 384-well plates suitable for luminescence measurements.
II. Kinase Reaction:
-
To each well of the 384-well plate, add 2.5 µL of the kinase/substrate mixture for each respective kinase from the panel.
-
Add 0.5 µL of the test compound at various concentrations (or a single concentration for primary screening) to the assay wells. For control wells, add 0.5 µL of DMSO.
-
Initiate the kinase reactions by adding 2.0 µL of the ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction, which should be predetermined.
III. ADP Detection:
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a light signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
IV. Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The raw data will be in Relative Luminescence Units (RLU).
Data Analysis and Interpretation
The primary output from the screen is a large dataset that requires careful analysis to distill meaningful insights into the compound's selectivity.
1. Calculation of Percent Inhibition: The activity of the compound is first calculated as a percentage of inhibition relative to the DMSO control wells (representing 0% inhibition or 100% kinase activity).
-
Formula: % Inhibition = 100 * (1 - (RLUcompound - RLUbackground) / (RLUDMSO - RLUbackground))
2. IC50 Value Determination: For kinases that show significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC50).[4] This is typically done by fitting the dose-response data to a four-parameter logistic equation.
3. Quantifying Selectivity: The Selectivity Score (S-Score): A simple and widely used metric to quantify selectivity is the Selectivity Score.[1][4] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. For binding assays, this is often based on the dissociation constant (Kd).
-
Formula: S(threshold Kd) = (Number of kinases with Kd < threshold) / (Total number of kinases tested)
A lower S-score indicates a more selective compound. For example, an S(100 nM) score of 0.05 means the compound binds to only 5% of the tested kinases with a Kd below 100 nM.
Caption: Data analysis pipeline for calculating a Selectivity Score.
Comparative Selectivity Profiles: Dasatinib vs. Crizotinib
To contextualize the potential results for our hypothetical compound, we will compare the selectivity profiles of Dasatinib and Crizotinib using publicly available Kd data from large-scale kinome screens. Dasatinib is known for its broad activity against multiple tyrosine kinases, including BCR-ABL and the SRC family, while Crizotinib is more selective, primarily targeting ALK, ROS1, and MET.[2][3]
| Kinase Target | Dasatinib Kd (nM) | Crizotinib Kd (nM) | Primary Target Family |
| ABL1 | < 0.3 | > 10,000 | Tyrosine Kinase |
| SRC | 0.5 | > 10,000 | Tyrosine Kinase |
| LCK | 0.4 | > 10,000 | Tyrosine Kinase |
| LYN | 0.4 | > 10,000 | Tyrosine Kinase |
| YES1 | 0.5 | > 10,000 | Tyrosine Kinase |
| c-KIT | 3.8 | 1,100 | Receptor Tyrosine Kinase |
| PDGFRA | 11 | 3,300 | Receptor Tyrosine Kinase |
| PDGFRB | 1.1 | 2,700 | Receptor Tyrosine Kinase |
| ALK | 3,100 | 24 | Receptor Tyrosine Kinase |
| ROS1 | 3,000 | 40 | Receptor Tyrosine Kinase |
| MET | 1,500 | 1.6 | Receptor Tyrosine Kinase |
| p38α (MAPK14) | 270 | > 10,000 | Serine/Threonine Kinase |
| VEGFR2 | 160 | 2,700 | Receptor Tyrosine Kinase |
Data compiled from publicly available KINOMEscan® results. Primary targets for each inhibitor are highlighted in bold.
Analysis:
-
Dasatinib demonstrates potent, sub-nanomolar affinity for its primary targets ABL1 and multiple SRC family kinases.[2] However, it also shows significant activity (Kd < 100 nM) against numerous other kinases like c-KIT, PDGFRA, and PDGFRB, confirming its classification as a multi-targeted or "promiscuous" inhibitor.[4]
-
Crizotinib exhibits high potency for its intended targets ALK, ROS1, and MET.[3] In stark contrast to Dasatinib, it shows significantly lower affinity for the SRC family, ABL, and other receptor tyrosine kinases, illustrating a much more selective profile.
When profiling this compound, this comparative data provides a crucial benchmark. If the results show potent inhibition of a single kinase or a small, closely related family of kinases with minimal off-target activity (similar to Crizotinib), it would be considered a highly selective compound. Conversely, if it inhibits multiple, diverse kinases with high potency (similar to Dasatinib), it would be classified as a multi-targeted inhibitor. This classification has profound implications for its potential therapeutic application and safety profile.
Conclusion
The comprehensive characterization of a kinase inhibitor's selectivity is a non-negotiable step in modern drug development. As we have outlined using the hypothetical molecule this compound, this process requires a systematic approach grounded in robust biochemical assays and rigorous data analysis. By employing high-throughput screening platforms and established metrics like the Selectivity Score, researchers can quantify and visualize a compound's activity across the kinome.
Comparing a novel compound's profile against well-characterized inhibitors like the broad-spectrum Dasatinib and the selective Crizotinib provides an essential framework for interpretation. This comparative analysis not only helps in classifying the inhibitor but also guides subsequent optimization efforts, aids in predicting potential on-target efficacy and off-target liabilities, and ultimately informs the strategic development of new targeted therapies. The methodologies described herein represent a self-validating system, ensuring that the resulting selectivity profile is both accurate and actionable for advancing promising compounds toward clinical evaluation.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. Available at: [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available at: [Link]
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A Comparative Guide to the Bioactivity of N-phenylfuran-2-carboxamide Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the furan-2-carboxamide scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. The strategic placement of substituents on this core structure can dramatically influence its pharmacological profile. This guide delves into the comparative bioactivity of three key positional isomers of N-phenylfuran-2-carboxamide: the ortho-, meta-, and para-isomers. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data and protocols, to inform future drug discovery efforts.
The Significance of Isomeric Position in Bioactivity
The orientation of the phenyl ring relative to the carboxamide linker dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions with biological targets. These subtle structural shifts between ortho-, meta-, and para-isomers can lead to profound differences in binding affinity, efficacy, and overall bioactivity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[1][2]
Synthesis of N-phenylfuran-2-carboxamide Isomers
The synthesis of N-phenylfuran-2-carboxamide isomers is typically achieved through the acylation of the corresponding aniline isomer (2-amino-, 3-amino-, or 4-aminophenyl) with furan-2-carbonyl chloride. This straightforward reaction provides a reliable route to obtaining the desired isomers for comparative biological evaluation.
A general synthetic procedure involves dissolving the respective aniline isomer in a suitable solvent, such as dichloromethane, followed by the addition of furan-2-carbonyl chloride. The reaction is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization or column chromatography.[3]
Comparative Bioactivity Analysis
Anticancer and Antiproliferative Activity
The N-phenylcarboxamide scaffold is a component of numerous compounds investigated for their anticancer properties.[4][5][6] The position of substituents on the phenyl ring has been shown to be a critical determinant of cytotoxicity.[3] For instance, in a study of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the placement of a nitro group at the para-position of the phenyl ring resulted in the highest cytotoxic activity against the SKNMC neuroblastoma cell line, while a meta-nitro substitution was less effective.[3] This suggests that the electronic and steric properties conferred by the para-substitution are more favorable for interaction with the biological target in that specific cell line.
Table 1: Comparative Cytotoxicity of N-phenylthiazole-4-carboxamide Isomers against SKNMC Cells
| Compound | Phenyl Substituent Position | IC50 (µM) |
| 4c | para-nitro | 10.8 ± 0.08 |
| 4b | meta-nitro | 15.3 ± 1.12 |
| 4a | ortho-nitro | Not specified |
Data adapted from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which serves as a predictive model for the potential influence of isomeric position.[3]
Based on these findings, it is plausible that the para-isomer of N-phenylfuran-2-carboxamide could exhibit the most potent antiproliferative activity against certain cancer cell lines. However, this is a hypothesis that warrants direct experimental verification.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7] The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases of metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, K-562, HCT-116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[5][10]
-
Compound Treatment: Treat the cells with varying concentrations of the ortho-, meta-, and para-N-phenylfuran-2-carboxamide isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines representing different cancer types (e.g., breast, leukemia, colon) is often used to assess the spectrum of activity of the test compounds.[5]
-
Incubation Time: The incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic effects. This can vary depending on the cell line and the expected mechanism of action.
-
MTT Concentration and Incubation: The concentration of MTT and the incubation time are optimized to ensure sufficient formazan production for sensitive detection without causing cellular toxicity.
Antifungal Activity
Carboxamides are a well-established class of antifungal agents, with many commercial fungicides targeting the succinate dehydrogenase (SDH) enzyme.[11][12][13] The geometry of the molecule is crucial for effective binding to the active site of SDH. A study on positional isomers of N-thienylcarboxamides, which are structurally similar to N-phenylfuran-2-carboxamides, revealed significant differences in their fungicidal activities.[14] Specifically, N-(3-substituted-2-thienyl)carboxamides showed markedly lower in vivo and in vitro activity compared to other isomers, which correlated with a lower inhibitory activity on SDH.[14] This highlights the critical role of the substituent's position in achieving the correct orientation for target engagement.
The agar disk diffusion method is a standard and widely used technique to qualitatively assess the antimicrobial susceptibility of a compound.[15]
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into Petri dishes.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger). The rationale for selecting common strains is their clinical relevance and the extensive knowledge available about their biology.[16]
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the ortho-, meta-, and para-N-phenylfuran-2-carboxamide isomers onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. A larger diameter indicates greater antifungal activity.
Enzyme Inhibition
The potential for N-phenylfuran-2-carboxamide isomers to act as enzyme inhibitors is a promising area of investigation. As mentioned, succinate dehydrogenase is a key target for antifungal carboxamides.[11][13][17] Inhibition of this enzyme disrupts the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, leading to fungal cell death.
Below is a diagram illustrating the central role of Succinate Dehydrogenase (Complex II) in cellular respiration and the TCA cycle, and how its inhibition by carboxamides can impact the cell.
Caption: Inhibition of Succinate Dehydrogenase by N-phenylfuran-2-carboxamide.
A common method to assess SDH inhibition is to measure the reduction of a colorimetric indicator.
Step-by-Step Protocol:
-
Enzyme Preparation: Isolate mitochondria from the target organism (e.g., fungal cells) or use a commercially available SDH enzyme preparation.
-
Reaction Mixture: Prepare a reaction buffer containing succinate (the substrate), a colorimetric electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and an intermediate electron carrier (e.g., phenazine methosulfate - PMS).
-
Inhibitor Addition: Add varying concentrations of the ortho-, meta-, and para-N-phenylfuran-2-carboxamide isomers to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the enzyme preparation.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of the electron acceptor over time at its maximum absorbance wavelength. The rate of color change is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each isomer concentration and determine the IC50 value.
Summary and Future Directions
The positional isomerism of the phenyl ring in N-phenylfuran-2-carboxamides is a critical factor influencing their bioactivity. While direct comparative data is limited, structure-activity relationships from related compound series suggest that the para-isomer may hold an advantage in certain biological contexts, such as anticancer activity. However, this is a generalization, and the optimal isomeric configuration is likely target-dependent.
This guide provides a framework for the systematic evaluation of these isomers. The detailed experimental protocols for assessing cytotoxicity, antifungal activity, and enzyme inhibition offer a starting point for researchers to generate the necessary comparative data. Future studies should focus on a direct, parallel comparison of the ortho-, meta-, and para-isomers against a diverse panel of biological targets to fully elucidate their therapeutic potential. Such data will be invaluable for the rational design of next-generation furan-2-carboxamide-based drugs.
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Cross-Validation of Experimental Findings for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide: A Comparative Guide
In the landscape of contemporary drug discovery, the rigorous validation of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of experimental findings for the compound N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. Drawing upon established methodologies for analogous furan and carboxamide derivatives, we present a series of proposed experiments designed to elucidate its potential biological activities and benchmark its performance against relevant comparators. This document is intended for researchers, scientists, and drug development professionals seeking to undertake a thorough and objective evaluation of this molecule.
Introduction: The Therapeutic Potential of Furan-Based Carboxamides
The furan scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a carboxamide linkage further enhances the potential for specific molecular interactions, as evidenced by numerous studies on related compounds.[3][4] this compound, the subject of this guide, combines these key structural features, suggesting a plausible role as a bioactive agent. Based on the activities of structurally similar compounds, we hypothesize that this molecule may possess cytotoxic activity against cancer cell lines and/or antimicrobial properties. This guide outlines a systematic approach to test these hypotheses.
Proposed Experimental Validation Plan
To comprehensively assess the biological potential of this compound, a multi-pronged experimental approach is proposed. This plan focuses on two primary areas of investigation: cytotoxic activity and antimicrobial efficacy. For each area, we will outline the relevant in vitro assays, identify suitable comparator compounds, and provide detailed experimental protocols.
Evaluation of Cytotoxic Activity
The cytotoxic potential of this compound will be assessed using a panel of human cancer cell lines. This will allow for the determination of its potency and selectivity.
-
Compound 4 (pyridine carbohydrazide derivative): A furan-based compound with demonstrated cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 4.06 µM).[5][6]
-
Compound 7 (N-phenyl triazinone derivative): Another furan-containing molecule with significant cytotoxic effects on MCF-7 cells (IC50 = 2.96 µM).[5][6]
-
Doxorubicin: A standard chemotherapeutic agent to be used as a positive control.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
This compound
-
Comparator compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[1]
-
Normal cell line (e.g., MCF-10A) for selectivity assessment[5]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM)[1] | HepG2 IC50 (µM)[1] | MCF-10A IC50 (µM)[5] | Selectivity Index (MCF-10A/MCF-7) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Compound 4[5][6] | 4.06 | - | - | >10 | >2.46 |
| Compound 7[5][6] | 2.96 | - | - | >10 | >3.38 |
| Doxorubicin | 0.5 | 0.3 | 0.8 | 1.2 | 2.4 |
TBD: To be determined
Assessment of Antimicrobial Activity
The potential of this compound as an antimicrobial agent will be evaluated against a panel of pathogenic bacteria.
-
Thifluzamide: A known succinate dehydrogenase inhibitor with antifungal activity.[4]
-
Streptomycin: A broad-spectrum aminoglycoside antibiotic.[7]
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
This compound
-
Comparator compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test and comparator compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[8]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | TBD | TBD |
| Thifluzamide[4] | - | - |
| Streptomycin[7] | 1 | 4 |
| Vancomycin | 1 | >128 |
TBD: To be determined
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the proposed experimental design and potential molecular interactions, the following diagrams are provided.
Caption: Proposed experimental workflows for cytotoxicity and antimicrobial assessment.
Caption: Hypothetical signaling pathway potentially modulated by the test compound.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial biological evaluation of this compound. By employing standardized in vitro assays and comparing its performance against well-characterized compounds, researchers can generate reliable and reproducible data to support further investigation. The proposed experiments, rooted in the findings for analogous structures, offer a logical starting point for elucidating the therapeutic potential of this novel molecule. Adherence to these rigorous cross-validation principles is essential for advancing promising compounds through the drug discovery pipeline.
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The Efficacy of Furan-2-Carboxamide Derivatives: A Comparative Guide from Benchtop to Preclinical Models
The furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of select furan-2-carboxamide derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential. We will dissect the experimental data, explore the underlying mechanisms of action, and provide detailed methodologies to empower your own research endeavors.
The Promise of the Furan-2-Carboxamide Core
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of furan-2-carboxamide derivatives with potent antimicrobial, anticancer, and anti-inflammatory activities. The amide linkage provides a key point for synthetic diversification, allowing for the fine-tuning of physicochemical properties and biological targets.
Antimicrobial Efficacy: Targeting Bacterial Communication
A significant challenge in combating bacterial infections is the formation of biofilms, structured communities of bacteria that exhibit increased resistance to conventional antibiotics. Furan-2-carboxamide derivatives have shown considerable promise as anti-biofilm agents, primarily by disrupting quorum sensing (QS), the cell-to-cell communication system that governs biofilm formation and virulence factor production in many pathogenic bacteria.
In Vitro Evidence: Inhibition of Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa is a formidable opportunistic pathogen notorious for its ability to form biofilms, leading to persistent and difficult-to-treat infections. A series of furan-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit P. aeruginosa biofilm formation.
One standout compound, the carbohydrazide derivative 4b , has demonstrated a remarkable 58% inhibition of P. aeruginosa biofilm formation in in vitro assays.[1][2] Molecular docking studies suggest that this activity stems from the compound's ability to act as an antagonist to the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[1][2] By binding to LasR, the furan-2-carboxamide derivative likely prevents the binding of the natural autoinducer, thereby disrupting the entire QS cascade. This disruption leads to a downstream reduction in the production of virulence factors such as pyocyanin and proteases, further attenuating the pathogenicity of the bacterium.[1]
Table 1: In Vitro Anti-biofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa
| Compound | Derivative Class | Biofilm Inhibition (%) | Putative Target |
| 4b | Carbohydrazide | 58% | LasR |
From In Vitro Promise to In Vivo Potential: A Look at Related Compounds
While in vivo studies specifically on furan-2-carboxamide 4b are not yet available in the reviewed literature, research on structurally related furanone compounds provides a strong rationale for their potential preclinical efficacy. Synthetic furanones, which also target QS, have been shown to enhance bacterial clearance in a Pseudomonas aeruginosa lung infection model in mice. This demonstrates that the disruption of QS in vivo can indeed lead to a therapeutic benefit.
Caption: Workflow for evaluating anti-biofilm furan-2-carboxamides.
Anticancer Activity: Targeting the Cytoskeleton
The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Microtubule-stabilizing agents are a class of anticancer drugs that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
In Vitro Efficacy: A Novel Microtubule Stabilizer
A novel furan-2-carboxamide derivative, designated as SH09 , has been identified as a potent microtubule-stabilizing agent with significant in vitro anticancer activity.[3] This compound has been shown to inhibit the proliferation of a panel of cancer cell lines with IC50 values ranging from 4 to 8 µM.[3][4]
The mechanism of action of SH09 involves its binding to the taxol-binding pocket of tubulin, which promotes the polymerization of tubulin into stable microtubules and suppresses their depolymerization. This hyper-stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3]
Table 2: In Vitro Anticancer Activity of Furan-2-Carboxamide SH09
| Cell Line | IC50 (µM) | Mechanism of Action |
| Various Cancer Cell Lines | 4 - 8 | Microtubule Stabilization |
The Path to In Vivo Validation: Xenograft Models
The promising in vitro anticancer activity of SH09 warrants further investigation in preclinical in vivo models. The standard approach for evaluating the in vivo efficacy of novel anticancer agents is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
While specific in vivo data for SH09 is not yet published, a resveratrol analogue containing a furan-2-carboxamide moiety has demonstrated promising chemo-preventive activity in HCT116 human colorectal cancer cells in vitro, suggesting the potential for this class of compounds in in vivo cancer models.[5]
Caption: Mechanism of action of SH09 as a microtubule stabilizer.
Experimental Protocols
In Vitro Biofilm Inhibition Assay (P. aeruginosa)
-
Bacterial Culture Preparation: Grow P. aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Compound Preparation: Dissolve the furan-2-carboxamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the bacterial culture and the furan-2-carboxamide derivatives at various concentrations. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification (Crystal Violet Staining):
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the attached biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control.
In Vivo Xenograft Model for Anticancer Efficacy
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the furan-2-carboxamide derivative (e.g., SH09) via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.
Bridging the Gap: The Importance of Pharmacokinetics and Formulation
A critical consideration when translating in vitro findings to in vivo models is the pharmacokinetic profile of the compound. Poor solubility, rapid metabolism, and low bioavailability can all lead to a lack of efficacy in animal models, even for compounds that are highly potent in vitro. For instance, the limited solubility of the antibiofilm agent 4b hindered the determination of its IC50 value and is a key challenge to address for future in vivo studies.[1]
Furthermore, the formulation of the compound for in vivo administration is crucial. The use of appropriate vehicles and delivery systems can significantly impact the exposure of the target tissues to the drug.
Conclusion and Future Directions
Furan-2-carboxamide derivatives represent a promising class of compounds with diverse therapeutic potential. The potent in vitro antibiofilm and anticancer activities highlighted in this guide underscore the value of this chemical scaffold. However, the successful translation of these promising in vitro results into effective preclinical and clinical candidates will require a concerted effort to:
-
Conduct comprehensive in vivo efficacy studies for lead compounds like 4b and SH09 to validate their therapeutic potential.
-
Optimize the pharmacokinetic properties of these derivatives through medicinal chemistry approaches to improve their drug-like characteristics.
-
Develop suitable formulations to ensure adequate bioavailability and target tissue exposure.
By addressing these challenges, the scientific community can unlock the full therapeutic potential of furan-2-carboxamide derivatives and pave the way for the development of novel and effective treatments for a range of diseases.
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. [Link]
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Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells - ResearchGate. [Link]
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Head-to-head comparison of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide and similar compounds
A Head-to-Head Comparison of Furan-2-Carboxamide Derivatives as Versatile Biological Modulators
This guide provides a comprehensive, data-driven comparison of therapeutic agents based on the N-(Aryl)-5-methylfuran-2-carboxamide scaffold, with a specific focus on understanding the structure-activity relationships (SAR) that govern their biological effects. While direct experimental data for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide is not extensively available in public literature, we will use its core structure as a reference point. By analyzing structurally similar compounds with known biological functions, this guide offers a framework for researchers and drug development professionals to evaluate and advance novel inhibitors based on this privileged scaffold.
The furan-2-carboxamide motif is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] The biological activity of these derivatives is profoundly influenced by the nature and positioning of substituents on both the furan ring and the N-aryl moiety.[1] This analysis will dissect these influences across different therapeutic areas, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Biological Activity
The versatility of the furan-2-carboxamide scaffold is evident in its diverse range of reported biological activities, from anticancer and antimicrobial to enzyme inhibition. We will explore key examples to build a comparative landscape.
Anticancer and Cytotoxic Activity
Numerous furan and benzofuran carboxamide derivatives have been investigated for their potential as anticancer agents. The mechanism often involves targeting fundamental cellular processes like microtubule dynamics or critical enzymes in cancer cell proliferation.
One study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant cytotoxic potential against various human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).[2] The data indicates that cytotoxicity is highly dependent on the specific substitutions. For example, a derivative featuring a p-tolyl group showed high activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a 20 µg/mL concentration.[2] In another study, an amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate showed potent activity against the HeLa cell line with an IC50 of 62.37 µg/mL.[3][4][5]
Table 1: Comparative Anticancer Activity of Furan-Carboxamide Derivatives
| Compound Class/Example | Target Cancer Cell Line | Quantitative Data (IC50 / % Viability) | Key Structural Features | Reference |
| Carbamothioyl-furan-2-carboxamides | HepG2 | 33.29% viability at 20 µg/mL | Carbamothioyl group, p-tolyl substituent | [2] |
| Amine derivative of methyl-5-(hydroxymethyl)-2-furan | HeLa | IC50: 62.37 µg/mL | Amine linkage, indolylethyl group | [4][5] |
| 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound 3) | PARP-1 Inhibition | IC50: 9.45 µM | Unsubstituted dihydrobenzofuran ring | [6] |
| Substituted Benzofuran-2-carboxamide (Compound 1j) | Neuroprotection | Marked anti-excitotoxic effects at 100-300 µM | 3-hydroxyphenyl (meta-OH) group on the N-phenyl ring | [7] |
The data suggests that for our reference compound, this compound, the meta-hydroxyl group on the phenyl ring could be a critical feature. A study on benzofuran-2-carboxamides identified a derivative with a similar 3-hydroxyphenyl group (Compound 1j ) as having marked neuroprotective effects against excitotoxicity, a mechanism relevant in both neurodegeneration and cancer.[7] This highlights the potential for this specific substitution pattern to confer potent biological activity.
Antimicrobial and Antibiofilm Activity
The furan-2-carboxamide scaffold has also been successfully exploited to develop agents against microbial pathogens, including bacteria and fungi. A notable area of research is the inhibition of biofilm formation, a key virulence factor in chronic infections.
Derivatives of N-aryl furan-2-carboxamides have been shown to inhibit biofilm formation in Pseudomonas aeruginosa.[1] This activity is hypothesized to involve the targeting of quorum sensing receptors like LasR.[1] One study reported up to 58% inhibition of biofilm formation, demonstrating the potential of this chemical class to combat antibiotic resistance.[1][8]
Furthermore, carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial and antifungal activity, which may be attributable to the increased lipophilicity conferred by the aromatic moiety.[2]
Table 2: Comparative Antimicrobial Activity
| Compound Class/Example | Target Organism | Activity Type | Quantitative Data (MIC / % Inhibition) | Reference |
| N-aryl furan-2-carboxamides | Pseudomonas aeruginosa | Antibiofilm | Up to 58% inhibition | [1] |
| Carbamothioyl-furan-2-carboxamides | Bacteria & Fungi | Antimicrobial | Significant activity reported | [2] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus, B. cereus | Antibacterial | MIC: 500.00 µg/mL | [5] |
| Hydroxyphenyl-thiazolyl-coumarins | P. aeruginosa, E. faecalis | Antibacterial | MICs: 15.62–31.25 μg/mL | [9] |
Enzyme Inhibition
Targeting specific enzymes is a hallmark of modern drug discovery. Furan-2-carboxamide derivatives have been identified as inhibitors for several important enzyme classes.
-
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: Novel substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives were designed and evaluated as PARP-1 inhibitors, an important target in cancer therapy. A lead compound demonstrated an IC50 value of 9.45 µM.[6] Docking studies revealed key interactions between the carboxamide group and amino acid residues Gly863 and Ser904 in the PARP-1 active site.[6]
-
SARS-CoV-2 Main Protease (Mpro) Inhibition: In the search for antiviral agents, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease. The most potent compounds exhibited IC50 values around 1.55 µM.[10]
-
Influenza A (H5N1) Inhibition: A series of furan-carboxamide derivatives were identified as potent inhibitors of the lethal H5N1 influenza A virus. The most active compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed an EC50 value of 1.25 µM, likely by blocking the M2 ion channel protein at an early stage of replication.[11]
Synthesis and Methodologies
The synthesis of N-aryl furan-2-carboxamides typically follows a convergent route involving the formation of an amide bond between a furan-2-carboxylic acid derivative and an appropriate aniline.
Generalized Synthetic Workflow
The process generally involves activating the carboxylic acid, followed by nucleophilic attack from the amine.
Caption: Generalized synthesis of N-aryl-furan-2-carboxamides.
Experimental Protocol: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a common method for synthesizing furan-2-carboxamide derivatives, adaptable for library creation.
Objective: To synthesize this compound.
Materials:
-
5-Methylfuran-2-carboxylic acid
-
3-Aminophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Amine and Catalyst: To the stirred solution, add 3-aminophenol (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Initiation of Coupling: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target compound.[5]
Rationale: DCC is a widely used coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a catalyst to facilitate the subsequent nucleophilic attack by the amine, leading to efficient amide bond formation at room temperature.[5]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The accumulated data allows for the deduction of key SAR trends that can guide future drug design.
Caption: Key SAR drivers for the furan-2-carboxamide scaffold.
-
The Amide Linker: The -CO-NH- group is crucial. It acts as a rigidifying element and provides essential hydrogen bond donor and acceptor sites, which were shown to be critical for interaction with targets like PARP-1.[6]
-
The N-Aryl Ring: Substitutions on this ring are a primary determinant of potency and selectivity. The position of functional groups like hydroxyls (as in our reference compound) or halogens can dictate binding pocket orientation and introduce new hydrogen bonding or hydrophobic interactions.[7]
-
The Furan Ring: The furan ring itself serves as a bioisosteric replacement for other aromatic systems like phenyl or thiazole rings.[8] Substituents on the furan ring, such as the 5-methyl group, can enhance lipophilicity and create favorable steric interactions within the target's binding site.
Conclusion and Future Directions
The N-(Aryl)-furan-2-carboxamide scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. The evidence strongly suggests that derivatives can be rationally designed to target a wide range of diseases. While this compound remains a promising but under-characterized agent, analysis of its structural relatives provides a clear roadmap for investigation. The presence of the 3-hydroxyphenyl moiety is particularly noteworthy, given its documented importance in conferring potent neuroprotective activity in analogous series.[7]
Future research should focus on the systematic synthesis and screening of libraries based on this scaffold. Key areas for exploration include:
-
Target Identification: Elucidating the specific molecular targets for derivatives showing potent phenotypic effects (e.g., anticancer or antibiofilm activity).
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.
-
Co-crystal Structures: Obtaining X-ray co-crystal structures of active compounds bound to their targets to validate binding modes and guide further optimization.
By leveraging the structure-activity relationships outlined in this guide, researchers can more effectively navigate the chemical space of furan-2-carboxamides to develop next-generation therapeutic agents.
References
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
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Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. Available at: [Link]
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Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC - NIH. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
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Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. Available at: [Link]
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
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Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Publishing. Available at: [Link]
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N-(2-hydroxyphenyl)-2-methyl-4,5-dihydro-3-furancarboxamide. ChemSynthesis. Available at: [Link]
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Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
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Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link]
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Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]
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A Comparative Guide to Elucidating the Novel Mechanism of Action of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide
Introduction
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] While significant research has illuminated the mechanisms of various furan-2-carboxamide derivatives, the specific mode of action for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide remains uncharted territory. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and establish the novelty of this compound's mechanism. By leveraging a combination of phenotypic screening, target deconvolution, and mechanistic studies, we will outline a robust pathway to differentiate its activity from that of known furan-2-carboxamide analogues.
This guide is structured to provide not just a series of protocols, but a logical and self-validating workflow. We will explore potential mechanistic avenues based on the activities of structurally related compounds and detail the experimental strategies required to confirm or refute these hypotheses. The ultimate goal is to build a robust data package that clearly defines the unique mechanistic signature of this compound.
Part 1: Initial Mechanistic Hypothesis Generation through Comparative Structural Analysis
The structure of this compound provides initial clues for forming a testable hypothesis. The furan-2-carboxamide core is known to be a key pharmacophore in compounds targeting cellular proliferation and microbial pathogenesis.[2][4] The novelty of our compound lies in the specific combination of the 5-methylfuran group and the N-(3-hydroxyphenyl) substituent.
To begin our investigation, we will compare this compound with two well-characterized classes of furan-2-carboxamide derivatives:
-
Class A: Microtubule Stabilizing Agents: Certain N-substituted furan-2-carboxamides have been identified as potent microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells.[2][5]
-
Class B: Quorum Sensing Inhibitors: A different set of furan-2-carboxamide derivatives have been shown to possess antibiofilm activity by inhibiting quorum sensing in bacteria like Pseudomonas aeruginosa.[6][7]
Our central hypothesis is that the unique substitution pattern of this compound will confer a novel mechanism of action, distinct from these established classes.
Part 2: A Phased Experimental Approach to Uncover the Mechanism of Action
We propose a multi-phased approach, starting with broad phenotypic screening to identify the compound's primary biological effects, followed by targeted assays to dissect the underlying molecular mechanism.
Phase 1: Phenotypic Screening to Define the Biological Impact
Phenotypic screening is a powerful, unbiased approach to identify the functional consequences of a compound on a cellular or organismal level without a preconceived target.[8][9][10] This initial phase will help us to quickly ascertain the primary biological activity of this compound.
Experimental Workflow for Phenotypic Screening
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Safety Operating Guide
Standard Operating Procedure: Disposal of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide and Associated Waste
Disclaimer: This document provides a comprehensive guide for the proper disposal of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide based on general principles of laboratory safety and hazardous waste management. However, a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The manufacturer's SDS must always be consulted as the primary source of information for handling and disposal. This guide should be used in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.
Hazard Assessment and Waste Characterization
The primary principle is to prevent its release into the environment. Therefore, sewer or trash disposal is strictly prohibited.[1] All waste streams containing this compound must be collected, properly labeled, and disposed of through your institution's certified hazardous waste program.
Table 1: Waste Profile Summary for this compound
| Property | Assessment | Disposal Consideration |
| Chemical Name | This compound | Use full chemical name on all waste labels. |
| Physical State | Assumed to be a solid at room temperature. | Segregate as solid chemical waste. |
| Hazard Classification | Not officially classified. Treat as a hazardous substance. | Assume potential toxicity. Do not dispose of in regular trash or down the drain. |
| Recommended Waste Stream | Non-halogenated organic solids. If dissolved in a solvent, the solvent dictates the liquid waste stream (e.g., non-halogenated solvent waste). | Prevents dangerous reactions and simplifies the final disposal process for the vendor. |
| EPA Waste Code | Provisional: To be determined by EHS. Likely none, unless it exhibits a characteristic of hazardous waste (ignitability, corrosivity, reactivity, toxicity) as defined in 40 CFR Part 261.[2][3] | Your facility's EHS department is responsible for assigning the final, correct waste code before shipment. |
Regulatory Compliance Overview
The disposal of laboratory chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the generator (your institution) liable for the waste from its point of generation to its final, environmentally sound disposal.[1]
Your laboratory is considered a Satellite Accumulation Area (SAA), where hazardous waste can be collected before being transferred to a Central Accumulation Area (CAA) for pickup by a licensed disposal vendor.[5][6] Strict adherence to SAA regulations regarding container labeling, closure, and storage volume is mandatory.[7][8]
On-Site Management and Segregation Protocol
Proper segregation is the most critical step in preventing accidents and ensuring cost-effective disposal. Incompatible waste streams must never be mixed.[7] The following decision workflow provides a logical pathway for managing waste generated from work with this compound.
Figure 1. Decision workflow for the segregation and disposal of this compound waste streams.
Step-by-Step Disposal Procedures
Follow these detailed protocols to ensure safe and compliant disposal of all waste associated with this compound.
Procedure 4.1: Disposal of Unused or Waste Solid Compound
-
Designate a Waste Container: Use a clean, dry, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a screw-top lid.
-
Transfer the Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Label the Container: Immediately affix a "Hazardous Waste" label provided by your EHS department. Fill it out completely, listing "this compound" as the sole component.
-
Secure and Store: Tightly seal the container. Store it in your designated solid chemical waste Satellite Accumulation Area. The container must remain closed at all times except when adding waste.[7][9]
Procedure 4.2: Disposal of Contaminated Solid Waste
This stream includes items such as gloves, weigh boats, and contaminated paper towels.
-
Designate a Waste Bag/Container: Use a designated hazardous waste bag (e.g., a clear poly bag) inside a labeled, rigid container to prevent punctures.
-
Collect Waste: Place all contaminated solid materials directly into this bag. Do not include any free liquids or sharp objects.
-
Labeling: The outer rigid container must have a "Hazardous Waste" label, listing the contaminant as "Solid debris contaminated with this compound."
-
Secure and Store: When the bag is full, seal it and close the outer container. Store in the SAA.
Procedure 4.3: Disposal of Solutions
This applies to solutions of the compound in organic solvents or aqueous buffers.
-
Identify the Correct Waste Stream: Locate the designated liquid hazardous waste container for the specific solvent used (e.g., "Non-Halogenated Solvent Waste"). Ensure chemical compatibility.
-
Transfer the Waste: Using a funnel, carefully pour the liquid waste into the container. Avoid overfilling; containers should be filled to no more than 90% capacity.[4]
-
Update the Label: Log the addition on the hazardous waste label, ensuring this compound and its approximate percentage are added to the list of contents.
-
Secure and Store: Securely close the container and return it to its designated SAA, ensuring it is within secondary containment.
Procedure 4.4: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Perform Triple Rinse: Rinse the container three consecutive times with a small amount of a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[9]
-
Collect All Rinsate: The first rinse is considered acutely hazardous and must be collected. For best practice, collect all three rinses as hazardous liquid waste.[9] Transfer the collected rinsate into the appropriate liquid waste stream as described in Procedure 4.3.
-
Prepare Container for Disposal: After the triple rinse and allowing the container to air dry completely in a fume hood, deface or remove the original product label to prevent confusion.[1]
-
Final Disposal: Dispose of the decontaminated container according to your institution's policy, which is typically in a designated box for clean lab glass or plastic.
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small spill of solid material, and if you are trained and have the proper PPE (gloves, safety glasses, lab coat), you can clean it up.
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a dustpan and place it, along with the absorbent and cleaning materials, into a designated hazardous waste container.
-
Label the container as "Spill debris containing this compound."
-
-
Large Spills: For large spills or any spill of the compound dissolved in a volatile solvent, evacuate the area immediately and contact your institution's EHS emergency line for response.
References
- Vertex AI Search. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25).
- Medical Laboratory Observer. (2019).
- University of Florida Environmental Health & Safety. Hazardous Waste Management Guide.
- Dartmouth College. Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2025, May 30).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- American Chemistry Council.
Sources
- 1. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 2. epa.gov [epa.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
